molecular formula C5H3BrCl2N2 B1442046 4-Bromo-2,6-dichloropyridin-3-amine CAS No. 1121586-37-5

4-Bromo-2,6-dichloropyridin-3-amine

Cat. No.: B1442046
CAS No.: 1121586-37-5
M. Wt: 241.9 g/mol
InChI Key: VQPYQALRCSTFHV-UHFFFAOYSA-N
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Description

4-Bromo-2,6-dichloropyridin-3-amine is a useful research compound. Its molecular formula is C5H3BrCl2N2 and its molecular weight is 241.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2,6-dichloropyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrCl2N2/c6-2-1-3(7)10-5(8)4(2)9/h1H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQPYQALRCSTFHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1Cl)Cl)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60696706
Record name 4-Bromo-2,6-dichloropyridin-3-amine
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Molecular Weight

241.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1121586-37-5
Record name 4-Bromo-2,6-dichloro-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1121586-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2,6-dichloropyridin-3-amine
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URL https://comptox.epa.gov/dashboard/DTXSID60696706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"synthesis and characterization of 4-Bromo-2,6-dichloropyridin-3-amine"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Bromo-2,6-dichloropyridin-3-amine

Foreword: A Senior Application Scientist's Perspective

In the landscape of modern drug discovery and materials science, the precise assembly of molecular scaffolds is paramount. Halogenated pyridines, in particular, represent a class of privileged structures, serving as versatile synthons for introducing complex functionalities. This compound is one such critical building block. Its unique substitution pattern—an electron-donating amine ortho to an electron-withdrawing bromine, flanked by two chlorine atoms—creates a molecule with distinct reactivity profiles at multiple sites, making it an invaluable intermediate for constructing novel pharmaceutical and agrochemical agents.

This guide is not merely a recitation of steps. It is a distillation of applied chemical principles, designed to provide researchers with a robust and logical framework for the synthesis and rigorous validation of this target compound. We will delve into the causality behind our strategic choices, from the selection of the synthetic route to the orthogonal analytical methods employed for its characterization. The objective is to empower you, the researcher, with a self-validating methodology that ensures both the identity and purity of the material, thereby safeguarding the integrity of your subsequent research endeavors.

Strategic Synthesis: A Proposed Pathway

The synthesis of highly substituted pyridines requires careful strategic planning to control regioselectivity. A direct, multi-step halogenation and functionalization of the pyridine core is often fraught with challenges, leading to isomeric mixtures that are difficult to separate. Therefore, a more controlled and logical approach begins with a readily available, pre-functionalized pyridine.

Our proposed pathway commences with 2,6-dichloropyridine, leveraging the directing effects of the existing chloro substituents to orchestrate the sequential introduction of the nitro and bromo groups. This strategy provides a high degree of regiochemical control.

Synthetic Workflow Overview

The synthesis is conceptualized as a three-step sequence:

  • Nitration: Electrophilic nitration of 2,6-dichloropyridine to introduce a nitro group at the 3-position.

  • Reduction: Selective reduction of the nitro group to a primary amine.

  • Bromination: Regioselective bromination of the resulting 2,6-dichloropyridin-3-amine at the 4-position.

G SM 2,6-Dichloropyridine (Starting Material) Reag1 HNO₃ / H₂SO₄ SM->Reag1 Int1 2,6-Dichloro-3-nitropyridine (Intermediate 1) Reag2 Fe / NH₄Cl or H₂/Pd-C Int1->Reag2 Int2 2,6-Dichloropyridin-3-amine (Intermediate 2) Reag3 N-Bromosuccinimide (NBS) Int2->Reag3 FP This compound (Final Product) Reag1->Int1 Step 1: Nitration Reag2->Int2 Step 2: Reduction Reag3->FP Step 3: Bromination

Caption: Proposed synthetic pathway for this compound.

Mechanistic Rationale and Causality
  • Step 1: Nitration of 2,6-Dichloropyridine The two chlorine atoms are deactivating, electron-withdrawing groups. They direct electrophilic substitution to the meta-positions (C3 and C5). Nitration at C3 is sterically less hindered and electronically favored, leading to the formation of 2,6-Dichloro-3-nitropyridine. A strong nitrating medium, such as a mixture of nitric and sulfuric acids, is required to overcome the deactivated nature of the ring[1][2].

  • Step 2: Reduction of the Nitro Group The reduction of the nitro group to an amine is a standard transformation. Catalytic hydrogenation (H₂/Pd-C) is a clean and efficient method. Alternatively, metal-acid systems like iron in the presence of an electrolyte like ammonium chloride offer a cost-effective and robust option, particularly for scaled-up syntheses. This step yields 2,6-Dichloropyridin-3-amine.

  • Step 3: Regioselective Bromination This is the most critical step for regiocontrol. The amino group introduced in Step 2 is a powerful activating, ortho, para-directing group. It strongly activates the pyridine ring towards electrophilic substitution. The positions ortho (C2) and para (C4) to the amine are now highly susceptible to attack. Since the C2 position is already occupied by a chlorine atom, the electrophile (Br⁺) is directed exclusively to the C4 position. N-Bromosuccinimide (NBS) is an ideal brominating agent for this transformation as it provides a controlled, slow release of electrophilic bromine, minimizing over-bromination and side reactions[3].

Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure based on established chemical principles. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Synthesis of 2,6-Dichloro-3-nitropyridine

  • Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add fuming sulfuric acid (3.0 eq.). Cool the flask to 0 °C in an ice-salt bath.

  • Addition of Starting Material: Slowly add 2,6-dichloropyridine (1.0 eq.) to the cooled acid, ensuring the internal temperature does not exceed 10 °C.

  • Nitration: Add a pre-mixed solution of fuming nitric acid (1.2 eq.) and fuming sulfuric acid (1.0 eq.) dropwise via the dropping funnel. Maintain the internal temperature below 5 °C throughout the addition.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor progress by TLC or GC-MS.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. A precipitate will form. Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Purification: Dry the crude solid under vacuum. Recrystallization from ethanol can be performed if further purification is needed.

Step 2: Synthesis of 2,6-Dichloropyridin-3-amine

  • Reaction Setup: In a round-bottom flask, suspend the 2,6-dichloro-3-nitropyridine (1.0 eq.) in a mixture of ethanol and water.

  • Addition of Reagents: Add ammonium chloride (4.0 eq.) followed by iron powder (3.0 eq.).

  • Reaction: Heat the mixture to reflux (approx. 80-85 °C) and stir vigorously for 2-3 hours. The reaction is exothermic and may require initial cooling. Monitor the disappearance of the starting material by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the Celite pad with ethanol.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Add ethyl acetate and water to the residue. Basify the aqueous layer with a saturated sodium bicarbonate solution and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude amine, which can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient).

Step 3: Synthesis of this compound

  • Reaction Setup: Dissolve 2,6-dichloropyridin-3-amine (1.0 eq.) in a suitable solvent such as acetonitrile or dichloromethane in a flask protected from light.

  • Addition of Brominating Agent: Cool the solution to 0 °C. Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise over 20-30 minutes, maintaining the low temperature[3].

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction to completion by TLC or LC-MS.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the product with dichloromethane (3x).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product should be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure this compound.

Comprehensive Characterization: A Self-Validating System

Characterization is not merely a final check; it is an integral part of the synthesis that validates each step and confirms the structure and purity of the final product. We employ a suite of orthogonal analytical techniques to build a complete and undeniable profile of the target molecule.

Characterization Workflow

G Purified Purified Product from Column Chromatography NMR NMR Spectroscopy (¹H, ¹³C) Purified->NMR MS Mass Spectrometry (GC-MS or LC-MS) Purified->MS IR FTIR Spectroscopy Purified->IR HPLC HPLC Analysis Purified->HPLC Confirm_Structure Structural Confirmation NMR->Confirm_Structure MS->Confirm_Structure Confirm_Purity Purity Assessment (>97%) MS->Confirm_Purity IR->Confirm_Structure HPLC->Confirm_Purity Final Validated Compound: This compound Confirm_Structure->Final Confirm_Purity->Final

Caption: Orthogonal workflow for the characterization and validation of the final product.

Expected Analytical Data

The following table summarizes the expected data for this compound, based on its chemical structure and data from analogous compounds[4][5].

Technique Parameter Expected Observation
¹H NMR Chemical Shift (δ)~7.3-7.5 ppm (singlet, 1H, Ar-H at C5), ~4.5-5.5 ppm (broad singlet, 2H, -NH₂)
¹³C NMR Chemical Shift (δ)~145-150 (C-Cl), ~135-140 (C-NH₂), ~120-125 (C-H), ~110-115 (C-Br)
Mass Spec. (EI) Molecular Ion (M⁺)Isotopic cluster around m/z 239, 241, 243, 245 due to Br and Cl isotopes.
FTIR Wavenumber (cm⁻¹)3450-3300 (N-H stretch, doublet), ~1620 (N-H bend), ~1550 (C=C/C=N stretch), 800-600 (C-Cl, C-Br)
HPLC Purity>97% peak area at the characteristic retention time.
Detailed Characterization Protocols

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Accurately weigh 10-15 mg of the purified product and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. A standard pulse sequence with 16-32 scans is typically sufficient. The broad amine protons may be exchanged by adding a drop of D₂O.

  • ¹³C NMR Acquisition: Using the same sample, acquire a proton-decoupled ¹³C spectrum. A higher number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio[5].

2.3.2. Gas Chromatography-Mass Spectrometry (GC-MS) This technique is ideal for confirming the molecular weight and assessing purity, provided the compound is sufficiently volatile and thermally stable[6][7].

  • Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the sample in a volatile solvent like ethyl acetate or dichloromethane.

  • GC Method:

    • Column: Use a standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm).

    • Injector: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 min, then ramp at 10-20 °C/min to 280 °C.

  • MS Method: Acquire data in full scan mode (e.g., m/z 50-400) using Electron Impact (EI) ionization to observe the characteristic fragmentation and isotopic patterns.

2.3.3. High-Performance Liquid Chromatography (HPLC) HPLC is the gold standard for quantitative purity analysis[6].

  • Sample Preparation: Prepare a stock solution of the sample in acetonitrile or methanol at ~1 mg/mL. Further dilute to an appropriate concentration for UV detection (~0.1 mg/mL).

  • HPLC Method:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at a wavelength determined by a UV scan (e.g., 254 nm).

  • Analysis: Integrate the peak area of the main component to determine purity as a percentage of total peak area.

Safety, Storage, and Handling

  • Safety: this compound is an organic amine and halogenated aromatic compound. It should be handled as a potentially hazardous substance. Avoid inhalation, ingestion, and skin/eye contact. GHS hazard statements for similar compounds include H302, H315, H319, H335 (Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation)[8].

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place to prevent degradation. An inert atmosphere (nitrogen or argon) is recommended for long-term storage.

Conclusion

This guide has outlined a logical and robust methodology for the synthesis and comprehensive characterization of this compound. By understanding the chemical principles that govern each transformation and employing a multi-faceted analytical approach, researchers can produce this valuable building block with a high degree of confidence in its structural integrity and purity. This commitment to rigorous scientific validation is the bedrock upon which successful and reproducible research is built.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 4-Bromo-2,6-dichloropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, halogenated heterocyclic compounds serve as indispensable building blocks. Their unique electronic properties and steric profiles allow for the fine-tuning of molecular interactions critical for biological activity and material performance. Among these, 4-Bromo-2,6-dichloropyridin-3-amine (CAS No. 1121586-37-5) is a noteworthy synthetic intermediate.[1][2][3] The strategic placement of two electron-withdrawing chlorine atoms, a bulky bromine atom, and an electron-donating amine group on the pyridine core creates a molecule with significant potential for constructing complex pharmaceutical agents.

This technical guide provides an in-depth analysis of the core physicochemical properties of this compound. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond a simple recitation of data. It delves into the causality behind experimental methodologies, offers validated protocols for property determination, and contextualizes the importance of each property within the broader framework of scientific research and development.

Section 1: Molecular Identity and Structural Attributes

A precise understanding of a molecule's identity is the foundation of all subsequent scientific investigation. The structural and electronic features of this compound dictate its reactivity, intermolecular interactions, and ultimately, its utility.

Table 1: Chemical Identifiers and Structural Data

IdentifierValueSource
IUPAC Name This compound[3]
Synonyms 3-Amino-4-bromo-2,6-dichloropyridine[2][3]
CAS Number 1121586-37-5[1][2][3]
Molecular Formula C₅H₃BrCl₂N₂[2][3]
Molecular Weight 241.90 g/mol [2][3]
Canonical SMILES C1=C(C(=C(N=C1Cl)Cl)N)Br[3]
InChI Key VQPYQALRCSTFHV-UHFFFAOYSA-N[3]

The molecule's architecture is defined by a pyridine ring, which is rendered electron-deficient by two powerfully electronegative chlorine atoms at positions 2 and 6. This electronic state significantly influences the basicity of the ring nitrogen. The amine group at position 3 acts as a strong electron-donating group, while the bromine at position 4 introduces both steric bulk and an additional site for potential cross-coupling reactions. This complex interplay of substituents makes a thorough experimental characterization essential.

Section 2: Core Physicochemical Properties and Experimental Determination

Physicochemical properties are the quantitative descriptors that govern a compound's behavior in both biological and chemical systems. They are paramount for predicting ADME (Absorption, Distribution, Metabolism, and Excretion) properties in drug candidates and for designing robust synthetic and purification protocols. While some properties can be computationally estimated, experimental validation is the gold standard for accuracy.

Table 2: Summary of Physicochemical Properties

PropertyValueMethod
Lipophilicity (XLogP3) 2.8Computed[3]
Melting Point Data not publicly availableSee Protocol 2.2
Aqueous Solubility Data not publicly availableSee Protocol 2.3
pKa Data not publicly availableSee Protocol 2.4
Lipophilicity (LogP)

Scientific Insight: Lipophilicity, expressed as the logarithm of the partition coefficient (LogP) between an immiscible lipid-like solvent (n-octanol) and water, is a critical parameter in drug design. It governs a molecule's ability to cross biological membranes, its binding affinity to proteins, and its overall pharmacokinetic profile. The computed XLogP3 value of 2.8 suggests that this compound possesses moderate lipophilicity, indicating a good preliminary balance for potential bioavailability.[3]

Protocol 2.1: Experimental Determination of LogP via Shake-Flask Method

This protocol adheres to the OECD Guideline 107 for determining the partition coefficient.

  • Preparation: Prepare a stock solution of the compound in n-octanol at a concentration of ~1 mg/mL. Prepare mutually saturated n-octanol and water by stirring them together for 24 hours and allowing the phases to separate.

  • Partitioning: In a glass vial, combine 5 mL of the saturated n-octanol stock solution with 5 mL of saturated water.

  • Equilibration: Vigorously shake the vial at a constant temperature (e.g., 25 °C) for 1 hour to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to achieve a clean separation of the aqueous and organic phases.

  • Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the analyte in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Calculate LogP as: LogP = log₁₀ ( [Concentration in n-octanol] / [Concentration in water] ).

Melting Point

Scientific Insight: The melting point is a fundamental indicator of a compound's purity and the strength of its crystal lattice forces. A sharp, defined melting range typically signifies high purity. For drug development, this property influences solid-state stability, dissolution rate, and formulation strategies.

Protocol 2.2: Determination of Melting Point via Differential Scanning Calorimetry (DSC)

DSC provides a more accurate and detailed thermal profile than traditional capillary methods.

  • Sample Preparation: Accurately weigh 1-3 mg of the crystalline compound into an aluminum DSC pan. Crimp the pan with a lid.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample under an inert nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) over a temperature range expected to encompass the melting event.

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram. The peak's sharpness provides an indication of purity.

Aqueous Solubility

Scientific Insight: Aqueous solubility is a gatekeeper property for oral drug absorption. A compound must dissolve in the gastrointestinal tract before it can be absorbed into the bloodstream. Poor solubility is a leading cause of failure for promising drug candidates.

Protocol 2.3: Thermodynamic Solubility Determination

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing a buffered aqueous solution at a relevant pH (e.g., pH 7.4 for physiological conditions).

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for at least 24 hours to ensure that equilibrium between the solid and dissolved states is reached.

  • Separation: Filter the suspension through a 0.45 µm filter to remove all undissolved solids.

  • Quantification: Determine the concentration of the dissolved compound in the clear filtrate using a validated HPLC-UV method against a standard curve.

Acidity/Basicity (pKa)

Scientific Insight: The pKa value defines the ionization state of a molecule at a given pH. The pyridine nitrogen and the exocyclic amino group are both basic centers. However, their basicity is significantly attenuated by the strong electron-withdrawing effects of the adjacent chlorine atoms. Knowing the pKa is crucial for predicting solubility, absorption, and receptor interactions at physiological pH.

Protocol 2.4: pKa Determination via Potentiometric Titration

  • Solution Preparation: Dissolve a precisely weighed amount of the compound in a suitable co-solvent/water mixture (e.g., methanol/water) to ensure solubility across the titration range.

  • Titration: Under an inert atmosphere and constant stirring, slowly titrate the solution with a standardized solution of hydrochloric acid (to determine basic pKa values).

  • Data Acquisition: Record the pH of the solution using a calibrated pH electrode after each incremental addition of the titrant.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point on the titration curve.

Section 3: Spectroscopic Characterization Workflow

Spectroscopic analysis is non-negotiable for confirming the structural identity and assessing the purity of a chemical compound. A combination of NMR, MS, and IR provides a complete and unambiguous molecular fingerprint.

cluster_start Sample Acquisition cluster_analysis Spectroscopic Analysis cluster_verification Data Interpretation & Verification cluster_end Final Confirmation start Synthesized Batch of This compound nmr NMR Spectroscopy (¹H, ¹³C) start->nmr Disperse for analysis ms Mass Spectrometry (ESI-MS) start->ms Disperse for analysis ir IR Spectroscopy (ATR) start->ir Disperse for analysis nmr_data Confirm C-H Framework & Proton/Carbon Count nmr->nmr_data ms_data Verify Molecular Weight & Isotopic Pattern (BrCl₂) ms->ms_data ir_data Identify Functional Groups (N-H, C=N, C-X) ir->ir_data end_node Structurally Confirmed & Pure Compound nmr_data->end_node Correlate data ms_data->end_node Correlate data ir_data->end_node Correlate data

Caption: Workflow for Spectroscopic Structural Verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected Spectral Features:

  • ¹H NMR: A singlet in the aromatic region (δ 7.0-8.5 ppm) corresponding to the single proton on the pyridine ring. A broad singlet corresponding to the two protons of the amine group (NH₂), which may exchange with trace water in the solvent.

  • ¹³C NMR: Five distinct signals for the five carbon atoms of the pyridine ring, with chemical shifts influenced by the attached halogens and amine group.

Protocol 3.1: NMR Sample Preparation and Acquisition This protocol is adapted from standard laboratory procedures.[4]

  • Preparation: Dissolve 10-15 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Acquisition: Insert the tube into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field for homogeneity.

  • ¹H Spectrum: Acquire the proton spectrum using a standard pulse program. Typically, 16-64 scans are sufficient.

  • ¹³C Spectrum: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

Mass Spectrometry (MS)

Expected Spectral Features: The most critical feature is the molecular ion (M⁺) peak. Due to the natural isotopic abundance of bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%), the molecular ion will appear as a complex cluster of peaks, providing a highly characteristic signature for a molecule containing one bromine and two chlorine atoms.

Protocol 3.2: Analysis by Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ will be observed.

  • Analysis: Analyze the resulting spectrum for the molecular ion cluster and compare the observed isotopic pattern to the theoretically calculated pattern to confirm the elemental composition.

Infrared (IR) Spectroscopy

Expected Spectral Features:

  • ~3450-3300 cm⁻¹: Two sharp bands corresponding to the asymmetric and symmetric N-H stretching of the primary amine.

  • ~1640 cm⁻¹: A strong band from the N-H scissoring (bending) vibration.

  • ~1570-1450 cm⁻¹: Strong absorptions from the C=N and C=C stretching vibrations of the pyridine ring.

  • Below 1000 cm⁻¹: Bands corresponding to C-Cl and C-Br stretching.

Protocol 3.3: Analysis by Attenuated Total Reflectance (ATR)-IR Spectroscopy

  • Background: Ensure the ATR crystal is clean and acquire a background spectrum.

  • Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.

  • Pressure: Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Acquisition: Collect the sample spectrum. The instrument software will automatically generate the final absorbance or transmittance spectrum.

Section 4: Stability, Storage, and Handling

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from closely related halogenated aminopyridines provide authoritative guidance.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light and moisture.[2][5] For long-term stability, storage in a refrigerator under an inert atmosphere (e.g., argon or nitrogen) is recommended.

  • Handling: Use of personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.[5] All handling should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

Conclusion

This compound is a highly functionalized building block with significant potential in synthetic chemistry. Its physicochemical profile, characterized by moderate lipophilicity and multiple sites for chemical modification, makes it an attractive starting point for library synthesis and lead optimization campaigns. This guide has provided a comprehensive overview of its key properties and, critically, the robust, validated experimental protocols required for their determination. By grounding theoretical understanding in practical, replicable methodology, researchers can confidently utilize this compound, accelerating the pace of discovery and innovation.

References

An In-Depth Technical Guide to 4-Bromo-2,6-dichloropyridin-3-amine (CAS Number: 1121586-37-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2,6-dichloropyridin-3-amine, identified by CAS number 1121586-37-5, is a halogenated aminopyridine derivative that serves as a crucial building block in synthetic organic chemistry. Its trifunctional nature, featuring bromine, chlorine, and amine substituents on a pyridine core, offers a versatile platform for the construction of complex heterocyclic molecules. This guide provides a comprehensive overview of its chemical and physical properties, discusses potential synthetic routes, explores its applications in drug discovery, and outlines essential safety and handling protocols. The strategic positioning of its functional groups makes it a valuable intermediate, particularly in the development of kinase inhibitors and other targeted therapeutics.

Introduction

Halogenated pyridines are a cornerstone of medicinal chemistry, prized for their ability to participate in a wide array of cross-coupling reactions and for the unique electronic properties they impart to molecules. This compound is a prime example of such a scaffold, offering multiple points for chemical modification. The pyridine nitrogen, along with the electron-withdrawing halogen atoms, influences the reactivity of the ring, while the amino group provides a key nucleophilic center and a site for further functionalization. This combination of features makes it an attractive starting material for the synthesis of diverse compound libraries aimed at various biological targets.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development.

PropertyValueSource
CAS Number 1121586-37-5[1]
Molecular Formula C₅H₃BrCl₂N₂[1]
Molecular Weight 241.90 g/mol [1]
IUPAC Name This compound[1]
Synonyms 3-Amino-4-bromo-2,6-dichloropyridine, 4-Bromo-2,6-dichloro-3-pyridinamine[1]
Canonical SMILES C1=C(C(=C(N=C1Cl)Cl)N)Br[1]
InChI InChI=1S/C5H3BrCl2N2/c6-2-1-3(7)10-5(8)4(2)9/h1H,9H2[1]
InChIKey VQPYQALRCSTFHV-UHFFFAOYSA-N[1]
Appearance Solid (predicted)
XLogP3 2.8[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 0[1]
Exact Mass 239.88567 Da[1]
Monoisotopic Mass 239.88567 Da[1]
Topological Polar Surface Area 38.9 Ų[1]
Heavy Atom Count 10[1]

Synthesis and Reactivity

While a specific, detailed, and publicly available synthesis protocol for this compound is not extensively documented in readily accessible literature, its structure suggests plausible synthetic strategies based on established pyridine chemistry. The synthesis of related aminohalopyridines often involves a multi-step sequence.

A potential synthetic pathway could involve the following key transformations:

  • Nitration of a dichloropyridine precursor: Introducing a nitro group onto a 2,6-dichloropyridine ring.

  • Reduction of the nitro group: Conversion of the nitro group to an amine.

  • Bromination: Regioselective introduction of a bromine atom.

The reactivity of this compound is governed by its distinct functional groups:

  • Amino Group: The primary amine at the 3-position is a nucleophilic center and can undergo various reactions such as acylation, alkylation, and diazotization. It also acts as an ortho-, para-director in electrophilic aromatic substitution, though the pyridine ring is generally deactivated towards such reactions.

  • Halogen Atoms: The chlorine and bromine atoms are excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide range of substituents. The bromine atom is also amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), providing a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

The electron-deficient nature of the pyridine ring facilitates nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom. The presence of two chlorine atoms further enhances this reactivity.

Synthesis_and_Reactivity cluster_synthesis Potential Synthetic Logic cluster_reactivity Key Reactivity Dichloropyridine Dichloropyridine Nitro-dichloropyridine Nitro-dichloropyridine Dichloropyridine->Nitro-dichloropyridine Nitration Amino-dichloropyridine Amino-dichloropyridine Nitro-dichloropyridine->Amino-dichloropyridine Reduction Target_Molecule This compound Amino-dichloropyridine->Target_Molecule Bromination Acylated_Product Acylated_Product Target_Molecule->Acylated_Product Acylation (NH2) Alkylated_Product Alkylated_Product Target_Molecule->Alkylated_Product Alkylation (NH2) Cross_Coupling_Product Cross_Coupling_Product Target_Molecule->Cross_Coupling_Product Pd-catalyzed Cross-Coupling (Br) SNAr_Product SNAr_Product Target_Molecule->SNAr_Product SNAr (Cl)

Figure 1. Conceptual overview of the potential synthetic logic and key reactivity of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in this compound are frequently found in biologically active molecules, particularly kinase inhibitors.[2][3] Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The aminopyridine core can serve as a scaffold that mimics the hinge-binding region of ATP in the kinase active site.

The versatility of this intermediate allows for systematic structure-activity relationship (SAR) studies.[4][5] For instance:

  • The amino group can be functionalized to introduce side chains that interact with solvent-exposed regions of the target protein.

  • The bromine atom at the 4-position can be replaced with various aryl or alkyl groups via cross-coupling reactions to explore hydrophobic pockets within the binding site.

  • The chlorine atoms at the 2- and 6-positions can be substituted to modulate the electronic properties and solubility of the final compound.

Drug_Discovery_Application cluster_modifications Chemical Modifications Start This compound Suzuki Suzuki Coupling (at Br) Start->Suzuki Buchwald Buchwald-Hartwig (at Br or Cl) Start->Buchwald Amidation Amidation (at NH2) Start->Amidation SNAr SNAr (at Cl) Start->SNAr Diverse_Library Diverse Library of Substituted Pyridines Suzuki->Diverse_Library Buchwald->Diverse_Library Amidation->Diverse_Library SNAr->Diverse_Library Screening High-Throughput Screening Diverse_Library->Screening Lead_Compound Lead Compound Identification (e.g., Kinase Inhibitor) Screening->Lead_Compound

Figure 2. Workflow illustrating the application of this compound in drug discovery.

Experimental Protocols

Given the lack of specific published protocols for this compound, this section provides generalized procedures for key reactions that this compound would likely undergo, based on the reactivity of similar halogenated aminopyridines.

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of the bromine atom with a boronic acid.

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Procedure for N-Acylation

This protocol describes the acylation of the amino group.

  • Reaction Setup: Dissolve this compound (1.0 equiv.) in an aprotic solvent (e.g., dichloromethane or THF) in a round-bottom flask.

  • Base Addition: Add a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2-1.5 equiv.).

  • Acylating Agent Addition: Cool the mixture in an ice bath and add the acylating agent (e.g., an acid chloride or anhydride, 1.1 equiv.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by recrystallization or column chromatography.

Safety and Handling

Appropriate safety precautions must be taken when handling this compound and related halogenated compounds.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Wash hands thoroughly after handling.[6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and medicinal chemistry. Its trifunctional nature allows for the strategic and diverse synthesis of novel heterocyclic compounds. While specific biological activity data for this compound is limited, its structural features strongly suggest its utility as a scaffold for developing targeted therapies, particularly kinase inhibitors. Further research into its synthesis and applications is warranted to fully exploit its potential in the development of new therapeutic agents.

References

A Comprehensive Technical Guide to 4-Bromo-2,6-dichloropyridin-3-amine: A Key Building Block in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Halogenated Pyridines

In the landscape of modern drug discovery and materials science, halogenated heterocyclic compounds represent a cornerstone of molecular design. Their unique electronic properties, ability to form specific non-covalent interactions, and synthetic versatility make them invaluable synthons. Among these, 4-Bromo-2,6-dichloropyridin-3-amine stands out as a highly functionalized pyridine derivative with significant potential. The strategic placement of three distinct halogen atoms and an amino group on the pyridine ring offers a rich platform for a diverse range of chemical transformations. This guide provides an in-depth analysis of the nomenclature, structure, properties, synthesis, and applications of this important chemical intermediate, tailored for researchers, scientists, and professionals in drug development.

IUPAC Nomenclature and Molecular Structure

The unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is This compound [1].

Synonyms: The compound is also known by several other names in commercial and research contexts, including:

  • 3-AMINO-4-BROMO-2,6-DICHLOROPYRIDINE[1][2]

  • 4-Bromo-2,6-dichloro-3-pyridinamine[1]

Molecular Structure:

The structure of this compound is characterized by a pyridine ring substituted with a bromine atom at the 4-position, two chlorine atoms at the 2- and 6-positions, and an amine group at the 3-position.

  • Chemical Formula: C₅H₃BrCl₂N₂[1][2][3]

  • CAS Number: 1121586-37-5[1][2][3]

The presence of electron-withdrawing chlorine atoms at the ortho- and para-positions relative to the ring nitrogen significantly influences the reactivity of the pyridine core. The bromine atom and the amino group provide key handles for further synthetic modifications, such as cross-coupling reactions and nucleophilic substitutions.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is essential for its handling, storage, and application in chemical synthesis.

PropertyValueSource
Molecular Weight 241.90 g/mol [1][2][3]
Appearance White to off-white powderInferred from typical solid organic compounds
Storage Conditions Keep in a dark place, under an inert atmosphere, at 2-8°C[3]

Note: Experimental data for properties such as melting point, boiling point, and solubility are not consistently reported across publicly available sources and should be determined empirically for specific applications.

Synthesis and Mechanistic Considerations

While a specific, detailed, and publicly available synthesis protocol for this compound is not readily found in the provided search results, a plausible synthetic strategy can be devised based on established pyridine chemistry. The synthesis of related compounds, such as 4-amino-2,6-dichloropyridine, often involves the nitration of a dichloropyridine precursor followed by reduction[4][5][6]. A subsequent bromination step would then yield the target molecule.

Conceptual Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of this compound, highlighting the key chemical transformations.

G start 2,6-Dichloropyridine step1 Nitration (e.g., HNO₃/H₂SO₄) start->step1 intermediate1 2,6-Dichloro-3-nitropyridine step1->intermediate1 step2 Reduction (e.g., Fe/HCl or H₂/Pd-C) intermediate1->step2 intermediate2 2,6-Dichloropyridin-3-amine step2->intermediate2 step3 Bromination (e.g., NBS or Br₂/AcOH) intermediate2->step3 product This compound step3->product

Caption: Conceptual synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, yet chemically sound, step-by-step protocol for the synthesis of this compound, based on the conceptual workflow.

Step 1: Nitration of 2,6-Dichloropyridine

  • To a stirred, cooled (0-5 °C) solution of concentrated sulfuric acid, slowly add 2,6-dichloropyridine.

  • Maintain the temperature while adding a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., NaOH solution) to precipitate the product.

  • Filter, wash with cold water, and dry the crude 2,6-dichloro-3-nitropyridine.

Step 2: Reduction of the Nitro Group

  • Suspend the crude 2,6-dichloro-3-nitropyridine in a suitable solvent (e.g., ethanol or acetic acid).

  • Add a reducing agent, such as iron powder and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation (H₂, Pd/C).

  • Heat the reaction mixture under reflux and monitor for the disappearance of the starting material.

  • After the reaction is complete, filter the hot solution to remove the catalyst or iron salts.

  • Cool the filtrate and adjust the pH to precipitate the 2,6-dichloropyridin-3-amine.

  • Collect the product by filtration, wash, and dry.

Step 3: Bromination of 2,6-Dichloropyridin-3-amine

  • Dissolve the 2,6-dichloropyridin-3-amine in a suitable solvent, such as acetic acid or a chlorinated solvent.

  • Add a brominating agent, such as N-bromosuccinimide (NBS) or a solution of bromine in acetic acid, portion-wise at room temperature.

  • Stir the reaction mixture until the starting material is consumed (monitored by TLC or LC-MS).

  • Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) if bromine was used.

  • Extract the product into an organic solvent, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Applications in Research and Drug Development

The trifunctional nature of this compound makes it a valuable intermediate in the synthesis of complex organic molecules.

  • Pharmaceutical Intermediates: The pyridine core is a common scaffold in many biologically active compounds. The different reactivities of the chloro and bromo substituents, along with the nucleophilicity of the amino group, allow for selective and sequential modifications to build more complex drug candidates. For instance, related aminopyridines are used in the synthesis of kinase inhibitors and other therapeutic agents[7].

  • Materials Science: Halogenated organic compounds are precursors to advanced materials with tailored electronic and photophysical properties. The high degree of halogenation in this molecule suggests potential applications in the synthesis of flame retardants and functional polymers.

  • Agrochemicals: The pyridine ring is also a key feature in many herbicides and pesticides. The specific substitution pattern of this compound could be exploited to develop new agrochemicals with enhanced efficacy and selectivity.

Conclusion

This compound is a strategically important building block in organic synthesis. Its well-defined structure, coupled with the versatile reactivity of its functional groups, provides a robust platform for the development of novel pharmaceuticals, agrochemicals, and advanced materials. This guide has provided a comprehensive overview of its nomenclature, properties, a plausible synthetic approach, and potential applications, serving as a valuable resource for researchers and developers in the chemical sciences.

References

An In-depth Technical Guide to Determining the Solubility of 4-Bromo-2,6-dichloropyridin-3-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

4-Bromo-2,6-dichloropyridin-3-amine is a halogenated pyridine derivative with potential applications in pharmaceutical and agrochemical research. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, formulation, and biological screening. This guide provides a comprehensive framework for determining the solubility of this compound, addressing both the theoretical underpinnings and a detailed, field-proven experimental protocol. In the absence of extensive public data, this document serves as a practical whitepaper to empower researchers to generate reliable and reproducible solubility profiles.

Introduction: The Critical Role of Solubility

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical physicochemical property that influences its entire development lifecycle. From the perspective of a synthetic chemist, solubility dictates the choice of solvents for reactions and crystallizations, impacting yield and purity. For pharmacologists and formulation scientists, solubility is a key determinant of bioavailability, affecting how a compound is absorbed, distributed, metabolized, and excreted (ADME).

Key Physicochemical Properties of this compound:

PropertyValueSource
Molecular Formula C₅H₃BrCl₂N₂PubChem[1]
Molecular Weight 241.90 g/mol PubChem[1]
Appearance Typically an off-white to light yellow crystalline solid (based on similar compounds)General Knowledge
XLogP3 2.8PubChem[1]
CAS Number 1121586-37-5PubChem[1]

The computed XLogP3 value of 2.8 suggests that this compound has a moderate degree of lipophilicity, indicating it is likely to be more soluble in organic solvents than in water.[1] However, theoretical predictions are no substitute for empirical data. The presence of an amine group and nitrogen atoms in the pyridine ring can engage in hydrogen bonding, adding complexity to its solubility behavior.[2]

Theoretical Framework: "Like Dissolves Like" and Beyond

The adage "like dissolves like" provides a foundational principle for predicting solubility.[2][3] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The polarity of a solvent is determined by its molecular structure and the resulting dipole moment.

For this compound, the presence of polar C-Cl, C-Br, and N-H bonds, alongside the aromatic pyridine ring, results in a molecule with both polar and non-polar characteristics. Therefore, its solubility will be influenced by a solvent's ability to engage in various intermolecular interactions, including:

  • Dipole-dipole interactions: Occur between polar molecules.

  • Hydrogen bonding: A strong type of dipole-dipole interaction involving hydrogen and an electronegative atom like oxygen or nitrogen.

  • Van der Waals forces: Weaker interactions that occur in all molecules.

A range of organic solvents with varying polarities should be selected to establish a comprehensive solubility profile.

Experimental Determination of Solubility: A Validated Protocol

The following protocol details the widely accepted "shake-flask" method for determining equilibrium solubility, which is considered a gold standard for its reliability.[4] This method involves equilibrating an excess of the solid compound with a solvent at a constant temperature until the solution is saturated.

Materials and Equipment
  • This compound (high purity, >98%)

  • A selection of analytical grade organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane)

  • Analytical balance (readable to at least 0.1 mg)

  • Thermostatically controlled shaker or incubator

  • Calibrated thermometer

  • Glass vials with screw caps

  • Syringe filters (0.45 µm, solvent-compatible, e.g., PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification prep1 Weigh excess solute prep2 Add known volume of solvent prep1->prep2 in vial equil Agitate at constant temperature (e.g., 24-48 hours) prep2->equil sample1 Allow solid to settle equil->sample1 sample2 Filter supernatant sample1->sample2 using syringe filter sample3 Dilute aliquot sample2->sample3 sample4 Analyze by HPLC/UV-Vis sample3->sample4 quant2 Calculate concentration sample4->quant2 quant1 Prepare calibration curve quant1->quant2

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation.

    • Accurately add a known volume of each organic solvent to the respective vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible 0.45 µm filter. This step is critical to remove any undissolved microparticles.

    • Immediately dilute the filtered aliquot with a known volume of the same solvent to prevent precipitation and to bring the concentration within the analytical range of the chosen detection method.

  • Quantification:

    • Chromatographic/Spectroscopic Method (Recommended for high accuracy):

      • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

      • Generate a calibration curve by analyzing the standard solutions using HPLC or UV-Vis spectrophotometry.

      • Analyze the diluted sample solution and determine its concentration from the calibration curve.

      • Calculate the original solubility, accounting for the dilution factor.

    • Gravimetric Method (Simpler, but potentially less accurate):

      • Accurately weigh an empty vial.

      • Transfer a known volume of the filtered saturated solution to the pre-weighed vial.

      • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

      • Once the solvent is completely removed, weigh the vial containing the dried residue. The difference in weight gives the mass of the dissolved this compound.

Data Presentation and Interpretation

The determined solubility data should be presented in a clear and organized manner to facilitate comparison and analysis.

Table 1: Solubility of this compound in Various Organic Solvents at 25 °C (Example Data Template)

SolventPolarity IndexSolubility (mg/mL)Solubility (mol/L)Classification
Methanol5.1Experimental ValueCalculated Valuee.g., Very Soluble
Ethanol4.3Experimental ValueCalculated Valuee.g., Freely Soluble
Acetone5.1Experimental ValueCalculated Valuee.g., Soluble
Acetonitrile5.8Experimental ValueCalculated Valuee.g., Soluble
Ethyl Acetate4.4Experimental ValueCalculated Valuee.g., Sparingly Soluble
Dichloromethane3.1Experimental ValueCalculated Valuee.g., Slightly Soluble
Toluene2.4Experimental ValueCalculated Valuee.g., Very Slightly Soluble
Hexane0.1Experimental ValueCalculated Valuee.g., Insoluble

Interpretation of Results:

The solubility profile will provide valuable insights into the behavior of this compound. For instance, high solubility in polar protic solvents like methanol and ethanol would suggest that hydrogen bonding plays a significant role in the dissolution process. Conversely, good solubility in less polar solvents like dichloromethane or toluene would highlight the importance of the compound's lipophilic character. This information is crucial for selecting appropriate solvent systems for synthesis, purification (e.g., crystallization), and formulation.

Conclusion

While specific, publicly available solubility data for this compound is scarce, this guide provides the necessary theoretical background and a robust, validated experimental protocol to enable researchers to generate this critical data. By systematically determining the solubility in a range of organic solvents, scientists and drug development professionals can make informed decisions that will accelerate their research and development efforts, leading to more efficient and successful outcomes. The self-validating nature of the described protocol ensures the generation of trustworthy and authoritative data, forming a solid foundation for further investigation of this promising compound.

References

"theoretical studies of 4-Bromo-2,6-dichloropyridin-3-amine reactivity"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of 4-Bromo-2,6-dichloropyridin-3-amine

Authored by a Senior Application Scientist

Abstract

This compound is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern—an electron-deficient pyridine core, three distinct halogen atoms, and an amino group—provides a versatile platform for the synthesis of complex molecular architectures. This guide offers a comprehensive theoretical and practical examination of its reactivity. We will dissect the electronic properties governing its behavior and provide detailed, field-proven insights into its most critical transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this powerful synthetic building block.

Molecular Structure and Electronic Profile

The reactivity of this compound is a direct consequence of the interplay between its substituents and the inherent electronic nature of the pyridine ring.

  • Electron-Deficient Core : The pyridine nitrogen atom acts as an electron sink, reducing the aromatic character and activating the ring for certain transformations.

  • Halogen Substituents : The two chlorine atoms at the C2 and C6 positions, ortho and para to the ring nitrogen, are strongly electron-withdrawing, further increasing the electrophilicity of the ring. The bromine at C4 is also electron-withdrawing via induction.

  • Amino Group : The primary amine at C3 is an electron-donating group through resonance, which can modulate the reactivity of the adjacent positions. Its presence also introduces the potential for catalyst chelation in metal-catalyzed reactions.

Computational techniques like Density Functional Theory (DFT) are instrumental in predicting the molecule's behavior by elucidating its electronic structure and reactivity.[1] Such studies help rationalize the regioselectivity observed in various chemical transformations.

G Simplified Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_oad Ar-Pd(II)L₂(Br) pd0->pd2_oad Oxidative Addition (Ar-Br) pd2_trans Ar-Pd(II)L₂(R') pd2_oad->pd2_trans Transmetalation (R'-B(OH)₂ + Base) pd2_trans->pd0 Reductive Elimination product Product (Ar-R') pd2_trans->product G Simplified Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L (Active Catalyst) pd2_oad Ar-Pd(II)L(Br) pd0->pd2_oad Oxidative Addition (Ar-Br) pd2_amide [Ar-Pd(II)L(NR'R'')] complex pd2_oad->pd2_amide Amine Coordination & Deprotonation (HNR'R'' + Base) pd2_amide->pd0 Reductive Elimination product Product (Ar-NR'R'') pd2_amide->product G start 1. Reagent Setup react 2. Reaction Execution start->react Inert Atmosphere (N₂ or Ar) workup 3. Workup & Quenching react->workup Heat (e.g., 80-100 °C) Monitor by TLC/LC-MS purify 4. Purification workup->purify Aqueous Extraction analyze 5. Analysis purify->analyze Column Chromatography

References

"literature review of substituted 3-aminopyridines"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis, Properties, and Application of Substituted 3-Aminopyridines

Authored by: Gemini, Senior Application Scientist

The 3-aminopyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Its unique electronic properties and structural rigidity allow it to serve as a versatile template for interacting with various biological targets, including enzymes and receptors.[1] This guide provides a comprehensive review for researchers, scientists, and drug development professionals on the synthesis, structure-activity relationships (SAR), and therapeutic applications of substituted 3-aminopyridines. We will delve into both classical and contemporary synthetic methodologies, explore the nuanced effects of substitution on pharmacological activity, and highlight the scaffold's role in developing targeted therapies for oncology, inflammation, and central nervous system (CNS) disorders.

The 3-Aminopyridine Core: A Foundation for Drug Discovery

The aminopyridine framework consists of a pyridine ring bearing an amino group. Among its isomers, 3-aminopyridine is particularly significant in drug design. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, while the amino group can serve as a hydrogen bond donor, providing crucial anchor points for binding to biological targets.[2][3] This dual functionality, combined with the aromatic nature of the pyridine ring, allows for diverse molecular interactions. Furthermore, the 3-amino substitution pattern offers distinct vectors for chemical modification, enabling chemists to fine-tune the steric and electronic properties of derivative compounds to achieve desired potency, selectivity, and pharmacokinetic profiles.

The therapeutic potential of aminopyridine derivatives is vast, spanning antibacterial, anti-inflammatory, antiviral, anticancer, and anticonvulsant activities.[1][4] This broad spectrum of biological effects underscores the scaffold's importance as a lead structure in the development of novel therapeutics.[1]

Synthetic Methodologies: Building the Scaffold and Its Analogs

The construction and functionalization of the 3-aminopyridine ring system have evolved significantly, from classical rearrangements to modern metal-catalyzed cross-coupling reactions.

Classical Synthesis of the 3-Aminopyridine Core

The most established method for the industrial-scale synthesis of the parent 3-aminopyridine is the Hofmann rearrangement of nicotinamide.[5][6][7] This reaction involves the treatment of nicotinamide with an alkaline solution of sodium hypobromite or sodium hypochlorite.[5][6][7][8]

  • Preparation of Reagent: In a beaker equipped with a mechanical stirrer and immersed in an ice-salt bath, dissolve sodium hydroxide (1.87 moles) in water. With stirring, add bromine (0.6 moles) to form the sodium hypobromite solution in situ.

  • Reaction Initiation: Once the solution temperature reaches 0°C, add finely powdered nicotinamide (0.49 moles) all at once with vigorous stirring.

  • Heating: Remove the cooling bath and heat the reaction mixture rapidly to 70-75°C. The reaction is exothermic and will self-sustain for a short period. Maintain this temperature for 30 minutes.

  • Work-up: Cool the solution to room temperature and saturate it with sodium chloride.

  • Extraction: Perform a continuous liquid-liquid extraction with ether for 15-20 hours.

  • Purification: Dry the ether extract over sodium hydroxide pellets, filter, and remove the ether by distillation. The crude product crystallizes upon cooling.

  • Recrystallization: Dissolve the crude product in a hot mixture of benzene and ligroin with activated charcoal (Norit) and sodium hydrosulfite for decolorization. Filter the hot solution and allow it to cool slowly to yield purified 3-aminopyridine crystals.

G Nicotinamide Nicotinamide Reagents 1. NaOH, Br₂ (in situ NaOBr) 2. Heat (70°C) Nicotinamide->Reagents Intermediate Isocyanate Intermediate (via Hofmann Rearrangement) Reagents->Intermediate Rearrangement Hydrolysis Hydrolysis Intermediate->Hydrolysis Product 3-Aminopyridine Hydrolysis->Product

Other classical routes include the reduction of 3-nitropyridine and the amination of 3-halopyridines, though these often require harsh conditions or expensive catalysts.[5][6]

Modern Strategies for Substitution and Functionalization

Modern drug discovery demands precise control over molecular architecture. Metal-catalyzed cross-coupling reactions have become indispensable tools for the targeted functionalization of the 3-aminopyridine scaffold.[9]

These reactions are paramount for creating C-C and C-N bonds, allowing for the introduction of a wide variety of substituents.[9][10]

  • Suzuki Coupling: Couples a boronic acid/ester with a halo-aminopyridine to form a C(sp²)-C(sp²) bond, ideal for adding aryl or heteroaryl groups.

  • Heck Coupling: Forms a C-C bond between a halo-aminopyridine and an alkene.

  • Sonogashira Coupling: Joins a terminal alkyne with a halo-aminopyridine, introducing alkynyl moieties.

  • Buchwald-Hartwig Amination: Creates a C-N bond between a halo-aminopyridine and an amine, enabling the synthesis of N-substituted derivatives.

G cluster_reactants Reactants cluster_catalyst Catalytic Cycle Halo-3-AP Substituted 3-Halo-Aminopyridine Catalyst Pd(0) Catalyst + Ligand Halo-3-AP->Catalyst CouplingPartner Boronic Acid (Suzuki) Amine (Buchwald) Alkyne (Sonogashira) CouplingPartner->Catalyst Product Functionalized 3-Aminopyridine Catalyst->Product Reductive Elimination

To achieve regioselective functionalization, the amino group can be protected with a directing group, such as a tert-butyloxycarbonyl (Boc) group.[11] The protected amine then directs lithiation to the adjacent C4 position of the pyridine ring. Quenching the resulting lithiated species with an electrophile (e.g., hexachloroethane for chlorination) installs a substituent at a specific site, which can then be used in subsequent cross-coupling reactions.[11] This strategy provides excellent control over the substitution pattern.[11]

Pharmacological Landscape and Structure-Activity Relationships (SAR)

The true power of the 3-aminopyridine scaffold lies in the ability to modulate its biological activity through targeted substitution. Different substituents at various positions on the ring can drastically alter a compound's potency, selectivity, and pharmacokinetic properties.

Kinase Inhibition: A Major Therapeutic Arena

Substituted 3-aminopyridines are prominent in the development of kinase inhibitors for oncology and inflammatory diseases. The 3-amino group often forms a key hydrogen bond interaction within the hinge region of the kinase ATP-binding site.[2]

  • Interleukin-2 Inducible T-cell Kinase (Itk) Inhibitors: In the development of Itk inhibitors for autoimmune diseases, a 3-aminopyrid-2-one motif was identified as a potent starting fragment.[12] Functionalization of the 3-amino group was found to rapidly increase inhibitory activity, while introducing a substituted heteroaromatic ring at the C5 position was critical for achieving selectivity over other kinases.[12] The optimized compound 7v from this series inhibited Itk with a Ki of 7 nM.[12]

  • ALK2 Inhibitors: For diseases like Fibrodysplasia Ossificans Progressiva (FOP) caused by mutations in the ALK2 kinase, a series of 3,5-diaryl-2-aminopyridine inhibitors were explored (note: while a 2-aminopyridine, the SAR principles are highly relevant).[13] Modifications to the aryl group at the 3-position were investigated to understand interactions with the kinase's hydrophobic pocket.[13]

  • Glycogen Synthase Kinase 3β (GSK-3β) Inhibitors: In the context of Alzheimer's disease, the 3-aminopyridine ring is involved in hydrogen bonding in the hinge region of GSK-3β.[2][14] SAR studies suggest that substitutions at positions 4 and 5 are favorable for modification, and the introduction of a benzyl piperidine at position 5 can lead to a more linear molecule, potentially improving binding.[2]

Target Kinase Substitution Position Effect on Activity Rationale/Interaction Reference
Itk 3-Amino GroupFunctionalization enhances potencyInteracts with the active site[12]
Itk 5-PositionIntroduction of heteroaromatics improves selectivityExploits differences in the kinase active site hydration patterns[12]
GSK-3β 3-Amino GroupEssential for activityForms H-bond with hinge region residue Val135[2]
GSK-3β 5-PositionSubstitution with bulky groups (e.g., benzyl piperidine) is favorableCreates a more linear geometry for improved binding[2]
Central Nervous System (CNS) Agents

The pyridine scaffold is considered privileged for CNS drug discovery due to its favorable physicochemical properties, which can be tuned to enhance blood-brain barrier (BBB) permeability.[3] Substituted 3-aminopyridines have been investigated for various CNS disorders. Their mechanism often involves the modulation of ion channels, such as voltage-gated potassium channels.[1][6] The development of pyrimidine-based CNS agents, a related heterocycle, also provides valuable insights into designing compounds for neurological targets.[15][16][17]

Other Therapeutic Applications
  • Phosphodiesterase-4 (PDE4) Inhibitors: In a search for new anti-inflammatory agents, substituted aminopyridines were developed as potent and selective PDE4 inhibitors.[18] The structure-activity relationship of N-substitution on the amino group led to compounds with improved pharmacokinetic profiles and good in vivo activity in models of bronchoconstriction.[18]

  • Antimicrobial and Antitumor Agents: Metal complexes of 3-aminopyridine derivatives have demonstrated significant antibacterial and antitumor properties.[6] The coordination with transition metals can enhance the cytotoxicity of the parent compound against cancer cells and its activity against various bacterial strains.[6]

Future Perspectives and Conclusion

The substituted 3-aminopyridine scaffold continues to be an exceptionally fruitful starting point for the design of novel therapeutics. Its versatility, arising from a combination of favorable physicochemical properties and multiple vectors for synthetic modification, ensures its continued relevance in drug discovery.

Future research will likely focus on several key areas:

  • Novel Synthetic Methods: The development of more efficient, selective, and sustainable synthetic routes, including C-H activation and biocatalytic methods, will accelerate the exploration of chemical space around the 3-aminopyridine core.[9][19]

  • Targeted Drug Delivery: Conjugating 3-aminopyridine-based drugs to targeting moieties could enhance their efficacy and reduce off-target side effects, particularly in oncology.

  • Expansion into New Therapeutic Areas: While well-established in kinase inhibition, the full potential of this scaffold in areas like neurodegenerative diseases and metabolic disorders remains to be fully explored.

References

The Strategic Application of 4-Bromo-2,6-dichloropyridin-3-amine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of contemporary drug discovery, the strategic use of highly functionalized heterocyclic scaffolds is paramount to the efficient construction of novel molecular entities with therapeutic potential. Among these, 4-Bromo-2,6-dichloropyridin-3-amine emerges as a compelling, albeit underexplored, building block. Its unique substitution pattern—a reactive bromine atom, two chlorine atoms, and a nucleophilic amine—offers a rich platform for selective chemical modifications. This technical guide provides an in-depth analysis of the potential applications of this versatile scaffold in medicinal chemistry, with a focus on its utility in the synthesis of kinase inhibitors and other targeted therapeutics. We will explore its synthetic accessibility, key chemical transformations, and its potential to generate diverse compound libraries for hit-to-lead optimization.

Introduction: The Untapped Potential of a Polysubstituted Pyridine Scaffold

The pyridine ring is a privileged structure in medicinal chemistry, present in a multitude of FDA-approved drugs.[1] Its ability to engage in hydrogen bonding and other non-covalent interactions makes it an ideal scaffold for targeting a wide range of biological macromolecules. The strategic placement of various substituents on the pyridine core allows for the fine-tuning of a compound's physicochemical properties and biological activity.

This compound (Figure 1) presents a particularly interesting case. The presence of three distinct halogen atoms at the 2, 4, and 6 positions, each with differential reactivity, alongside a primary amino group at the 3-position, provides medicinal chemists with a powerful tool for combinatorial library synthesis and structure-activity relationship (SAR) studies. The electron-withdrawing nature of the chlorine atoms enhances the electrophilicity of the pyridine ring, making it susceptible to nucleophilic aromatic substitution.[2] Concurrently, the bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions.[3] The amino group, in turn, can serve as a key pharmacophoric feature or be further derivatized.

Figure 1. Chemical structure of this compound.

Synthetic Accessibility

While a direct, high-yield synthesis of this compound is not extensively documented in publicly available literature, its synthesis can be logically inferred from established methodologies for related polysubstituted pyridines. A plausible synthetic route could commence from a readily available dichloropyridine precursor, followed by a sequence of nitration, reduction, and bromination steps. For instance, a facile synthetic route to the important intermediate 4-amino-2,6-dichloropyridine has been developed, which involves the oxidation of 2,6-dichloropyridine to its N-oxide, followed by nitration and subsequent reduction.[4][5] Further regioselective bromination of this intermediate could potentially yield the target compound.

Core Applications in Medicinal Chemistry: A Versatile Building Block

The true value of this compound lies in its potential as a versatile scaffold for the rapid generation of diverse chemical libraries. The differential reactivity of its substituents allows for a stepwise and controlled diversification strategy.

Kinase Inhibitors: Targeting the ATP-Binding Site

The aminopyridine and aminopyrimidine cores are well-established pharmacophores in the design of kinase inhibitors, primarily due to their ability to form crucial hydrogen bond interactions with the hinge region of the ATP-binding pocket.[1] The 3-amino group of this compound can serve as a key hydrogen bond donor, mimicking the adenine portion of ATP. The halogenated pyridine core provides a rigid scaffold for the attachment of various substituents that can occupy adjacent hydrophobic pockets within the kinase active site, thereby enhancing potency and selectivity.

The bromine atom at the 4-position is a prime site for introducing molecular diversity through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

  • Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond by coupling the bromopyridine with a variety of boronic acids or esters.[6][7] This allows for the introduction of a wide range of aryl and heteroaryl moieties at the 4-position, which can be tailored to interact with specific residues in the target kinase.

  • Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction allows for the coupling of the bromopyridine with a diverse set of primary and secondary amines.[8][9] This introduces a secondary or tertiary amine at the 4-position, which can serve as an additional hydrogen bond acceptor or a basic center for improved solubility and pharmacokinetic properties.

The chlorine atoms at the 2 and 6 positions, being less reactive towards palladium-catalyzed cross-coupling compared to bromine, would likely remain intact under typical Suzuki or Buchwald-Hartwig conditions, allowing for their subsequent functionalization if desired.

Experimental Protocols: A Blueprint for Derivatization

General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF, with 10-20% water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add this compound (1 equivalent), the boronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP, 2-4 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.2-2 equivalents)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst, the phosphine ligand, and the base.

  • Add the anhydrous, degassed solvent, followed by this compound (1 equivalent) and the amine.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Structure-Activity Relationship (SAR) Insights and Future Directions

The systematic derivatization of the this compound scaffold using the aforementioned synthetic strategies can provide valuable SAR data. A hypothetical workflow for exploring the SAR of kinase inhibitors derived from this scaffold is presented below.

SAR_Workflow cluster_diversification Primary Diversification cluster_secondary_mod Secondary Modification A This compound (Starting Scaffold) B Suzuki Coupling (Aryl/Heteroaryl Library at C4) A->B Pd-catalyzed C Buchwald-Hartwig Amination (Amine Library at C4) A->C Pd-catalyzed D Nucleophilic Aromatic Substitution (Functionalization at C2/C6) A->D Potential E Derivatization of Amino Group (Amide, Sulfonamide, etc.) A->E Potential F Biological Screening (Kinase Inhibition Assays) B->F C->F D->F E->F G SAR Analysis & Lead Optimization F->G G->B Iterative Design G->C Iterative Design G->D Iterative Design G->E Iterative Design

Diagram 1. A proposed workflow for the exploration of structure-activity relationships (SAR) starting from this compound.

By systematically varying the substituents at the C4 position and potentially at the C2, C6, and N3 positions, researchers can probe the specific interactions required for high-affinity binding to a target kinase. This iterative process of design, synthesis, and biological evaluation is the cornerstone of modern drug discovery.

Conclusion

This compound represents a highly versatile and strategically valuable scaffold for medicinal chemistry. Its unique arrangement of reactive sites allows for controlled and diverse functionalization, making it an ideal starting point for the generation of compound libraries targeting a wide range of biological targets, particularly protein kinases. While its full potential is yet to be unlocked, the established reactivity of similar polysubstituted pyridines provides a clear roadmap for its application in the discovery and development of novel therapeutics. Further exploration of the chemistry and biological activity of derivatives of this compound is highly warranted and promises to yield exciting new discoveries in the field of medicinal chemistry.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Bromo-2,6-dichloropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Department], Senior Application Scientist

Introduction: Navigating the Selective Arylation of a Polyhalogenated Pyridine

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This application note provides a detailed protocol and scientific rationale for the Suzuki-Miyaura coupling of a challenging, yet synthetically valuable substrate: 4-Bromo-2,6-dichloropyridin-3-amine. This molecule presents a unique case for selective cross-coupling due to the presence of multiple halogen atoms with differential reactivity (one bromine and two chlorine atoms). The strategic arylation at the C4 position, leveraging the higher reactivity of the C-Br bond over the C-Cl bonds, opens avenues for the synthesis of novel substituted aminopyridines, which are key scaffolds in medicinal chemistry and materials science.[3][4]

The inherent challenge in the Suzuki-Miyaura coupling of polychlorinated heteroaromatics lies in achieving site-selectivity.[5] The general reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl, which provides a basis for selective functionalization of the C4-Br bond in this compound while preserving the C2-Cl and C6-Cl bonds for potential subsequent transformations.[6] This protocol is designed for researchers, scientists, and drug development professionals seeking to employ this versatile building block in their synthetic endeavors.

Mechanistic Rationale: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][7] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions. The cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Ar-X Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) [R-B(OR)3]- Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R Ar-X Ar-X R-B(OH)2 + Base R-B(OH)2 + Base

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, the C-Br bond of this compound) to form a Pd(II) complex. This is typically the rate-determining step.[8]

  • Transmetalation: The organic group from the organoboron species (activated by a base to form a borate complex) is transferred to the palladium center, displacing the halide.[9]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[8]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of structurally similar bromo-aminopyridines and polyhalogenated heterocycles.[6][10] Optimization may be necessary for specific arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0 - 3.0 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF)

  • Degassed water

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₃PO₄, 2.5 eq.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The typical concentration of the limiting reagent is between 0.1 and 0.5 M.

  • Reaction Execution: Vigorously stir the reaction mixture and heat to the desired temperature (typically 80-100 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water.

    • Separate the organic layer and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Key Reaction Parameters and Optimization Strategies

The success of the Suzuki-Miyaura coupling of this compound is highly dependent on the careful selection of the reaction components. The following table summarizes key parameters and provides guidance for optimization.

ParameterRecommended Reagents/ConditionsRationale and Optimization Guidance
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ with a phosphine ligandPd(PPh₃)₄ is a versatile and commonly used catalyst.[10] For less reactive arylboronic acids or to improve yields, using a catalyst with a more electron-rich and bulky ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene) can be beneficial.[3]
Ligand Triphenylphosphine (PPh₃), dppf, Buchwald ligands (e.g., SPhos, XPhos)The ligand stabilizes the palladium catalyst and influences its reactivity. For challenging couplings, screening of specialized phosphine ligands may be necessary to enhance the rate of oxidative addition and reductive elimination.
Base K₃PO₄, K₂CO₃, Cs₂CO₃The base is crucial for the activation of the boronic acid to form a more nucleophilic borate species, which facilitates transmetalation.[9] K₃PO₄ is often a good starting choice for aminopyridine substrates.[6] Cs₂CO₃ is a stronger base and can be effective in more challenging cases.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMF/H₂OA mixture of an organic solvent and water is commonly used. Water is often necessary to dissolve the inorganic base and facilitate the formation of the active borate species. 1,4-Dioxane is a good general-purpose solvent for Suzuki couplings.
Temperature 80 - 110 °CThe reaction temperature needs to be high enough to promote the oxidative addition of the C-Br bond but controlled to maintain the selectivity over the C-Cl bonds. Higher temperatures may lead to the undesired coupling at the chlorine positions.

Visualizing the Experimental Workflow

workflow prep 1. Reagent Preparation (Aryl Halide, Boronic Acid, Catalyst, Base) setup 2. Reaction Setup (Under Inert Atmosphere) prep->setup solvent 3. Solvent Addition (Degassed) setup->solvent reaction 4. Heating & Stirring (Monitor by TLC/LC-MS) solvent->reaction workup 5. Aqueous Work-up (Extraction) reaction->workup purify 6. Purification (Column Chromatography) workup->purify char 7. Characterization (NMR, MS) purify->char

Figure 2: A standard experimental workflow for the Suzuki-Miyaura coupling reaction.

Troubleshooting Common Issues

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure the palladium catalyst is active and the reaction is performed under strictly inert conditions to prevent catalyst decomposition.

    • Insufficient Heating: The reaction may require higher temperatures, but be mindful of potential side reactions and loss of selectivity.

    • Poorly Soluble Base: Ensure the base is sufficiently soluble in the reaction medium. Using a phase-transfer catalyst or a different solvent system might be necessary.

  • Formation of Side Products:

    • Protodebromination: This can occur if there is a source of protons in the reaction mixture. Ensure anhydrous solvents are used where appropriate.

    • Homocoupling of Boronic Acid: This side reaction can be minimized by using a slight excess of the boronic acid and ensuring efficient stirring.

    • Coupling at Chlorine Positions: If coupling at the C-Cl positions is observed, the reaction temperature may be too high. A lower temperature or a more selective catalyst system should be considered.

Conclusion

The Suzuki-Miyaura coupling of this compound offers a powerful and selective method for the synthesis of 4-aryl-2,6-dichloropyridin-3-amines. By carefully selecting the catalyst, base, and solvent system, and by maintaining an inert reaction atmosphere, high yields of the desired product can be achieved. This application note provides a robust starting protocol and a framework for optimization, empowering researchers to utilize this valuable building block in the development of novel chemical entities.

References

Application Notes and Protocols for the Buchwald-Hartring Amination of 4-Bromo-2,6-dichloropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

The Buchwald-Hartwig amination stands as a pivotal transformation in modern synthetic organic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This application note provides a comprehensive technical guide for the palladium-catalyzed amination of 4-Bromo-2,6-dichloropyridin-3-amine, a highly functionalized and electron-deficient heterocyclic substrate. The inherent challenges posed by the electronic nature of the pyridine ring and potential for catalyst inhibition are addressed through a detailed exploration of mechanistic principles, optimization of reaction parameters, and step-by-step experimental protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful cross-coupling reaction for the synthesis of complex nitrogen-containing molecules.

Introduction: The Strategic Importance of Aminopyridines

Substituted aminopyridines are privileged scaffolds in medicinal chemistry and materials science, frequently appearing as core structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional organic materials. The inherent limitations of classical methods for C-N bond formation, such as nucleophilic aromatic substitution (SNAr), often necessitate harsh reaction conditions and exhibit a narrow substrate scope, particularly with electron-deficient heterocycles.[1] The advent of the Buchwald-Hartwig amination has revolutionized the synthesis of these valuable compounds by providing a versatile and mild catalytic approach.[1]

The specific substrate, this compound, presents a unique synthetic challenge due to the presence of multiple halogen substituents and an amino group, which can influence catalyst activity and selectivity. This guide will dissect the critical parameters necessary for the successful amination of this and structurally related substrates.

Mechanistic Underpinnings: The Catalytic Cycle

A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][3][4]

The key steps in the catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl-bromide bond of the pyridine substrate.[3][5][6] This is often the rate-determining step of the reaction.[5][6]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the resulting Pd(II) complex. In the presence of a base, the amine is deprotonated to form a palladium-amido complex.

  • Reductive Elimination: The final step involves the reductive elimination of the desired N-arylpyridine product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][3]

An unproductive side reaction that can compete with reductive elimination is beta-hydride elimination, which leads to hydrodehalogenation of the arene and the formation of an imine.[1][7]

Buchwald-Hartwig Catalytic Cycle Buchwald-Hartwig Amination Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition Ar-X pd2_complex L_nPd(II)(Ar)(X) oxidative_addition->pd2_complex amine_coordination Amine Coordination (R2NH) pd2_complex->amine_coordination R2NH pd2_amine_complex [L_nPd(II)(Ar)(NHR2)]+X- amine_coordination->pd2_amine_complex deprotonation Deprotonation (Base) pd2_amine_complex->deprotonation Base pd_amido_complex L_nPd(II)(Ar)(NR2) deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR2 reductive_elimination->product

References

The Strategic Functionalization of 4-Bromo-2,6-dichloropyridin-3-amine: A Guide to Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry and drug discovery, the substituted aminopyridine framework is a cornerstone of molecular design. These structures are prevalent in a multitude of pharmacologically active agents, valued for their ability to engage in critical hydrogen bonding interactions and serve as versatile synthetic handles.[1][2] Among these, 4-Bromo-2,6-dichloropyridin-3-amine emerges as a particularly strategic building block. Its trifunctional nature—a reactive C-Br bond for cross-coupling, two C-Cl bonds amenable to subsequent modifications, and a nucleophilic amino group—offers a rich platform for the rapid generation of molecular diversity.

This comprehensive guide provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of this compound. We will delve into the nuances of Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Stille reactions, offering not just step-by-step instructions but also the underlying scientific rationale for the selection of catalysts, ligands, and reaction conditions. Our focus is on providing researchers, scientists, and drug development professionals with the practical insights needed to successfully leverage this versatile scaffold in their synthetic endeavors.

Understanding the Substrate: Regioselectivity and Reactivity

The primary consideration when designing cross-coupling reactions with this compound is regioselectivity. The molecule presents three potential sites for oxidative addition of palladium: the C4-Br bond and the C2/C6-Cl bonds. Generally, the reactivity of carbon-halogen bonds in palladium-catalyzed reactions follows the order C-I > C-Br > C-Cl.[3] This intrinsic reactivity difference strongly favors selective reaction at the C4-Br bond over the more inert C-Cl bonds.

Furthermore, the electronic nature of the pyridine ring, rendered electron-deficient by the two chlorine atoms, and the presence of the coordinating amino group at C3, can influence catalyst activity. The choice of palladium catalyst and, critically, the ancillary ligand is paramount in navigating these effects to achieve high-yielding and selective transformations. For instance, in related dihalopyridines, bulky N-heterocyclic carbene (NHC) ligands have been shown to favor coupling at the C4 position.[4][5]

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds.[6] Its tolerance of a broad range of functional groups and the commercial availability of a vast array of boronic acids and their derivatives make it a first-choice strategy for aryl-aryl and aryl-vinyl bond formation.

Causality Behind Experimental Choices
  • Catalyst System: A combination of a palladium(II) precatalyst such as Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like SPhos or an N-heterocyclic carbene (NHC) ligand like IPr is recommended. For electron-deficient substrates like our target molecule, these ligands promote the reductive elimination step and stabilize the active Pd(0) species.[4][5] The use of a preformed catalyst like Pd(PPh₃)₄ is also a reliable option.[2]

  • Base: A moderately strong inorganic base such as K₂CO₃ or K₃PO₄ is crucial. The base activates the boronic acid, facilitating the transmetalation step.[7] The choice of a carbonate or phosphate base is often a good starting point as they are generally well-tolerated by many functional groups.

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is typically employed. The aqueous phase is necessary to dissolve the inorganic base and facilitate the activation of the boronic acid.

Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the desired aryl or vinylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%). Alternatively, a preformed catalyst such as Pd(PPh₃)₄ (5 mol%) can be used.[2]

  • Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times. Add the degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1 v/v).

  • Reaction: Heat the mixture with vigorous stirring at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionRationale
Palladium Source Pd(OAc)₂ (2 mol%) or Pd(PPh₃)₄ (5 mol%)Efficient precatalysts for Suzuki couplings.
Ligand SPhos (4 mol%) or IPr (4 mol%)Bulky, electron-rich ligands for challenging substrates.
Base K₂CO₃ or K₃PO₄ (2.0 equiv.)Activates the boronic acid for transmetalation.
Solvent 1,4-Dioxane/H₂O (4:1)Biphasic system to dissolve both organic and inorganic reagents.
Temperature 80-100 °CProvides sufficient thermal energy for catalyst turnover.

Suzuki_Miyaura_Workflow

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of pharmaceuticals.[8][9] This reaction allows for the coupling of a wide variety of amines with aryl halides. For a substrate like 3-halo-2-aminopyridine, potential challenges include catalyst inhibition through chelation by the aminopyridine nitrogen.[10]

Causality Behind Experimental Choices
  • Catalyst System: The use of bulky, electron-rich biarylphosphine ligands such as RuPhos or BrettPhos is crucial. These ligands have been specifically designed to overcome the challenges associated with coupling electron-deficient heterocycles and sterically hindered substrates.[10] They facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is a common choice and is highly effective.[11] For substrates with base-sensitive functional groups, a weaker base like Cs₂CO₃ might be employed, though this may require higher temperatures or longer reaction times.[2]

  • Solvent: Anhydrous, non-protic solvents such as toluene or 1,4-dioxane are typically used to ensure the stability of the active catalyst and the strong base.

Experimental Protocol: Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., RuPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.5 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.). Seal the tube and evacuate and backfill with an inert gas (repeat 3 times).

  • Solvent and Amine Addition: Add the anhydrous solvent (e.g., toluene) via syringe, followed by the amine coupling partner (1.2 equiv.).

  • Reaction: Heat the reaction mixture with vigorous stirring to 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Pass the mixture through a short plug of celite, washing with ethyl acetate. The filtrate is then washed with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionRationale
Palladium Source Pd₂(dba)₃ (1-2 mol%)A common and effective Pd(0) source.
Ligand RuPhos or BrettPhos (2-4 mol%)Bulky biarylphosphine ligands for challenging aminations.
Base NaOt-Bu (1.5 equiv.)Strong, non-nucleophilic base to deprotonate the amine.
Solvent Toluene or 1,4-DioxaneAnhydrous, non-protic solvent.
Temperature 80-110 °CTo overcome activation barriers and ensure efficient catalysis.

Catalytic_Cycle

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a powerful method for the formation of C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes.[12][13] This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes, which are important structures in materials science and medicinal chemistry. A copper(I) co-catalyst is typically employed, although copper-free variants have been developed.[14]

Causality Behind Experimental Choices
  • Catalyst System: The classic Sonogashira catalyst system consists of a palladium(0) source, often generated in situ from a Pd(II) salt like PdCl₂(PPh₃)₂, and a copper(I) salt, typically CuI.[12] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used. The base serves to deprotonate the terminal alkyne and also acts as a solvent or co-solvent.

  • Solvent: The reaction is often run in the amine base itself or in a co-solvent like THF or DMF. Anhydrous and anaerobic conditions are generally preferred to prevent side reactions like the oxidative homocoupling of the alkyne (Glaser coupling).[15]

Experimental Protocol: Sonogashira Coupling
  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper co-catalyst (e.g., CuI, 4 mol%).

  • Solvent and Reagent Addition: Add the anhydrous amine base (e.g., Et₃N) and any co-solvent (e.g., THF). Add the terminal alkyne (1.2 equiv.).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst and salts, washing with an organic solvent like ethyl acetate. Concentrate the filtrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionRationale
Palladium Catalyst PdCl₂(PPh₃)₂ (2 mol%)Standard, effective catalyst for Sonogashira reactions.
Copper Co-catalyst CuI (4 mol%)Facilitates the formation of the reactive copper acetylide.
Base Et₃N or DIPADeprotonates the alkyne and can act as the solvent.
Solvent Amine base, THF, or DMFAnhydrous and deoxygenated.
Temperature Room Temperature to 60 °CMild conditions are often sufficient.

Heck Reaction: Vinylation of the Pyridine Core

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[16] It is a powerful tool for the synthesis of substituted alkenes.

Causality Behind Experimental Choices
  • Catalyst System: Palladium(II) acetate (Pd(OAc)₂) is a commonly used and effective precatalyst.[10] In many cases, phosphine ligands are used to stabilize the active catalyst and promote reactivity, with tri(o-tolyl)phosphine (P(o-tol)₃) being a classic choice. Ligand-free conditions can also be effective, particularly with more reactive aryl bromides.

  • Base: An organic amine base, such as triethylamine (Et₃N), is typically used to neutralize the HBr generated during the catalytic cycle.

  • Solvent: A polar aprotic solvent like DMF or NMP is generally used to ensure the solubility of the reagents and the palladium salts.

Experimental Protocol: Heck Reaction
  • Reaction Setup: In a sealed tube, combine this compound (1.0 equiv.), the alkene (e.g., styrene or an acrylate, 1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand if required (e.g., P(o-tol)₃, 4 mol%).

  • Solvent and Base Addition: Add the anhydrous solvent (e.g., DMF) and the base (e.g., Et₃N, 2.0 equiv.).

  • Reaction: Seal the tube and heat to 100-120 °C for 12-24 hours. Monitor the reaction by GC-MS or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

ParameterRecommended ConditionRationale
Palladium Catalyst Pd(OAc)₂ (2 mol%)A robust and common precatalyst for Heck reactions.
Ligand (optional) P(o-tol)₃ (4 mol%)Can improve catalyst stability and turnover.
Base Et₃N (2.0 equiv.)Neutralizes the acid byproduct of the reaction.
Solvent DMF or NMPPolar aprotic solvent to facilitate the reaction.
Temperature 100-120 °CHigher temperatures are often required for Heck reactions.

Stille Coupling: Versatile C-C Bond Formation with Organostannanes

The Stille reaction involves the palladium-catalyzed coupling of an organostannane with an organic halide.[17] A key advantage of the Stille coupling is the stability and functional group tolerance of the organostannane reagents.[18] However, a significant drawback is the toxicity of the tin compounds and the difficulty in removing tin byproducts.

Causality Behind Experimental Choices
  • Catalyst System: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a highly effective and commonly used catalyst for Stille couplings.[19] It is a pre-formed Pd(0) complex, which can directly enter the catalytic cycle.

  • Solvent: Anhydrous, polar aprotic solvents like DMF or THF are typically used.

  • Additives: In some cases, additives like LiCl can accelerate the transmetalation step. Copper(I) salts can also have a synergistic effect.[17]

Experimental Protocol: Stille Coupling
  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Solvent and Reagent Addition: Add the anhydrous solvent (e.g., DMF). Then, add the organostannane reagent (1.1 equiv.) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture. To remove tin byproducts, the mixture can be diluted with an organic solvent and washed with an aqueous solution of KF.

  • Purification: After aqueous work-up, dry the organic layer, concentrate, and purify by column chromatography.

ParameterRecommended ConditionRationale
Palladium Catalyst Pd(PPh₃)₄ (5 mol%)A reliable pre-formed Pd(0) catalyst for Stille reactions.
Organostannane R-SnBu₃ (1.1 equiv.)Air and moisture stable coupling partners.
Solvent DMF or THFAnhydrous, polar aprotic solvent.
Temperature 80-100 °CTo facilitate the reaction.
Work-up Additive Aqueous KFTo precipitate tin byproducts as insoluble fluorides.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex, functionalized aminopyridine derivatives. The palladium-catalyzed cross-coupling reactions detailed in this guide provide a powerful toolkit for its elaboration. By carefully selecting the appropriate catalyst, ligand, base, and reaction conditions, researchers can achieve selective and high-yielding transformations at the C4-bromo position, paving the way for the efficient construction of novel molecular entities for drug discovery and materials science. The protocols and rationale provided herein serve as a robust starting point for the successful application of this strategic synthetic intermediate.

References

Application Notes and Protocols for the Synthesis of Polysubstituted Pyridines from 4-Bromo-2,6-dichloropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Polysubstituted Pyridines in Modern Chemistry

The pyridine scaffold is a cornerstone in the architecture of countless biologically active molecules and functional materials.[1][2][3][4] Its presence in numerous FDA-approved drugs underscores its significance as a "privileged structure" in medicinal chemistry, imparting favorable pharmacological properties.[3] Polysubstituted pyridines, in particular, offer a three-dimensional array of functionalization points, enabling the fine-tuning of steric and electronic properties to optimize molecular interactions with biological targets. These compounds are integral to the development of a wide range of therapeutic agents, including anticancer, anti-inflammatory, and antimicrobial drugs.[1][2]

4-Bromo-2,6-dichloropyridin-3-amine serves as a versatile and highly strategic starting material for the synthesis of a diverse library of polysubstituted pyridines. The differential reactivity of the halogen substituents—the C4-bromo position being more susceptible to palladium-catalyzed cross-coupling reactions and the C2/C6-chloro positions being amenable to nucleophilic aromatic substitution—provides a powerful handle for selective and sequential functionalization. This application note provides a comprehensive guide to the synthetic transformations of this key building block, detailing robust protocols and the underlying chemical principles.

Strategic Functionalization of this compound

The synthetic utility of this compound lies in the orthogonal reactivity of its halogenated positions. This allows for a stepwise and controlled introduction of various substituents. The general strategy involves an initial palladium-catalyzed cross-coupling reaction at the more reactive C4-bromo position, followed by nucleophilic aromatic substitution or a second cross-coupling at the C2 and/or C6 chloro positions.

Caption: General synthetic workflow from the starting material.

Part 1: Palladium-Catalyzed Cross-Coupling at the C4-Position

The initial and most common transformation involves the selective functionalization of the C4-bromo position. The higher reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed cross-coupling reactions allows for this high degree of selectivity.

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds.[5] It involves the reaction of the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.

Protocol 1: Suzuki-Miyaura Coupling of this compound

Reagent Molecular Weight Amount Equivalents
This compound241.87 g/mol 1.0 mmol1.0
Arylboronic Acid-1.2 mmol1.2
Pd(PPh₃)₄1155.56 g/mol 0.05 mmol0.05
K₃PO₄212.27 g/mol 3.0 mmol3.0
1,4-Dioxane-5 mL-
Water-1 mL-

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

  • Add 1,4-dioxane and water.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a commonly used, commercially available, and effective catalyst for Suzuki couplings.[6]

  • Base: K₃PO₄ is a moderately strong base that is effective in activating the boronic acid for transmetalation without promoting significant side reactions.[6]

  • Solvent System: The mixture of 1,4-dioxane and water provides a suitable medium for dissolving both the organic and inorganic reagents.

Sonogashira Coupling: Formation of C-C Triple Bonds

The Sonogashira coupling is a powerful method for the synthesis of aryl alkynes, which are valuable intermediates in organic synthesis and materials science.[7] This reaction involves the coupling of an aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.[7]

Protocol 2: Sonogashira Coupling of this compound

Reagent Molecular Weight Amount Equivalents
This compound241.87 g/mol 1.0 mmol1.0
Terminal Alkyne-1.5 mmol1.5
PdCl₂(PPh₃)₂701.90 g/mol 0.03 mmol0.03
CuI190.45 g/mol 0.06 mmol0.06
Triethylamine (TEA)-5 mL-
Toluene-5 mL-

Procedure:

  • In a Schlenk flask under an argon atmosphere, dissolve this compound, PdCl₂(PPh₃)₂, and CuI in a mixture of toluene and triethylamine.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 6-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is the standard for Sonogashira reactions, facilitating the key steps of the catalytic cycle.[7] Copper-free conditions have also been developed.[8][9]

  • Base/Solvent: Triethylamine acts as both the base and a co-solvent, which is crucial for the deprotonation of the terminal alkyne.[8]

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[10][11][12] This reaction allows for the introduction of a wide range of primary and secondary amines at the C4 position.

Protocol 3: Buchwald-Hartwig Amination of this compound

Reagent Molecular Weight Amount Equivalents
This compound241.87 g/mol 1.0 mmol1.0
Amine-1.2 mmol1.2
Pd₂(dba)₃915.72 g/mol 0.02 mmol0.02
Xantphos578.68 g/mol 0.04 mmol0.04
NaOt-Bu96.10 g/mol 1.4 mmol1.4
Toluene-5 mL-

Procedure:

  • To a glovebox or under a strict inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOt-Bu to a Schlenk tube.

  • Add toluene, followed by this compound and the amine.

  • Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.

  • Monitor the reaction by LC-MS. Upon completion, cool to room temperature.

  • Dilute with ethyl acetate and filter through a plug of silica gel.

  • Concentrate the filtrate and purify the product by column chromatography.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as Xantphos is highly effective for C-N bond formation.[13]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine and facilitate the catalytic cycle.[13]

Caption: Palladium-catalyzed cross-coupling reactions at the C4-position.

Part 2: Nucleophilic Aromatic Substitution at the C2 and C6-Positions

Following the initial functionalization at the C4 position, the less reactive chloro substituents at the C2 and C6 positions can be displaced via nucleophilic aromatic substitution (SₙAr). The electron-withdrawing nature of the pyridine nitrogen activates these positions towards nucleophilic attack.[14]

General Principles of SₙAr on Dichloropyridines

The SₙAr mechanism typically proceeds through a two-step addition-elimination pathway involving a Meisenheimer complex intermediate.[15] The rate of reaction is influenced by the nature of the nucleophile and the electronic properties of the pyridine ring. The introduction of an electron-donating group at the C4 position can decrease the rate of subsequent SₙAr reactions at C2 and C6.

Protocol 4: General Procedure for Nucleophilic Aromatic Substitution

Reagent Molecular Weight Amount Equivalents
C4-Substituted-2,6-dichloropyridin-3-amine-1.0 mmol1.0
Nucleophile (e.g., R-OH, R-SH, R₂NH)-2.2 - 5.0 mmol2.2 - 5.0
Base (e.g., NaH, K₂CO₃)-2.2 - 5.0 mmol2.2 - 5.0
Solvent (e.g., DMF, DMSO, NMP)-5 mL-

Procedure:

  • To a solution of the C4-substituted-2,6-dichloropyridin-3-amine in a polar aprotic solvent, add the base.

  • Add the nucleophile to the reaction mixture.

  • Heat the reaction to a temperature ranging from 80 °C to 150 °C, depending on the reactivity of the nucleophile.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Nucleophiles: A wide range of nucleophiles can be employed, including alkoxides, thiolates, and amines.

  • Base: The choice of base depends on the pKa of the nucleophile. For alcohols and thiols, a strong base like NaH is often used to generate the corresponding nucleophilic anion. For amines, an external base may not be necessary, or a weaker base like K₂CO₃ can be used.

  • Solvent: Polar aprotic solvents are ideal for SₙAr reactions as they can solvate the cationic counter-ion of the nucleophile, thereby increasing its nucleophilicity.

Caption: Nucleophilic aromatic substitution at the C2 and C6 positions.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of polysubstituted pyridines. The distinct reactivity of its halogen substituents allows for a programmed and selective introduction of a wide array of functional groups. The protocols outlined in this application note provide a robust framework for researchers in drug discovery and materials science to access a diverse range of complex pyridine derivatives. The careful selection of catalysts, ligands, bases, and reaction conditions is paramount to achieving high yields and selectivities in these transformations.

References

The Strategic Utility of 4-Bromo-2,6-dichloropyridin-3-amine in Modern Synthetic Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block for Complex Molecule Synthesis

4-Bromo-2,6-dichloropyridin-3-amine is a strategically substituted pyridine derivative that has emerged as a valuable intermediate in the synthesis of complex organic molecules, particularly in the realms of medicinal chemistry and materials science. Its unique arrangement of halogen atoms with differing reactivity, coupled with the directing influence of the amino group, offers chemists a powerful tool for selective functionalization. This application note provides an in-depth guide to the use of this versatile building block, with a focus on its application in palladium-catalyzed cross-coupling reactions. We will explore the causality behind experimental choices, provide detailed, field-proven protocols, and discuss the nuances of its reactivity to enable researchers to confidently incorporate this intermediate into their synthetic strategies.

The core utility of this compound lies in the differential reactivity of its halogen substituents. The bromine atom at the C4 position is generally more susceptible to oxidative addition in palladium-catalyzed cycles compared to the chlorine atoms at the C2 and C6 positions. This regioselectivity allows for a stepwise and controlled introduction of diverse functionalities, making it an ideal scaffold for building molecular complexity. Furthermore, the presence of the amino group at the C3 position can influence the electronic properties of the pyridine ring and may play a role in directing or modulating the reactivity of the adjacent halogen atoms.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective use and for ensuring safety in the laboratory.

PropertyValue
Chemical Formula C₅H₃BrCl₂N₂
Molecular Weight 241.90 g/mol
CAS Number 1121586-37-5
Appearance Off-white to yellow solid
Solubility Soluble in common organic solvents such as THF, Dioxane, DMF, and DMSO.
Storage Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep container tightly closed.

Core Applications in Palladium-Catalyzed Cross-Coupling Reactions

The primary application of this compound is as a substrate in palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds. In the context of this compound, this reaction is typically employed to introduce an aryl or heteroaryl substituent at the C4 position, leveraging the higher reactivity of the C-Br bond.

Mechanistic Considerations: The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. For polyhalogenated substrates, careful tuning of reaction conditions can prevent unwanted side reactions, such as the coupling at the less reactive C-Cl positions.

Experimental Protocol: Site-Selective Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Pd(PPh₃)₄ (0.05 eq) or Pd(dppf)Cl₂ (0.05 eq)

  • K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 eq)

  • 1,4-Dioxane and Water (4:1 v/v, degassed)

  • Anhydrous, inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst to the flask.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Stir the reaction mixture at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2,6-dichloro-4-arylpyridin-3-amine.

Expertise & Experience:

  • Catalyst Selection: While Pd(PPh₃)₄ is a workhorse catalyst, for more challenging couplings, catalysts with more sophisticated ligands like Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) in combination with a palladium source like Pd₂(dba)₃ may offer improved yields.

  • Base Choice: The choice of base is critical. Stronger bases like Cs₂CO₃ can accelerate the reaction but may not be compatible with base-sensitive functional groups on the coupling partners. K₂CO₃ or K₃PO₄ are often good starting points.

  • Solvent System: A mixture of an organic solvent and water is typically used to facilitate the dissolution of both the organic and inorganic reagents. Thoroughly degassing the solvent is essential to prevent oxidation of the palladium catalyst.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides.[1] While the primary application for this compound is often the Suzuki coupling at the C4 position, subsequent Buchwald-Hartwig amination at the C2 and/or C6 positions can be envisioned for the synthesis of highly substituted diaminopyridines. The existing amino group at C3 may present challenges due to potential coordination with the palladium catalyst, potentially requiring protecting group strategies or carefully selected ligand systems.[2]

Mechanistic Considerations: The catalytic cycle for the Buchwald-Hartwig amination is similar to the Suzuki coupling, involving oxidative addition, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and reductive elimination. The choice of a bulky, electron-rich phosphine ligand is often crucial for facilitating the reductive elimination step and preventing β-hydride elimination.

Conceptual Protocol: Sequential Suzuki-Miyaura and Buchwald-Hartwig Reactions

This conceptual workflow outlines a strategy for the synthesis of a 2,4,6-trisubstituted pyridine derivative starting from this compound.

G A This compound B Suzuki-Miyaura Coupling (Arylboronic Acid, Pd catalyst, Base) A->B Step 1 C 2,6-Dichloro-4-arylpyridin-3-amine B->C D Buchwald-Hartwig Amination (Amine, Pd catalyst, Ligand, Base) C->D Step 2 E 2-Amino-6-chloro-4-arylpyridin-3-amine D->E G cluster_0 Synthetic Intermediate cluster_1 Key Transformations cluster_2 Target Molecules A This compound B Cross-Coupling Reactions A->B C Highly Substituted Aminopyridines B->C D Kinase Inhibitors C->D E Bioactive Heterocycles C->E

References

Application Notes and Protocols for the Selective Functionalization of 4-Bromo-2,6-dichloropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Polysubstituted Pyridines

Substituted pyridine scaffolds are of paramount importance in the fields of medicinal chemistry, agrochemicals, and materials science. Their prevalence in numerous FDA-approved drugs underscores their significance as privileged structures. The compound 4-Bromo-2,6-dichloropyridin-3-amine is a highly versatile building block, offering three distinct reactive sites that can be selectively functionalized to rapidly generate molecular complexity. This guide provides an in-depth analysis of the reactivity of this substrate and detailed protocols for its selective functionalization, empowering researchers to leverage its synthetic potential.

The primary challenge in the functionalization of polyhalogenated heterocycles lies in achieving site-selectivity. This document will elucidate the principles governing the differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions and the susceptibility of the chloro-substituents to nucleophilic aromatic substitution (SNAr).

Reactivity Profile of this compound

The regioselectivity of functionalization is dictated by a confluence of electronic and steric factors, as well as the inherent differences in carbon-halogen bond strengths.

  • Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, Sonogashira): The oxidative addition of the palladium catalyst to the carbon-halogen bond is the initial and often rate-determining step in these catalytic cycles.[1][2] The bond dissociation energy for carbon-halogen bonds follows the trend C-Cl > C-Br.[3] Consequently, the weaker C-Br bond at the C4 position is significantly more reactive towards oxidative addition than the C-Cl bonds at the C2 and C6 positions. This inherent difference in reactivity is the primary driver for selective functionalization at the C4 position. The electron-donating 3-amino group can potentially influence the reactivity through coordination with the palladium center, but for cross-coupling reactions, the C-Br bond lability is the dominant factor.[4]

  • Nucleophilic Aromatic Substitution (SNAr): The pyridine nitrogen atom is electron-withdrawing, which reduces the electron density at the ortho (C2, C6) and para (C4) positions, making them susceptible to nucleophilic attack.[5] The chloro-substituents at the C2 and C6 positions are therefore activated towards SNAr. This provides an orthogonal strategy for functionalization, allowing for the sequential modification of the pyridine ring, typically after the more labile C4-bromo position has been addressed.

This differential reactivity allows for a stepwise approach to the synthesis of trisubstituted pyridines, as illustrated below.

G cluster_0 Selective Functionalization Strategy Start This compound C4_Functionalized C4-Functionalized-2,6-dichloropyridin-3-amine Start->C4_Functionalized Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, Sonogashira) at C4-Br C2_C4_Functionalized C2,C4-Difunctionalized-6-chloropyridin-3-amine C4_Functionalized->C2_C4_Functionalized SNAr at C2-Cl Trisubstituted Trisubstituted Pyridine C2_C4_Functionalized->Trisubstituted SNAr or Cross-Coupling at C6-Cl

Caption: Stepwise functionalization of this compound.

Part 1: Selective C4-Arylation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds.[6] For this compound, this reaction is expected to proceed with high selectivity at the C4-bromo position.

Causality Behind Experimental Choices:
  • Catalyst: A palladium(0) species is the active catalyst. Using a pre-catalyst like Pd(PPh₃)₄ or generating the active species in situ from a palladium(II) source such as Pd(OAc)₂ with phosphine ligands is common practice. The choice of ligand can be critical, with bulky, electron-rich phosphines often enhancing catalytic activity.

  • Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently used. The choice of base can influence the reaction rate and yield.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is typically employed to dissolve both the organic and inorganic reagents.

Experimental Protocol: Suzuki-Miyaura Coupling

G cluster_workflow Suzuki-Miyaura Workflow prep 1. Prepare Reaction Vessel (Oven-dried flask with stir bar) reagents 2. Add Reagents - this compound - Arylboronic acid (1.1-1.5 eq) - Base (e.g., K₂CO₃, 2-3 eq) - Pd Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) prep->reagents atmosphere 3. Inert Atmosphere (Evacuate and backfill with N₂ or Ar, 3x) reagents->atmosphere solvent 4. Add Solvents (Degassed 1,4-dioxane and water) atmosphere->solvent reaction 5. Heat Reaction (Stir at 80-100 °C for 4-16 h) solvent->reaction workup 6. Work-up - Cool to RT - Dilute with water - Extract with organic solvent (e.g., EtOAc) - Wash with brine, dry over Na₂SO₄ reaction->workup purify 7. Purify (Column chromatography on silica gel) workup->purify

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.5 equiv).

  • Add the palladium catalyst, for example, Pd(PPh₃)₄ (3 mol%).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 6-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-2,6-dichloropyridin-3-amine.

Data Summary: Representative Suzuki-Miyaura Conditions
ParameterConditionRationale
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂/SPhosPd(PPh₃)₄ is a reliable pre-catalyst. Pd(OAc)₂ with a bulky ligand like SPhos can offer higher activity.
Ligand PPh₃, SPhos, XPhosBulky, electron-rich ligands facilitate oxidative addition and reductive elimination.
Base K₂CO₃, K₃PO₄, Cs₂CO₃K₃PO₄ is often effective for challenging couplings. Cs₂CO₃ is more soluble and can be advantageous.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂OProvides a biphasic medium to dissolve all reactants.
Temperature 80 - 110 °CSufficient thermal energy to drive the catalytic cycle.

Part 2: Selective C4-Amination via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, coupling aryl halides with a wide range of amines.[1][7] This reaction is highly effective for the selective amination of the C4-bromo position of the target substrate.

Causality Behind Experimental Choices:
  • Catalyst System: Modern Buchwald-Hartwig reactions often employ palladium pre-catalysts (e.g., G3 or G4 palladacycles) paired with bulky biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos).[4][7] These systems are highly active, allowing for lower catalyst loadings and milder reaction conditions. For substrates like 3-halo-2-aminopyridines, RuPhos and BrettPhos have shown excellent performance.[4]

  • Base: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used to deprotonate the amine or the palladium-amine complex.[4]

  • Solvent: Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF are used to prevent catalyst deactivation and unwanted side reactions.

Experimental Protocol: Buchwald-Hartwig Amination

G cluster_workflow Buchwald-Hartwig Workflow prep 1. Prepare Reaction Vessel (Glovebox or Schlenk line) reagents 2. Add Reagents - Pd Pre-catalyst (e.g., RuPhos G3, 1-3 mol%) - this compound - Base (e.g., NaOtBu, 1.4 eq) prep->reagents atmosphere 3. Inert Atmosphere (Maintain N₂ or Ar) reagents->atmosphere solvent_amine 4. Add Solvent and Amine (Anhydrous Toluene or Dioxane) (Amine, 1.2-1.5 eq) atmosphere->solvent_amine reaction 5. Heat Reaction (Stir at 80-110 °C for 2-24 h) solvent_amine->reaction workup 6. Work-up - Cool to RT - Quench with water or sat. NH₄Cl - Filter through Celite - Extract with organic solvent reaction->workup purify 7. Purify (Column chromatography on silica gel) workup->purify

Caption: Experimental workflow for Buchwald-Hartwig amination.

Step-by-Step Methodology:

  • Inside a glovebox, add this compound (1.0 equiv), the desired amine (1.3 equiv), sodium tert-butoxide (1.4 equiv), and the palladium pre-catalyst (e.g., RuPhos G3, 2 mol%) to a vial equipped with a stir bar.

  • Add anhydrous, degassed toluene or 1,4-dioxane.

  • Seal the vial and heat the reaction mixture to 100 °C.

  • Monitor the reaction by LC-MS. Upon completion (typically 4-24 hours), cool to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Data Summary: Representative Buchwald-Hartwig Conditions
ParameterConditionRationale
Catalyst System RuPhos G3, BrettPhos G3Highly active pre-catalysts for C-N coupling, effective for challenging substrates.[4]
Base NaOt-Bu, LiHMDS, K₃PO₄Strong, non-nucleophilic bases are required for efficient catalysis.[4]
Solvent Toluene, 1,4-Dioxane, THFAnhydrous, aprotic solvents are essential for this moisture-sensitive reaction.
Temperature 80 - 110 °CBalances reaction rate with catalyst stability.

Part 3: Selective C4-Alkynylation via Sonogashira Coupling

The Sonogashira coupling provides a direct route to aryl alkynes by reacting an aryl halide with a terminal alkyne.[8] This reaction is expected to be highly selective for the C4-bromo position.

Causality Behind Experimental Choices:
  • Catalyst System: The classic Sonogashira reaction employs a dual catalyst system: a palladium(0) source (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI). The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst activates the alkyne.[9]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is typically used. It serves both as the base to deprotonate the alkyne and often as the solvent.

  • Solvent: The amine base can serve as the solvent, or a co-solvent like THF or DMF may be used.

  • Copper-Free Conditions: To avoid potential issues with copper, such as the formation of alkyne homocoupling byproducts (Glasier coupling), copper-free Sonogashira protocols have been developed. These often require a stronger base and specific ligands.[10]

Experimental Protocol: Sonogashira Coupling

G cluster_workflow Sonogashira Coupling Workflow prep 1. Prepare Reaction Vessel (Schlenk flask with stir bar) reagents 2. Add Reagents - this compound - Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) - CuI (1-5 mol%) prep->reagents atmosphere 3. Inert Atmosphere (Evacuate and backfill with N₂ or Ar, 3x) reagents->atmosphere solvent_alkyne 4. Add Solvent and Alkyne (Anhydrous Et₃N or DMF) (Terminal Alkyne, 1.2-2.0 eq) atmosphere->solvent_alkyne reaction 5. Stir Reaction (RT to 80 °C for 2-12 h) solvent_alkyne->reaction workup 6. Work-up - Filter to remove salts - Concentrate solvent - Redissolve in organic solvent - Wash with water/brine reaction->workup purify 7. Purify (Column chromatography on silica gel) workup->purify

Caption: Experimental workflow for Sonogashira coupling.

Step-by-Step Methodology:

  • To a Schlenk flask, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (3 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times.

  • Add anhydrous, degassed solvent (e.g., a 2:1 mixture of THF and Et₃N).

  • Add the terminal alkyne (1.5 equiv) via syringe and stir the reaction at room temperature. Gentle heating (e.g., to 50 °C) may be required for less reactive alkynes. A protocol for a similar substrate, 2-amino-3-bromopyridine, utilized Pd(CF₃COO)₂/PPh₃/CuI in DMF with Et₃N at 100°C.[11]

  • Monitor the reaction by TLC or LC-MS. Upon completion (typically 2-8 hours), concentrate the reaction mixture.

  • Redissolve the residue in ethyl acetate, wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by flash column chromatography.

Data Summary: Representative Sonogashira Conditions
ParameterConditionRationale
Palladium Source Pd(PPh₃)₂Cl₂, Pd(OAc)₂Standard, reliable catalysts for Sonogashira couplings.
Copper Source CuICo-catalyst for alkyne activation.[9]
Base Et₃N, i-Pr₂NH, Cs₂CO₃Amine bases are standard; inorganic bases are used in copper-free systems.[12]
Solvent THF, DMF, Et₃NAprotic solvents are preferred.
Temperature RT - 100 °CReaction is often facile at RT but can be heated to increase the rate.[11]

Part 4: Sequential Functionalization via Nucleophilic Aromatic Substitution (SNAr)

Following the selective functionalization at the C4 position, the remaining chloro-substituents at C2 and C6 can be displaced via SNAr, typically with amine nucleophiles. The C2 and C6 positions are electronically activated by the pyridine nitrogen, facilitating this reaction.[13]

Causality Behind Experimental Choices:
  • Nucleophile: Primary and secondary amines are common nucleophiles for this transformation.[14]

  • Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are typically used to facilitate the reaction and dissolve the polar intermediates.

  • Temperature: SNAr reactions on chloropyridines often require elevated temperatures (100-180 °C) to proceed at a reasonable rate. Microwave irradiation can be used to accelerate the reaction.

  • Base: An excess of the nucleophilic amine or a non-nucleophilic base (e.g., K₂CO₃, DIPEA) can be added to neutralize the HCl generated during the reaction.

General Protocol: SNAr with Amines

Step-by-Step Methodology:

  • In a microwave-safe vial, combine the C4-functionalized-2,6-dichloropyridin-3-amine (1.0 equiv), the desired amine (2.0-5.0 equiv), and a suitable solvent such as DMF or n-butanol.

  • If the amine is used as its salt or is not in large excess, add a base like K₂CO₃ (2.0 equiv).

  • Seal the vial and heat in a microwave reactor to 150-200 °C for 30-90 minutes.

  • Alternatively, the reaction can be heated conventionally in a sealed tube at a similar temperature for several hours to days.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify the product by column chromatography or preparative HPLC.

Conclusion

This compound is a valuable and versatile synthetic intermediate. The significant difference in the reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions allows for the highly selective functionalization of the C4 position. The remaining chloro-substituents can then be targeted using nucleophilic aromatic substitution, providing a robust platform for the divergent synthesis of complex, polysubstituted pyridine derivatives. The protocols and principles outlined in this guide are intended to provide a solid foundation for researchers to explore the rich chemistry of this compound.

References

Application Notes and Protocols for Cross-Coupling Reactions with 4-Bromo-2,6-dichloropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Selective Functionalization of a Privileged Scaffold

4-Bromo-2,6-dichloropyridin-3-amine is a highly functionalized and electron-deficient heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring three distinct halogen atoms and a directing amino group, offers a versatile platform for the synthesis of complex molecular architectures. However, this complexity also presents a formidable challenge in achieving selective cross-coupling reactions. The inherent differences in the reactivity of the C-Br and C-Cl bonds, coupled with the electronic and steric influence of the substituents, demand a carefully considered approach to catalyst and ligand selection.

This technical guide provides a comprehensive overview of strategies for the successful Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions of this compound. By delving into the mechanistic rationale behind catalyst and ligand choices, this document serves as a practical resource for researchers seeking to unlock the synthetic potential of this valuable scaffold.

Reactivity and Site-Selectivity: A Predetermined Hierarchy

The inherent reactivity of the carbon-halogen bonds in this compound follows the established trend: C-Br > C-Cl. This disparity in bond strength is the primary determinant of site-selectivity in palladium-catalyzed cross-coupling reactions, with the oxidative addition of the C-Br bond at the C4-position being the kinetically and thermodynamically favored process. The chloro-substituents at the C2 and C6 positions are significantly less reactive and will typically remain intact under conditions optimized for the C4-position, allowing for sequential functionalization.

The presence of the amino group at the C3-position introduces an additional layer of complexity. It can potentially coordinate to the palladium center, influencing the catalyst's activity and stability. Furthermore, the electron-donating nature of the amino group can modulate the electronic properties of the pyridine ring, albeit to a lesser extent than the strongly electron-withdrawing chloro-substituents.

I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Partners

The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of C(sp²)-C(sp²) bonds. For the selective arylation of this compound at the C4-position, the choice of a suitable palladium catalyst and ligand is paramount to ensure high efficiency and selectivity.

Catalyst and Ligand Selection: The Key to Success

Given the electron-deficient nature of the pyridine ring, a palladium(0) catalyst with electron-rich and bulky phosphine ligands is generally recommended. These ligands promote the rate-determining oxidative addition step and stabilize the active catalytic species.

Catalyst SystemLigandKey Advantages
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)Commercially available, well-established, and often effective for reactive bromides.
Pd(OAc)₂ + SPhosSPhosA bulky biaryl phosphine ligand that is highly effective for cross-coupling of electron-deficient aryl chlorides and bromides, often providing high yields under milder conditions.
PdCl₂(dppf)[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)A robust and versatile catalyst, particularly effective for a wide range of aryl and heteroaryl boronic acids.

Rationale for Selection:

  • Pd(PPh₃)₄: This catalyst is a reliable choice for initial screening due to its broad utility and commercial availability.

  • Pd(OAc)₂ with Buchwald Ligands (e.g., SPhos): For more challenging couplings or to achieve higher turnovers, the use of bulky, electron-rich biarylphosphine ligands like SPhos is highly recommended. These ligands accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.

  • PdCl₂(dppf): The bidentate nature of the dppf ligand provides enhanced stability to the palladium center, making it a robust choice for a variety of substrates.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the base, solvent, and temperature may be necessary for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equivalents)

  • Degassed solvent (e.g., 1,4-Dioxane/Water (4:1), Toluene/Water (4:1), or DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the base (2.0 eq.), and the palladium catalyst (3 mol%).

  • Add the degassed solvent to the flask.

  • Stir the reaction mixture at the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-2,6-dichloropyridin-3-amine.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)L₂(X) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_B Ar-Pd(II)L₂(R) Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Regeneration Product 4-R-2,6-dichloropyridin-3-amine RedElim->Product ArX This compound ArX->OxAdd Boronic R-B(OH)₂ Boronic->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

II. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct route to introduce alkynyl functionalities, which are valuable handles for further transformations in drug discovery and materials science. The reaction of this compound with terminal alkynes can be achieved with high selectivity at the C4-position.

Catalyst and Ligand Selection: Copper Co-catalysis and Ligand Choice

The classic Sonogashira reaction employs a palladium catalyst in conjunction with a copper(I) co-catalyst. The choice of ligand for the palladium center is crucial for achieving high yields and preventing side reactions such as the homocoupling of the alkyne (Glaser coupling).

Catalyst SystemLigandCo-catalystKey Advantages
Pd(PPh₃)₂Cl₂TriphenylphosphineCuIThe classical and widely used catalyst system for Sonogashira couplings.[1]
Pd(OAc)₂ + XPhosXPhosCuIA bulky, electron-rich ligand that can promote the coupling of less reactive bromides and may allow for lower catalyst loadings.
Copper-free conditions(e.g., P(t-Bu)₃)NoneCan be advantageous for substrates that are sensitive to copper, although it may require more specialized ligands and conditions.

Rationale for Selection:

  • Pd(PPh₃)₂Cl₂/CuI: This is the standard and most cost-effective catalyst system for Sonogashira reactions and should be the first choice for screening.[1]

  • Bulky Phosphine Ligands: For sterically hindered substrates or to improve reaction rates, bulky and electron-rich phosphine ligands can be beneficial.

  • Copper-Free Systems: In cases where the copper co-catalyst leads to undesired side reactions or complicates purification, copper-free conditions can be explored. These systems often rely on a strong amine base to facilitate the deprotonation of the alkyne.

Experimental Protocol: Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)

  • Copper(I) iodide (CuI, 2-5 mol%)

  • Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH), typically used as solvent or co-solvent)

  • Degassed solvent (e.g., THF or DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst (2 mol%), and CuI (4 mol%).

  • Add the degassed solvent and the base.

  • Add the terminal alkyne (1.2 eq.) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-alkynyl-2,6-dichloropyridin-3-amine.

Catalytic Cycle for Sonogashira Coupling

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)L₂(Br) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Alk Ar-Pd(II)L₂(C≡CR) Transmetal->PdII_Alk RedElim Reductive Elimination PdII_Alk->RedElim RedElim->Pd0 Regeneration Product 4-(R-C≡C)-2,6-dichloropyridin-3-amine RedElim->Product Alkyne R-C≡C-H Cu_Alkyne Cu(I)-C≡CR Alkyne->Cu_Alkyne Deprotonation CuX Cu(I)Br CuX->Cu_Alkyne Cu_Alkyne->Transmetal To Pd Cycle Base Base (Et₃N) Base->Cu_Alkyne ArX This compound ArX->OxAdd

Figure 2: Interconnected catalytic cycles of the Sonogashira cross-coupling reaction.

III. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines.[2][3] For this compound, this reaction can be employed to introduce a new amino-substituent at the C4-position. However, the presence of the existing amino group at C3 presents a potential challenge due to competitive binding to the palladium catalyst.

Catalyst and Ligand Selection: Overcoming Substrate Challenges

The successful Buchwald-Hartwig amination of this substrate requires a catalyst system that is highly active and can overcome the potential for catalyst inhibition. Bulky, electron-rich phosphine ligands are essential for this purpose.

Catalyst SystemLigandKey Advantages
Pd₂(dba)₃ + RuPhosRuPhosA highly effective and general ligand for the amination of a wide range of aryl and heteroaryl halides, including those with challenging electronic and steric properties.
Pd(OAc)₂ + BrettPhosBrettPhosAnother versatile Buchwald ligand that has shown excellent performance in the amination of heteroaryl halides.
XPhos Pd G3XPhosA third-generation precatalyst that is air- and moisture-stable, offering operational simplicity and high activity.

Rationale for Selection:

  • Buchwald Ligands (RuPhos, BrettPhos, XPhos): These ligands are specifically designed for C-N cross-coupling reactions and possess the necessary steric bulk and electron-donating properties to facilitate the catalytic cycle, even with challenging substrates. They have been shown to be effective for the amination of other aminopyridines.

  • Precatalysts: The use of well-defined precatalysts, such as XPhos Pd G3, can offer improved reproducibility and activity compared to generating the active catalyst in situ.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound. The choice of base is critical and should be selected based on the nature of the amine coupling partner.

Materials:

  • This compound

  • Amine (1.1 - 1.5 equivalents)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., RuPhos)

  • Base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃, 1.5-2.5 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, or THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the palladium precatalyst (2 mol%), and the base (2.0 eq.).

  • Add the anhydrous, degassed solvent.

  • Add the amine (1.2 eq.) to the reaction mixture.

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction carefully with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)L₂(Br) OxAdd->PdII LigandExch Amine Coordination PdII->LigandExch PdII_Amine [Ar-Pd(II)L₂(HNR₂)]⁺Br⁻ LigandExch->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)L₂(NR₂) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product 4-(NR₂)-2,6-dichloropyridin-3-amine RedElim->Product ArX This compound ArX->OxAdd Amine HNR₂ Amine->LigandExch Base Base Base->Deprotonation

Figure 3: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Conclusion: A Versatile Building Block for Modern Synthesis

The selective functionalization of this compound via palladium-catalyzed cross-coupling reactions offers a powerful strategy for the synthesis of novel and complex molecules. By carefully selecting the appropriate catalyst and ligand system, researchers can achieve high yields and excellent site-selectivity for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings at the C4-position. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of these transformations, enabling the broader scientific community to harness the synthetic potential of this versatile building block. As with any catalytic reaction, empirical optimization of the reaction conditions for each specific substrate combination is highly recommended to achieve the best possible results.

References

Application Notes & Protocols: Sonogashira Coupling of 4-Bromo-2,6-dichloropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Alkynylation of a Privileged Heterocyclic Core

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This powerful transformation, typically catalyzed by a combination of palladium and copper complexes, has found extensive application in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][2] The reaction's utility is underscored by its tolerance of a wide range of functional groups and its operation under relatively mild conditions.[1][3]

This document provides a detailed guide for the Sonogashira coupling of 4-Bromo-2,6-dichloropyridin-3-amine, a highly functionalized and electron-deficient heteroaromatic building block. The presence of an amino group and multiple halogen substituents offers a versatile platform for further chemical elaboration, making its alkynylated derivatives valuable intermediates in drug discovery and development. The electron-withdrawing nature of the two chlorine atoms and the pyridine nitrogen significantly influences the reactivity of the C-Br bond, presenting unique challenges and opportunities for optimization that will be addressed herein.

Reaction Mechanism: A Tale of Two Catalytic Cycles

The classical Sonogashira coupling operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][4] This dual-catalyst system ensures the efficient activation of both the aryl halide and the terminal alkyne.

  • Palladium Cycle : The cycle initiates with the oxidative addition of the aryl bromide (this compound) to a Pd(0) complex, forming a Pd(II) intermediate.

  • Copper Cycle : Concurrently, the terminal alkyne reacts with a copper(I) salt, typically CuI, in the presence of a base (e.g., an amine) to form a copper(I) acetylide.[5] This step is crucial as it increases the nucleophilicity of the alkyne.

  • Transmetalation : The copper acetylide then transfers its alkynyl group to the Pd(II) complex in a step called transmetalation. This is often the rate-determining step of the overall reaction.[4]

  • Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final alkynylated pyridine product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.[1]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-Br OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Alkyne Ar-Pd(II)L₂-C≡CR Transmetalation->PdII_Alkyne ReductiveElimination Reductive Elimination PdII_Alkyne->ReductiveElimination ReductiveElimination->Pd0 Regeneration Product Ar-C≡CR ReductiveElimination->Product ArBr Ar-Br ArBr->OxAdd Alkyne R-C≡C-H Cu_Acetylide R-C≡C-Cu Alkyne->Cu_Acetylide CuI CuI CuI->Cu_Acetylide Base Base Base->Cu_Acetylide Deprotonation Cu_Acetylide->Transmetalation Transfer of Alkynyl Group

Caption: The dual catalytic cycle of the Sonogashira coupling.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a robust starting point for the Sonogashira coupling of this compound with a generic terminal alkyne.

Materials and Reagents:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF), Toluene)

  • Anhydrous and deaerated solvents are recommended.[3]

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Column chromatography setup

Procedure:

  • Reaction Setup : To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.).

  • Catalyst and Co-catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq.) and copper(I) iodide (0.05 eq.).

  • Solvent and Base Addition : Add the anhydrous, deaerated solvent (e.g., THF) and the amine base (e.g., Triethylamine, 3.0 eq.). The amine can often serve as both the base and a co-solvent.[1]

  • Alkyne Addition : Add the terminal alkyne (1.2 eq.) dropwise to the reaction mixture.

  • Reaction Conditions : Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 50-70 °C). The optimal temperature may vary depending on the reactivity of the alkyne.

  • Monitoring the Reaction : Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Workup :

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification : Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Key Parameters and Optimization Strategies

The success of the Sonogashira coupling of this compound hinges on the careful selection of several key parameters.

ParameterRecommended Starting PointOptimization Considerations
Palladium Catalyst Pd(PPh₃)₂Cl₂ (3 mol%)For less reactive alkynes, more active catalysts like Pd(PPh₃)₄ or systems with bulky electron-rich phosphine ligands may be beneficial.[6]
Copper Co-catalyst CuI (5 mol%)While crucial for reactivity, excess copper can promote undesired alkyne homocoupling (Glaser coupling).[1] In cases of significant homocoupling, a copper-free protocol may be explored.[7]
Base Triethylamine (TEA) or DIPEAThe amine base neutralizes the HBr formed during the reaction.[1] For challenging couplings, stronger inorganic bases like K₂CO₃ or Cs₂CO₃ can be effective.[6]
Solvent THF, DMF, TolueneThe choice of solvent can influence solubility and reaction rates. DMF is a good option for less soluble substrates.
Temperature Room Temperature to 70 °CWhile many Sonogashira reactions proceed at room temperature, the electron-deficient nature of the pyridine ring may necessitate gentle heating to facilitate oxidative addition.[6]

Troubleshooting Common Issues

  • Low or No Conversion :

    • Inactive Catalyst : Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, ensure conditions are suitable for its in-situ reduction to Pd(0).[1]

    • Insufficient Temperature : For this electron-deficient substrate, an increase in temperature may be required.[6]

    • Poorly Degassed System : Oxygen can deactivate the Pd(0) catalyst. Ensure the reaction is set up under a strictly inert atmosphere.[1]

  • Formation of Homocoupled Alkyne (Glaser Product) :

    • Excess Copper : Reduce the loading of the copper co-catalyst.

    • Presence of Oxygen : Rigorous exclusion of air is critical to suppress this side reaction.[1]

    • Consider Copper-Free Conditions : Several effective copper-free Sonogashira protocols have been developed and may be advantageous.[7][8]

  • Difficulty in Purification :

    • The amino group on the pyridine ring can interact with silica gel, leading to tailing during column chromatography. The addition of a small amount of triethylamine to the eluent can help mitigate this issue.

Conclusion

The Sonogashira coupling of this compound provides a powerful and versatile method for the synthesis of novel alkynylated pyridines. By understanding the underlying mechanism and carefully selecting and optimizing the reaction parameters, researchers can efficiently access these valuable compounds for applications in medicinal chemistry and materials science. The protocol and guidelines presented here offer a solid foundation for the successful implementation of this important transformation.

References

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds Using 4-Bromo-2,6-dichloropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 4-Bromo-2,6-dichloropyridin-3-amine

In the landscape of modern medicinal chemistry and drug development, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures with desired biological activities. This compound emerges as a highly versatile and powerful building block for the synthesis of novel heterocyclic compounds. Its intrinsic value lies in the orthogonal reactivity of its substituents: a nucleophilic amino group, a bromine atom amenable to palladium-catalyzed cross-coupling reactions, and two chlorine atoms that can be targeted for nucleophilic aromatic substitution (SNAr). This multi-functionalized pyridine core provides a robust platform for generating diverse libraries of fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines and imidazo[4,5-c]pyridines, which are prevalent scaffolds in numerous therapeutic agents.[1][2]

This guide provides an in-depth exploration of the synthetic utility of this compound, detailing the causality behind experimental choices and offering validated protocols for key transformations. The methodologies described herein are designed to be self-validating, providing researchers with the tools to reliably access novel chemical matter for drug discovery programs.

PART 1: Core Synthetic Strategies and Mechanistic Insights

The synthetic utility of this compound is primarily dictated by the differential reactivity of its halogen atoms and the strategic placement of the amino group. The bromine atom at the C4 position is the most versatile handle for modification via palladium-catalyzed cross-coupling reactions due to the general reactivity trend of aryl halides (I > Br > Cl). The chlorine atoms at C2 and C6 are less reactive in cross-coupling reactions but are activated towards nucleophilic aromatic substitution, particularly when the pyridine ring is further electronically modified. The amino group at C3 serves as a key nucleophile for the construction of fused ring systems.

Palladium-Catalyzed Cross-Coupling Reactions at the C4-Position

The C4-bromo substituent is the primary site for introducing carbon-carbon and carbon-nitrogen bonds, significantly expanding the molecular diversity of the resulting products.

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling the C4-bromo position with a variety of boronic acids or esters.[3] This reaction is tolerant of a wide range of functional groups and typically proceeds under mild conditions.

  • Causality of Experimental Choices: The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and preventing side reactions. Electron-rich and sterically hindered phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[3] A weak inorganic base is necessary to activate the boronic acid without promoting unwanted side reactions.

Suzuki_Miyaura_Coupling cluster_conditions Reaction Conditions start This compound product 4-Aryl/Alkenyl-2,6-dichloropyridin-3-amine start->product Suzuki-Miyaura Coupling boronic_acid R-B(OH)₂ boronic_acid->product catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) base Base (e.g., K₂CO₃, Cs₂CO₃) Buchwald_Hartwig_Amination cluster_conditions Reaction Conditions start This compound product N⁴-Substituted-2,6-dichloropyridine-3,4-diamine start->product Buchwald-Hartwig Amination amine R¹R²NH amine->product catalyst Pd Catalyst (e.g., Pd₂(dba)₃) ligand Ligand (e.g., XPhos, SPhos) base Base (e.g., NaOtBu) Pyrido_Pyrimidine_Synthesis start This compound intermediate Amidrazone/Amidine Intermediate start->intermediate Condensation c1_synthon C1 Synthon (e.g., HC(OEt)₃, Formamide) c1_synthon->intermediate product Substituted Pyrido[2,3-d]pyrimidine intermediate->product Cyclization (Heat/Acid) Imidazo_Pyridine_Synthesis start This compound amination Buchwald-Hartwig or SNAr start->amination diamine 2,6-Dichloropyridine-3,4-diamine amination->diamine cyclization Cyclocondensation (e.g., RCHO, HC(OEt)₃) diamine->cyclization product Substituted Imidazo[4,5-c]pyridine cyclization->product

References

"functionalization of the C4-bromo position in 2,6-dichloropyridin-3-amine"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Functionalization of the C4-Bromo Position in 2,6-Dichloropyridin-3-amine

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry and materials science, the substituted pyridine core represents a "privileged scaffold"—a molecular framework that frequently appears in bioactive compounds and functional materials. Among these, 2,6-dichloropyridin-3-amine is a particularly valuable building block. Its inherent structural and electronic properties make it a versatile starting point for the synthesis of complex molecules. The strategic importance of this scaffold lies in its multiple points for chemical modification. The C4-bromo position, in particular, serves as a highly adaptable synthetic handle, enabling the introduction of a vast array of chemical diversity through modern cross-coupling methodologies.

This guide provides an in-depth exploration of the functionalization of the C4-bromo position on 2,6-dichloropyridin-3-amine. We will move beyond simple procedural lists to dissect the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols described herein are designed as self-validating systems, grounded in established chemical principles and supported by authoritative literature.

Reactivity and Mechanistic Underpinnings

The reactivity of the C-Br bond at the C4 position is significantly influenced by the electronic nature of the pyridine ring. The electron-withdrawing effects of the two chlorine atoms at C2 and C6, combined with the inherent electron-deficient character of the nitrogen-containing heterocycle, render the C4 position particularly susceptible to oxidative addition by a low-valent palladium(0) species. This is the crucial first step in the catalytic cycles of the most powerful cross-coupling reactions.

A generalized catalytic cycle for these transformations is depicted below. Understanding this cycle is fundamental to troubleshooting and optimizing reaction conditions.

Palladium_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Intermediate Pd0->OxAdd Ar-Br RedElim Reductive Elimination Intermediate OxAdd->RedElim Transmetalation (Suzuki) or Amine Coordination (Buchwald) or Alkyne Coupling (Sonogashira) Product Functionalized Product (R-R') RedElim->Product Reductive Elimination Product->Pd0 Catalyst Regeneration Start Ar-Br + R'-M Start->OxAdd

Caption: Generalized Palladium(0) Catalytic Cycle.

The cycle initiates with the oxidative addition of the C4-bromo bond to a Pd(0) complex. This is followed by a key step that defines the reaction type: transmetalation with an organoboron reagent (Suzuki-Miyaura), coordination and deprotonation of an amine (Buchwald-Hartwig), or coupling with a copper acetylide (Sonogashira). The final step, reductive elimination, forms the new C-C or C-N bond and regenerates the active Pd(0) catalyst.

Part 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron reagent with an organic halide. For 2,6-dichloropyridin-3-amine, this reaction provides a robust method for introducing diverse aryl and heteroaryl substituents at the C4 position, creating biaryl structures common in pharmaceuticals.

Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Charge flask with: - 4-Bromo-2,6-dichloropyridin-3-amine - Boronic Acid/Ester - Base (e.g., K₂CO₃) B Add Pd Catalyst & Ligand A->B C Add Degassed Solvent (e.g., Dioxane/H₂O) B->C D Heat to 80-100 °C C->D E Monitor by TLC/LC-MS (Typically 4-16 h) D->E F Cool & Dilute with EtOAc E->F G Aqueous Wash (H₂O, Brine) F->G H Dry (Na₂SO₄), Filter, Concentrate G->H I Purify by Column Chromatography H->I

Caption: Step-by-step workflow for Suzuki-Miyaura coupling.

Detailed Protocol: Synthesis of 4-Aryl-2,6-dichloropyridin-3-amine

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)[1]

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Schlenk flask or microwave vial, magnetic stirrer, condenser, inert gas line (Argon or Nitrogen)

Procedure:

  • Inert Atmosphere: Flame-dry a Schlenk flask equipped with a magnetic stir bar and condenser. Allow it to cool to room temperature under a stream of inert gas.

  • Reagent Addition: To the flask, add this compound, the arylboronic acid, and the base.

  • Catalyst Addition: Add the palladium catalyst.

  • Solvent Addition: Add the degassed solvent mixture via cannula or syringe. The solvent should be thoroughly degassed by sparging with an inert gas for 20-30 minutes prior to use.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Expert Insights & Causality
  • Catalyst and Ligand Choice: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a reliable, commercially available catalyst that is often effective for this type of coupling.[1] For more challenging substrates, a combination of a palladium source like Pd₂(dba)₃ and a specialized phosphine ligand (e.g., SPhos, XPhos) can improve yields by promoting the reductive elimination step.

  • Role of the Base: The base is crucial for the transmetalation step. It reacts with the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center. The choice of base can significantly impact the reaction rate and yield.[2]

  • Solvent System: A mixture of an organic solvent (like dioxane or toluene) and water is commonly used. Water helps to dissolve the inorganic base, while the organic solvent solubilizes the starting materials and catalyst. Degassing is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Arylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.0)Dioxane/H₂O80Good-Excellent
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2.0)Dioxane/H₂O80Good-Excellent
3-Pyridylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2.0)Dioxane/H₂O80Moderate-Good
Table 1: Representative conditions for Suzuki-Miyaura coupling.[1][3]

Part 2: Sonogashira Coupling for C-C Alkyne Formation

The Sonogashira coupling is the premier method for forming a bond between an sp² carbon (of the aryl halide) and an sp carbon (of a terminal alkyne). This reaction introduces the alkynyl functional group, a versatile synthon that can participate in further transformations (e.g., click chemistry, cyclizations) and is a key feature in many modern drug candidates.

Workflow for Sonogashira Coupling

Sonogashira_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Charge flask with: - this compound B Add Pd Catalyst, Cu(I) Co-catalyst A->B C Add Solvent (e.g., DMF) and Amine Base (e.g., Et₃N) B->C D Add Terminal Alkyne C->D E Heat to 80-100 °C D->E F Monitor by TLC/LC-MS (Typically 3-6 h) E->F G Cool & Filter (if needed) F->G H Aqueous Work-up (Dilute, Extract) G->H I Dry, Concentrate & Purify H->I

Caption: Step-by-step workflow for Sonogashira coupling.

Detailed Protocol: Synthesis of 4-Alkynyl-2,6-dichloropyridin-3-amine

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%)[4]

  • Ligand (e.g., PPh₃, 5 mol%)[4]

  • Copper(I) Iodide (CuI, 5 mol%)[4]

  • Solvent/Base: DMF and Triethylamine (Et₃N)

  • Schlenk flask, magnetic stirrer, condenser, inert gas line

Procedure:

  • Inert Atmosphere: In a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst, ligand, and CuI.

  • Solvent Addition: Add DMF and stir for 20-30 minutes at room temperature.

  • Reagent Addition: Add this compound, the terminal alkyne, and triethylamine.

  • Reaction: Heat the mixture to 100 °C and stir for 3-6 hours.[4]

  • Monitoring: Track the reaction's completion using TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Expert Insights & Causality
  • Dual Catalysis: The classic Sonogashira reaction employs a dual catalytic system.[5] The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II) complex.

  • Amine Base: The amine base (e.g., Et₃N, DIPEA) serves two purposes: it acts as a base to deprotonate the terminal alkyne, and it often functions as a solvent or co-solvent.[5]

  • Copper-Free Conditions: Concerns about copper contamination in final products, especially in pharmaceutical synthesis, have led to the development of copper-free Sonogashira protocols. These methods typically require a stronger base or different ligand systems to facilitate the direct reaction of the alkyne with the palladium center.[6]

Terminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseTemp (°C)Yield (%)
PhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃N in DMF10096[4]
EthynyltrimethylsilanePd(CF₃COO)₂ (2.5)CuI (5)Et₃N in DMF10085[4]
1-HeptynePd(CF₃COO)₂ (2.5)CuI (5)Et₃N in DMF10091[4]
Table 2: Representative conditions for Sonogashira coupling.[4]

Part 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a revolutionary method for forming carbon-nitrogen bonds, a transformation that was historically challenging.[7][8] This reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines, providing direct access to substituted anilines and their heterocyclic analogues. For the 2,6-dichloropyridin-3-amine scaffold, this is the most direct route to introduce new amino substituents at the C4 position.

Workflow for Buchwald-Hartwig Amination

Buchwald_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Charge flask with Base (e.g., NaOtBu) B Add Pd Pre-catalyst & Ligand (e.g., Xantphos) A->B C Add Solvent (e.g., Toluene) B->C D Add this compound and Amine C->D E Heat to 100-110 °C D->E F Monitor by TLC/LC-MS (Typically 6-24 h) E->F G Cool & Filter through Celite F->G H Concentrate Filtrate G->H I Purify by Column Chromatography H->I

Caption: Step-by-step workflow for Buchwald-Hartwig amination.

Detailed Protocol: Synthesis of N-Substituted-2,6-dichloro-3,4'-bipyridin-3-amine

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., Xantphos, 4 mol%)[9]

  • Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 equiv)[9]

  • Solvent: Anhydrous Toluene

  • Schlenk flask, magnetic stirrer, condenser, inert gas line

Procedure:

  • Inert Atmosphere: To a flame-dried Schlenk flask under inert gas, add the palladium pre-catalyst, the ligand, and the base.

  • Solvent and Reagents: Add anhydrous toluene, followed by the amine and then this compound.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction until completion (typically 6-24 hours) by TLC or LC-MS.

  • Work-up: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue by flash column chromatography.

Expert Insights & Causality
  • The Ligand is Paramount: The success of the Buchwald-Hartwig amination hinges on the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., BINAP, Xantphos, Josiphos) are essential. They stabilize the palladium center, promote the oxidative addition, and, most critically, facilitate the difficult C-N reductive elimination step, which is often rate-limiting.[7][8]

  • Strong, Non-nucleophilic Base: A strong base is required to deprotonate the amine, forming the active palladium-amido complex. Sodium tert-butoxide (NaOtBu) is a common choice due to its high basicity and poor nucleophilicity, which prevents it from competing with the desired amine nucleophile.[10] Weaker bases like K₂CO₃ are generally ineffective for this transformation.[10]

AmineCatalyst (mol%)Ligand (mol%)Base (equiv)Temp (°C)
AnilinePd(OAc)₂ (2)Xantphos (4)NaOtBu (1.4)100
MorpholinePd(OAc)₂ (2)BINAP (3)NaOtBu (1.4)110
BenzylaminePd₂(dba)₃ (1.5)Josiphos (3.6)K₃PO₄ (2.0)100
Table 3: Representative conditions for Buchwald-Hartwig amination.

Conclusion

The C4-bromo position of 2,6-dichloropyridin-3-amine is a linchpin for synthetic diversification. Through the strategic application of palladium-catalyzed cross-coupling reactions—namely the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions—chemists can readily access a vast chemical space. Each method provides a reliable and high-yielding pathway to introduce aryl, alkynyl, and amino functionalities, respectively. A thorough understanding of the underlying mechanisms and the critical role of catalysts, ligands, and bases, as outlined in this guide, empowers researchers to rationally design synthetic routes, troubleshoot experimental challenges, and ultimately accelerate the discovery of novel molecules for a wide range of scientific applications.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Products from 4-Bromo-2,6-dichloropyridin-3-amine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of reaction products derived from 4-Bromo-2,6-dichloropyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of these valuable chemical intermediates. The inherent basicity of the pyridine core, combined with the varied reactivity of its substituents, often presents unique purification hurdles. This resource provides in-depth troubleshooting guides and frequently asked questions to empower you to achieve your desired product purity and yield.

Section 1: Troubleshooting Common Purification Issues

This section addresses specific problems you may encounter during the purification of products from reactions involving this compound, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Issue 1: Low Yield and/or Product Decomposition During Column Chromatography

Q: I am experiencing significant product loss or decomposition when purifying my this compound derivative using silica gel column chromatography. What is the likely cause and how can I mitigate this?

A: The basic nature of the pyridine ring is the primary culprit. The nitrogen atom can interact strongly with the acidic silanol groups on the surface of standard silica gel.[1][2] This interaction can lead to several undesirable outcomes:

  • Irreversible Adsorption: Your product may bind so strongly to the silica that it cannot be eluted with standard solvent systems, leading to low recovery.

  • Peak Tailing: The strong interaction causes the product to elute slowly and asymmetrically from the column, resulting in broad, tailing peaks that are difficult to separate from impurities.[2]

  • Acid-Catalyzed Decomposition: For sensitive molecules, the acidic environment of the silica gel can catalyze decomposition, further reducing your yield.[1]

Solutions:

  • Neutralize the Silica Gel: Before packing your column, you can neutralize the silica gel by preparing a slurry in your mobile phase and adding a small amount of a volatile base, such as triethylamine (typically 0.5-1% v/v).[3] This will cap the acidic silanol groups and minimize unwanted interactions.

  • Use a Different Stationary Phase: If neutralization is insufficient, consider alternative stationary phases:

    • Alumina (Basic or Neutral): Alumina is a good alternative for purifying basic compounds. Choose the appropriate grade (basic or neutral) based on the stability of your product.

    • Reverse-Phase Silica (C18): For more polar products, reverse-phase chromatography can be an excellent option.[1]

  • Optimize the Mobile Phase: Adding a small amount of a basic modifier like triethylamine or pyridine to your eluent can help to competitively displace your product from the acidic sites on the silica gel, improving peak shape and recovery.[2]

Issue 2: Difficulty in Separating Product from Starting Material or Homocoupled Byproducts

Q: My Suzuki-Miyaura coupling reaction with a this compound derivative has gone to partial completion, and I'm struggling to separate the desired product from the unreacted starting material and boronic acid homocoupling byproducts.

A: This is a common challenge, as these compounds often have similar polarities. The key is to exploit the subtle differences in their chemical properties.

Troubleshooting Workflow:

Caption: A workflow for troubleshooting the separation of Suzuki coupling products.

Solutions:

  • Chromatographic Optimization:

    • Solvent System Gradient: Employ a very shallow gradient of your polar solvent (e.g., ethyl acetate in hexanes) to maximize the separation between your product and starting material.

    • Alternative Solvents: Sometimes, switching to a different solvent system (e.g., dichloromethane/methanol) can alter the selectivity of the separation.

  • Crystallization: If your product is a solid, recrystallization can be a highly effective method for removing both starting material and homocoupled byproducts.[4] Experiment with different solvent systems (e.g., ethanol/water, hexane/ethyl acetate) to find one where your product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution.[4][5]

  • Acid-Base Extraction: This technique can be useful for removing non-basic impurities. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl).[3][6] Your basic pyridine product will move into the aqueous layer. The layers can then be separated, the aqueous layer basified (e.g., with NaOH or NaHCO₃), and the product re-extracted into an organic solvent.[3][6]

Issue 3: Product Fails to Crystallize and Remains an Oil

Q: After chromatographic purification, my product is a viscous oil and I cannot induce it to crystallize. How can I obtain a solid product?

A: The inability to crystallize is often due to the presence of residual solvents or minor impurities that inhibit the formation of a crystal lattice.

Solutions:

  • High-Vacuum Drying: Ensure all residual solvents are removed by drying the oil under high vacuum for an extended period, possibly with gentle heating if the compound is thermally stable.

  • Trituration: Add a non-solvent (a solvent in which your product is insoluble) to the oil and stir or sonicate. This can sometimes "crash out" the product as a solid. Common non-solvents include hexanes, pentane, or diethyl ether.

  • Solvent-Induced Crystallization: Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly add a non-solvent until the solution becomes slightly cloudy. Allow the mixture to stand undisturbed. This slow precipitation can promote crystal growth.

  • Seed Crystals: If you have a very small amount of solid material from a previous batch, adding a "seed crystal" to a supersaturated solution of your oil can initiate crystallization.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in a Buchwald-Hartwig amination reaction with this compound?

A1: Besides unreacted starting materials, common impurities in Buchwald-Hartwig aminations include:

  • Dehalogenated starting material: The bromo group can be replaced by a hydrogen atom.[4]

  • Hydrodehalogenated arene: This can be a side reaction where the amide undergoes beta-hydride elimination.[7]

  • Oxidized phosphine ligand: The phosphine ligands used in the catalyst system can be oxidized.

  • Palladium catalyst residues: These can often be removed by filtration through a pad of Celite or silica gel.

Q2: How can I remove residual palladium catalyst from my final product?

A2: Several methods can be employed to remove trace palladium:

  • Filtration: Passing a solution of your product through a short plug of silica gel, Celite, or activated carbon can effectively adsorb the palladium catalyst.

  • Scavenger Resins: There are commercially available scavenger resins with functional groups that chelate palladium. Stirring a solution of your product with one of these resins followed by filtration can be very effective.

  • Aqueous Washes: Washing the organic layer with an aqueous solution of a chelating agent like EDTA can help to remove residual palladium.[6]

Q3: I am performing a Sonogashira coupling with a this compound derivative. What are some specific purification challenges for this reaction?

A3: Sonogashira couplings can present unique challenges:[8]

  • Homocoupling of the alkyne (Glaser coupling): This is a common side reaction that can be minimized by running the reaction under strictly anaerobic conditions.

  • Copper catalyst removal: If a copper co-catalyst is used, it may need to be removed.[9] Washing with a dilute aqueous ammonia solution can help to remove copper salts.

  • Multiple couplings: The presence of multiple halogen atoms on the pyridine ring can lead to a mixture of mono- and di-alkynylated products.[8][10][11] Careful control of stoichiometry and reaction conditions is crucial, and chromatographic separation of the products may be necessary.

Q4: What is a good general starting point for developing a column chromatography method for a novel this compound derivative?

A4: A good starting point is to use Thin Layer Chromatography (TLC) to screen different solvent systems.

  • Start with a non-polar solvent system: Begin with a mixture of hexanes and ethyl acetate. A common starting ratio is 9:1 or 4:1 (hexanes:ethyl acetate).

  • Adjust polarity: Gradually increase the proportion of the more polar solvent (ethyl acetate) until you achieve a retention factor (Rf) for your product of around 0.2-0.4.

  • Add a basic modifier: If you observe peak tailing on the TLC plate, add a small amount of triethylamine (0.5-1%) to the solvent mixture.[3] This will often lead to a more symmetrical spot and better separation.

  • Scale up to column chromatography: Once you have identified a suitable solvent system by TLC, you can scale up to column chromatography using the same eluent.

Purification Workflow Decision Tree

G start Crude Product is_solid Is the product a solid? start->is_solid chromatography Column Chromatography is_solid->chromatography No crystallization Recrystallization is_solid->crystallization Yes trituration Trituration chromatography->trituration If crystallization is desired pure_oil Pure Oily Product chromatography->pure_oil pure_solid Pure Solid Product crystallization->pure_solid trituration->pure_solid

Caption: A decision tree for selecting the initial purification strategy.

Section 3: Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography on Neutralized Silica Gel

This protocol is a general method for the purification of a moderately polar, basic product.

  • Slurry Preparation: In a beaker, add the required amount of silica gel for your column. Add the initial, least polar mobile phase (e.g., 95:5 hexanes:ethyl acetate) containing 1% triethylamine to create a slurry.

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, draining the excess solvent until it is level with the top of the silica bed.

  • Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Adsorb this solution onto a small amount of silica gel, then evaporate the solvent to obtain a dry powder. Carefully add this dry-loaded sample to the top of the column.

  • Elution: Begin eluting with the initial mobile phase. If necessary, gradually increase the polarity of the mobile phase to elute your compound.

  • Fraction Collection: Collect fractions and monitor the elution of your product using TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Purification by Recrystallization

This protocol is suitable for solid products with moderate to high purity.

  • Solvent Selection: Choose a solvent or solvent pair in which your product is highly soluble at elevated temperatures but sparingly soluble at room temperature. Common choices include ethanol, isopropanol, ethyl acetate, or mixtures like ethanol/water or hexanes/ethyl acetate.[4][5]

  • Dissolution: In an Erlenmeyer flask, add the crude solid and a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.[4]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

References

Technical Support Center: Managing Dehalogenation Byproducts in Reactions of 4-Bromo-2,6-dichloropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Bromo-2,6-dichloropyridin-3-amine. This guide provides in-depth troubleshooting advice and frequently asked questions to help you understand, identify, and mitigate the formation of unwanted dehalogenation byproducts in your synthetic reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common dehalogenation byproducts I should expect when working with this compound?

When using this compound in reactions, particularly metal-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig), you may observe a variety of byproducts resulting from the replacement of one or more halogen atoms with hydrogen. The relative reactivity of the halogens (I > Br > Cl) and their positions on the pyridine ring dictate the likely byproducts.

The most common byproducts arise from the loss of the most labile halogen, bromine, followed by the chlorine atoms.

Table 1: Potential Dehalogenation Byproducts and Their Properties

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Notes
Starting Material: this compoundC₅H₃BrCl₂N₂241.90
Mono-de brominated: 2,6-Dichloropyridin-3-amineC₅H₄Cl₂N₂163.00Often the major dehalogenation byproduct.
Mono-dechlorinated (C2): 4-Bromo-6-chloropyridin-3-amineC₅H₄BrClN₂207.45Possible, but generally less favored than de-bromination.
Mono-dechlorinated (C6): 4-Bromo-2-chloropyridin-3-amineC₅H₄BrClN₂207.45Possible, but generally less favored than de-bromination.
Di-dehalogenated: 2-Chloropyridin-3-amineC₅H₅ClN₂128.56Formed under harsher conditions or prolonged reaction times.
Di-dehalogenated: 6-Chloropyridin-3-amineC₅H₅ClN₂128.56Formed under harsher conditions or prolonged reaction times.
Fully dehalogenated: Pyridin-3-amineC₅H₆N₂94.12Indicates significant, non-selective dehalogenation.
Q2: What are the primary mechanisms that cause dehalogenation in my reactions?

Dehalogenation, specifically hydrodehalogenation where a halogen is replaced by hydrogen, is a common side reaction in palladium-catalyzed cross-coupling processes. The primary mechanism involves the formation of a palladium-hydride (Pd-H) species, which can then participate in a competing reaction pathway.

The catalytic cycle for the desired cross-coupling involves oxidative addition of the aryl halide to Pd(0), followed by transmetalation and reductive elimination. However, several side processes can lead to dehalogenation:

  • β-Hydride Elimination: If the organometallic coupling partner contains β-hydrogens, elimination can generate a Pd-H species.

  • Reaction with Solvent or Base: Protic solvents (like ethanol or water), amines, or even phosphine ligands can serve as hydride sources, especially at elevated temperatures, leading to the formation of Pd-H intermediates.[1]

  • Direct Hydrogenolysis: In reactions using hydrogen gas (H₂) or other hydrogen sources, direct catalytic hydrogenolysis over the palladium catalyst can occur.

Once the Pd-H species is formed, it can react with the starting material (this compound) via oxidative addition, followed by reductive elimination to release the dehalogenated product and regenerate the Pd(0) catalyst, as depicted in the simplified mechanistic cycle below.

G cluster_desired Desired Cross-Coupling Pathway cluster_side Undesired Dehalogenation Pathway A Ar-X + Pd(0) B Oxidative Addition A->B C Ar-Pd(II)-X B->C D Transmetalation (with R-M) C->D K H-Pd(II)-X C->K Competing Reaction E Ar-Pd(II)-R D->E F Reductive Elimination E->F G Ar-R + Pd(0) F->G G->A I Pd(0) H Source of H- (Solvent, Base, etc.) J Formation of Pd-H Species H->J I->J J->K via Ar-X L Reductive Elimination K->L M Ar-H + Pd(0) L->M C2 Ar-Pd(II)-X G Start High Levels of 2,6-Dichloropyridin-3-amine Detected Check_Purity Step 1: Analyze Starting Material (this compound) for impurities via UHPLC-MS. Start->Check_Purity Is_Pure Is Starting Material Pure? Check_Purity->Is_Pure Purify Action: Purify Starting Material (Recrystallization/Chromatography). Then, rerun reaction. Is_Pure->Purify No Check_Conditions Step 2: Evaluate Reaction Conditions Is_Pure->Check_Conditions Yes Purify->Start Re-evaluate Temp Is Temperature > 80°C or Catalyst Loading > 5 mol%? Check_Conditions->Temp Reduce_Conditions Action: Screen lower temperatures (e.g., RT to 60°C) and reduce catalyst loading (1-2 mol%). Temp->Reduce_Conditions Yes Check_Solvent Step 3: Check for Hydride Sources Temp->Check_Solvent No End Problem Mitigated Reduce_Conditions->End Solvent_Base Are you using protic solvents (H₂O, EtOH) or a non-anhydrous base? Check_Solvent->Solvent_Base Change_Solvent Action: Switch to anhydrous aprotic solvents (Toluene, Dioxane) and use high-purity anhydrous base. Solvent_Base->Change_Solvent Yes Solvent_Base->End No Change_Solvent->End

References

Technical Support Center: Managing Steric Hindrance in Couplings of 4-Bromo-2,6-dichloropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for managing steric hindrance in 4-Bromo-2,6-dichloropyridin-3-amine couplings.

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with this compound. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the synthetic challenges associated with this sterically hindered substrate.

Introduction: The Challenge of a Crowded Core

This compound is a valuable building block in medicinal chemistry and materials science. However, its structure presents a formidable challenge for palladium-catalyzed cross-coupling reactions. The target C4-bromine bond is flanked by two ortho substituents (a C3-amine and a C2-chlorine) and is part of an electron-deficient pyridine ring further substituted with a C6-chlorine. This significant steric congestion around the reaction center can severely impede key steps in the catalytic cycle, leading to low yields, slow reactions, or complete failure.

This guide is designed to function as a direct line to an application scientist, explaining the causality behind experimental choices to help you overcome these hurdles.

Core Principles: Why Is This Substrate So Difficult?

Understanding the underlying mechanistic barriers is the first step to overcoming them. For palladium-catalyzed cross-couplings, two steps are critically sensitive to steric bulk:

  • Oxidative Addition: The initial insertion of the Pd(0) catalyst into the Carbon-Bromine bond is often the rate-limiting step. The bulky chlorine and amine groups physically block the palladium complex from easily accessing the C-Br bond.

  • Reductive Elimination: The final step, where the new C-C or C-N bond is formed and the product is released from the palladium center, can also be inhibited. Steric repulsion between the bulky pyridine substrate and the incoming coupling partner on the metal center can raise the energy barrier for this crucial step.[1]

Furthermore, the pyridine nitrogen and the exocyclic amine can act as Lewis bases, coordinating to the palladium catalyst and leading to catalyst inhibition or deactivation, a common issue known as the "2-pyridyl problem".[2][3]

cluster_0 Steric Environment of this compound cluster_1 Primary Steric Shielding C4 C4-Br C3 C3-NH2 C4->C3 ortho C5 C5-H C4->C5 Pyridine Pyridine Ring C2 C2-Cl C2->C3 C6 C6-Cl N1 Pyridine-N C6->N1 N1->C2 C5->C6 Start Reaction Failure (Low Yield / No Conversion) Check_Catalyst Is the catalyst system optimized for hindered substrates? (e.g., Pd₂(dba)₃ + Buchwald Ligand) Start->Check_Catalyst Check_Conditions Are reaction conditions rigorously inert and anhydrous? Check_Catalyst->Check_Conditions Yes Implement_New_Catalyst Action: Switch to Pd₂(dba)₃/ SPhos or similar system. Check_Catalyst->Implement_New_Catalyst No Check_Base Is the base appropriate? (e.g., K₃PO₄ for Suzuki) Check_Conditions->Check_Base Yes Degas_Dry Action: Thoroughly degas solvents and dry all reagents. Check_Conditions->Degas_Dry No Optimize_Temp Increase Temperature (e.g., to 100-110 °C) Check_Base->Optimize_Temp Yes Change_Base Action: Switch to a more suitable base (e.g., K₃PO₄). Check_Base->Change_Base No Success Reaction Successful Optimize_Temp->Success Implement_New_Catalyst->Start Re-run Degas_Dry->Start Re-run Change_Base->Start Re-run

References

Technical Support Center: Regioselective Functionalization of 4-Bromo-2,6-dichloropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective functionalization of 4-Bromo-2,6-dichloropyridin-3-amine. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of manipulating this versatile, yet challenging, heterocyclic building block. Here, we provide in-depth troubleshooting guides and frequently asked questions to empower you with the knowledge to achieve your desired synthetic outcomes with precision and efficiency.

Introduction: The Challenge of Regioselectivity

This compound is a highly functionalized pyridine derivative offering multiple reaction sites. The inherent electronic properties of the pyridine ring, coupled with the distinct reactivities of the bromo and chloro substituents, present a significant challenge in achieving regioselective functionalization. This guide will dissect these challenges and provide actionable strategies to control the selectivity of your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the regioselectivity of reactions with this compound?

The regioselectivity is primarily governed by a combination of electronic and steric factors, as well as the specific reaction conditions employed. Key factors include:

  • Relative Halogen Reactivity: In palladium-catalyzed cross-coupling reactions, the order of reactivity for halogens is generally I > Br > Cl. This suggests that the C4-bromo position is intrinsically more reactive than the C2 and C6-chloro positions in reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations.

  • Directing Effects of the Amino Group: The 3-amino group is an ortho-, para-director in electrophilic aromatic substitution. However, in the context of this electron-deficient ring, its primary influence is through its coordinating ability and steric hindrance. It can direct metallating agents to the ortho C2 position.[1][2][3]

  • Electronic Nature of the Pyridine Ring: The pyridine nitrogen acts as an electron-withdrawing group, making the entire ring electron-deficient and susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions.

  • Reaction Type: The choice of reaction (e.g., palladium-catalyzed cross-coupling vs. nucleophilic aromatic substitution) will fundamentally dictate the site of functionalization.

Q2: Which position is most likely to react in a Suzuki-Miyaura coupling?

In a Suzuki-Miyaura coupling, the C4-bromo position is the most likely site of reaction. This is due to the higher reactivity of the C-Br bond compared to the C-Cl bond in the oxidative addition step of the catalytic cycle.[4][5][6] To selectively functionalize the C4 position, standard Suzuki-Miyaura conditions with a suitable palladium catalyst (e.g., Pd(PPh₃)₄ or a Pd(OAc)₂/phosphine ligand system) and a base (e.g., Na₂CO₃, K₂CO₃, or K₃PO₄) are recommended.[4][5]

Q3: Can I achieve selective amination at the C4 position using a Buchwald-Hartwig reaction?

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination is expected to proceed selectively at the C4-bromo position due to the greater reactivity of the C-Br bond.[7][8][9] The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity.[8][10]

Q4: Is it possible to functionalize the C2 or C6 positions?

Yes, functionalization at the C2 or C6 positions is possible, but it typically requires a different strategy than direct cross-coupling. Here are a few approaches:

  • Sequential Cross-Coupling: After selectively functionalizing the C4 position, a second cross-coupling reaction can be performed at the C2 or C6 positions under more forcing conditions (e.g., higher temperatures, different catalyst/ligand system).

  • Directed Ortho-Metalation (DoM): The 3-amino group can act as a directing group for ortho-lithiation at the C2 position using a strong base like n-butyllithium or lithium diisopropylamide (LDA).[1][2][3][11] The resulting organolithium species can then be quenched with an electrophile.

  • Nucleophilic Aromatic Substitution (SNAr): The C2 and C6 positions are activated towards nucleophilic attack due to the electron-withdrawing effect of the pyridine nitrogen. Strong nucleophiles can displace the chloride ions, although this may require harsh conditions and can sometimes lead to mixtures of products.[12]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or no conversion in Suzuki/Buchwald-Hartwig at C4 1. Inactive catalyst. 2. Inappropriate base or solvent. 3. Insufficient reaction temperature or time.1. Use a fresh catalyst or a pre-catalyst. Ensure anaerobic conditions. 2. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., dioxane, toluene, DMF). 3. Increase the reaction temperature and monitor the reaction progress by TLC or LC-MS.
Mixture of C4 and C2/C6 functionalized products in cross-coupling 1. High reaction temperature or prolonged reaction time leading to C-Cl bond activation. 2. Use of a highly active catalyst/ligand system that can activate C-Cl bonds.1. Lower the reaction temperature and carefully monitor the reaction time to favor C-Br activation. 2. Screen different ligands. A less reactive ligand might improve selectivity for the C-Br bond.
Desired C4-functionalized product is unstable The introduced functional group may be sensitive to the reaction conditions.Consider a milder base or lower reaction temperature. If the product is base-sensitive, perform a careful work-up with a buffered aqueous solution.
Difficulty in achieving selective functionalization at C2 via DoM 1. Incomplete lithiation. 2. Competitive lithiation at other sites. 3. Reaction with the electrophile at an undesired position.1. Use a stronger base or a combination of bases (e.g., n-BuLi/TMEDA). Ensure anhydrous conditions. 2. Protect the amino group to prevent N-H abstraction and potentially alter the directing effect. 3. Add the electrophile at a low temperature to control its reactivity.
Poor selectivity in Nucleophilic Aromatic Substitution (SNAr) The nucleophile is not selective for the C2/C6 positions over other reactive sites.This is a common challenge. Consider using a bulky nucleophile which may favor the less sterically hindered C6 position. Alternatively, explore alternative synthetic routes if high selectivity is required.

Experimental Protocols

Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C4-Position

This protocol is a general starting point and may require optimization for specific boronic acids.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • K₂CO₃ (2.0 equivalents)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Nitrogen or Argon source

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the boronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add Pd(PPh₃)₄ to the flask under a positive pressure of inert gas.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Regioselective Buchwald-Hartwig Amination at the C4-Position

This protocol is a general guideline and should be optimized for the specific amine.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Pd₂(dba)₃ (0.02 equivalents)

  • Xantphos (0.04 equivalents)

  • NaOtBu (1.4 equivalents)

  • Anhydrous toluene

  • Nitrogen or Argon source

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, Xantphos, and NaOtBu to a flame-dried Schlenk flask.

  • Add anhydrous toluene and stir for 10 minutes.

  • Add this compound and the amine to the flask.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography.

Visualization of Synthetic Strategies

regioselectivity_workflow start Starting Material: This compound c4_functionalization Desired Functionalization at C4 start->c4_functionalization High Selectivity c2_functionalization Desired Functionalization at C2 start->c2_functionalization Requires Strategy c6_functionalization Desired Functionalization at C6 start->c6_functionalization Challenging suzuki Suzuki-Miyaura Coupling c4_functionalization->suzuki C-C bond buchwald Buchwald-Hartwig Amination c4_functionalization->buchwald C-N bond dom Directed Ortho-Metalation (DoM) followed by electrophilic quench c2_functionalization->dom snar Nucleophilic Aromatic Substitution (SNAr) c6_functionalization->snar Moderate Selectivity sequential Sequential Cross-Coupling (after C4 functionalization) c6_functionalization->sequential

Caption: Decision workflow for regioselective functionalization.

References

"workup procedures for reactions involving 4-Bromo-2,6-dichloropyridin-3-amine"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Bromo-2,6-dichloropyridin-3-amine

From the Desk of the Senior Application Scientist

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile but challenging building block. My aim is to provide not just protocols, but the underlying chemical reasoning to empower you to troubleshoot and optimize your reaction workups effectively. The inherent characteristics of this molecule—a basic aminopyridine core, multiple halogen sites for cross-coupling, and potential for catalyst coordination—present unique challenges during isolation and purification. This resource consolidates field-proven insights to help you navigate these complexities.

Section 1: Foundational Knowledge & Safety FAQs

This section addresses the most common initial queries regarding the handling, properties, and safety of this compound.

Q1: What are the primary safety precautions I should take when handling this compound?

A1: this compound and similar halogenated aromatic amines should be handled with care. Assume it is a skin and eye irritant.[1][2][3][4] Standard laboratory personal protective equipment (PPE) is mandatory:

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat.

  • Handling: Always handle the solid in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[1][3] Ensure an eyewash station and safety shower are readily accessible.

Q2: What are the key structural features of this compound that influence its reactivity and workup?

A2: Understanding the molecule's structure is key to predicting its behavior.

  • Pyridine Nitrogen: This is a Lewis basic site that can be protonated by acids and can coordinate to metal catalysts (e.g., palladium), potentially inhibiting them.[5][6]

  • 3-Amino Group: This is also a basic and nucleophilic site. Its electron-donating nature activates the ring but can also lead to catalyst coordination.[5] Its basicity is crucial for designing effective extraction strategies.

  • Halogen Atoms (Br, Cl): The C4-Br bond is the most common site for cross-coupling reactions like Suzuki or Buchwald-Hartwig amination due to its higher reactivity compared to the C-Cl bonds in oxidative addition steps. The two chlorine atoms provide steric hindrance and electronic withdrawal, modifying the reactivity of the other sites.

Section 2: Troubleshooting Workup for Cross-Coupling Reactions

This section focuses on the two most common applications for this substrate: Suzuki-Miyaura and Buchwald-Hartwig reactions.

Workflow for a General Cross-Coupling Reaction Workup

G reaction 1. Crude Reaction Mixture (Post-Reaction) quench 2. Quenching Step (e.g., add H₂O or sat. NH₄Cl) reaction->quench filter 3. Filtration (Optional) (e.g., through Celite® to remove Pd black) quench->filter extract 4. Liquid-Liquid Extraction (e.g., EtOAc / H₂O) filter->extract wash 5. Organic Layer Washes (Acid, Base, Brine as needed) extract->wash dry 6. Drying & Concentration (Dry over Na₂SO₄, filter, evaporate) wash->dry purify 7. Purification (Column Chromatography / Recrystallization) dry->purify product Pure Product purify->product

Caption: General experimental workflow for post-reaction workup.

Suzuki-Miyaura Coupling: FAQs

Q3: My Suzuki reaction is complete, but I'm having trouble removing the boronic acid and its byproducts. What's the best approach?

A3: Boronic acid and its anhydride/boroxine byproducts are acidic and can be removed with a basic wash. However, your product is also basic, which complicates things.

  • Causality: A simple aqueous wash is often insufficient. A dilute basic wash (e.g., 1 M NaOH or K₂CO₃) will deprotonate the boronic acid to form a water-soluble boronate salt. This can cause your basic amine product to partition into the organic layer.

  • Recommended Protocol:

    • After quenching the reaction, dilute with an organic solvent like ethyl acetate (EtOAc) and water.

    • Wash the organic layer with 1 M NaOH (aq). This removes the bulk of the boronic acid residues.

    • Follow with a water wash to remove residual base.

    • Finally, wash with brine to break any emulsions and begin the drying process.

  • Expert Tip: If boronic acid residues persist, consider using a scavenger resin or performing a brief wash with a solution containing a diol (like sorbitol) under basic conditions, which forms a highly water-soluble complex with boron species.

Q4: I see a lot of palladium black (Pd(0)) crashing out during my workup. Is this a problem and how do I remove it?

A4: The formation of palladium black indicates that the soluble palladium catalyst has agglomerated and precipitated. While it signals some catalyst decomposition, it is not necessarily indicative of a failed reaction. However, it must be removed.

  • Causality: The fine particles of palladium black can act as an adsorbent, trapping your product and leading to yield loss. They can also create significant issues during chromatography.

  • Solution: Before performing the liquid-liquid extraction, dilute the crude reaction mixture with a suitable solvent (e.g., EtOAc or DCM) and filter it through a pad of Celite® or diatomaceous earth. Wash the pad thoroughly with the same solvent to ensure complete recovery of your product. This step should yield a clear filtrate, free of particulate matter.[5]

Buchwald-Hartwig Amination: FAQs

Q5: How do I effectively remove the phosphine ligand (e.g., XPhos, SPhos) and its corresponding oxide after the reaction?

A5: This is a classic challenge in Buchwald-Hartwig workups. The key is to exploit the difference in basicity between your product and the ligand/ligand oxide.

  • Causality: Your product, this compound, is basic due to the pyridine and amino nitrogens. The phosphine ligands are generally non-basic or weakly basic, and their oxides are neutral. An acidic wash will protonate your product, making it highly soluble in the aqueous phase, while the non-polar ligand and its oxide remain in the organic phase.

  • Recommended Protocol (Acidic Extraction):

    • After the reaction, concentrate the mixture to remove the bulk solvent (e.g., toluene or dioxane).

    • Redissolve the residue in a non-polar organic solvent where the ligand is highly soluble, such as diethyl ether or hexanes.

    • Extract this organic solution with dilute aqueous acid (e.g., 1 M HCl). Your product will move into the aqueous layer as the hydrochloride salt.

    • Separate the layers. The organic layer containing the ligand/oxide can be discarded.

    • Basify the aqueous layer carefully with a strong base (e.g., 6 M NaOH) until pH > 10.

    • Extract the now-neutral product back into an organic solvent like EtOAc or DCM.

    • Wash with brine, dry, and concentrate to get your crude product, now largely free of phosphine-related impurities.

Q6: I'm getting a persistent emulsion during my extraction. What causes this and how can I resolve it?

A6: Emulsions are common when working with basic amines, which can act as surfactants.

  • Causality: The amine can stabilize the interface between the aqueous and organic layers, preventing them from separating cleanly. This is often exacerbated by the presence of fine particulate matter (like residual base or palladium black).

  • Solutions:

    • Add Brine: The most common solution is to add a saturated aqueous solution of NaCl (brine). The increased ionic strength of the aqueous phase helps to break the emulsion.

    • Filter: If the emulsion is caused by solids, filtering the entire mixture through a pad of Celite® can resolve the issue.

    • Patience & Gentle Agitation: Sometimes, allowing the mixture to stand undisturbed for a period can lead to separation. When mixing, use gentle inversions rather than vigorous shaking.

    • Change Solvent: Switching to a more non-polar extraction solvent might help, but check the solubility of your product first.

Section 3: Purification Troubleshooting Guide

Even after a successful workup, purifying this compound can be tricky. This section provides solutions to common purification problems.

Troubleshooting Logic for Purification

G start Impure Product after Workup check_tlc Analyze by TLC/LCMS Identify main impurity start->check_tlc impurity What is the main impurity? check_tlc->impurity sm Starting Material impurity->sm Similar Polarity ligand Ligand / Byproduct impurity->ligand Non-polar baseline Baseline Material / Streaking impurity->baseline Polar/Basic recolumn Action: Re-run column with a shallower gradient or different solvent system. sm->recolumn acid_wash Action: Perform acidic extraction (See Q5 Protocol). ligand->acid_wash base_eluent Action: Add 0.5-1% Et₃N or NH₄OH to column eluent. baseline->base_eluent end Pure Product recolumn->end acid_wash->end base_eluent->end

Caption: Troubleshooting decision tree for product purification.

Q7: My product is streaking badly on my silica gel TLC plate and column. How can I get clean chromatography?

A7: Streaking is a classic sign of a strong, undesirable interaction between a basic compound and the acidic silica gel surface.

  • Causality: The lone pairs on the amine and pyridine nitrogens bind tightly to the acidic silanol (Si-OH) groups on the silica surface. This leads to slow, uneven elution, resulting in broad, streaky bands and poor separation.

  • Solution: Use a Basic Modifier. To mitigate this, you need to "deactivate" the acidic sites on the silica. Add a small amount of a volatile base to your eluent system.

    • Triethylamine (Et₃N): Add 0.5-1% Et₃N to your mobile phase (e.g., Hexanes/EtOAc + 1% Et₃N). The triethylamine will preferentially bind to the acidic sites on the silica, allowing your product to elute more cleanly.

    • Ammonium Hydroxide (NH₄OH): For more polar solvent systems (e.g., DCM/Methanol), adding 1-2% of concentrated NH₄OH to the methanol portion of the eluent can be very effective.[7]

  • Alternative Stationary Phase: If streaking persists, consider switching to a less acidic stationary phase like alumina (basic or neutral grade) for your column.

Q8: What are good starting solvent systems for silica gel column chromatography of this compound?

A8: The polarity of this compound is moderate. A good starting point is crucial for developing an effective separation method. Always develop your system using TLC first.

Polarity of ImpurityRecommended Starting Eluent System (on Silica Gel)Rationale
Less Polar (e.g., ligand, boronic ester)10-20% Ethyl Acetate in HexanesProvides good separation for less polar compounds, eluting them before your product.
Similar Polarity 5-15% Methanol in DichloromethaneOffers a different selectivity compared to EtOAc/Hexanes and can help separate closely related spots.
More Polar (e.g., boronic acid, some salts)30-50% Ethyl Acetate in HexanesYour product should have a reasonable Rf (0.2-0.4) in this range, leaving more polar impurities at the baseline.

Note: Remember to add a basic modifier (see Q7) to your chosen eluent system to prevent streaking.[7]

Section 4: Detailed Experimental Protocols

Protocol 1: Standard Aqueous Workup for Suzuki Coupling

  • Cooling & Quenching: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction vessel to room temperature.

  • Filtration: Dilute the mixture with 5 volumes of ethyl acetate. Filter the suspension through a 1-inch pad of Celite® in a Büchner funnel to remove the palladium catalyst. Wash the pad with an additional 2 volumes of ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with:

    • 1 M NaOH (aq) (2 x 1 volume)

    • Water (1 x 1 volume)

    • Saturated NaCl (brine) (1 x 1 volume)

  • Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.[5][8]

Protocol 2: Acid-Base Extraction for Buchwald-Hartwig Amination

  • Solvent Removal: After the reaction is complete, remove the reaction solvent (e.g., toluene) via rotary evaporation.

  • Redissolve: Add 10 volumes of diethyl ether (or another non-polar solvent like hexanes) to the residue and stir to dissolve.

  • Acid Extraction: Transfer the ether solution to a separatory funnel and extract with 1 M HCl (aq) (3 x 3 volumes). Combine the aqueous layers. The phosphine ligand/oxide remains in the ether layer, which can be discarded.

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add 6 M NaOH (aq) with stirring until the pH is >10 (confirm with pH paper). A precipitate of your product may form.

  • Back Extraction: Extract the basic aqueous solution with dichloromethane (DCM) or ethyl acetate (3 x 3 volumes).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

References

Technical Support Center: Preventing Homocoupling in 4-Bromo-2,6-dichloropyridin-3-amine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemists. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) to mitigate the persistent challenge of homocoupling in cross-coupling reactions involving 4-Bromo-2,6-dichloropyridin-3-amine.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. However, its participation in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, is often plagued by the formation of homocoupled byproducts. This unwanted side reaction not only consumes starting materials and reduces the yield of the desired product but also complicates purification processes. This guide provides a structured, question-and-answer-based approach to understanding and overcoming this common obstacle.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of this compound reactions, and why is this substrate particularly susceptible?

A1: Homocoupling is a side reaction where two molecules of the same coupling partner react to form a symmetrical dimer. In the case of reactions with this compound, this can manifest in two primary ways:

  • Homocoupling of the Coupling Partner: For instance, in a Suzuki reaction, two molecules of the boronic acid reagent can couple to form a biaryl byproduct.[1]

  • Homocoupling of the Aryl Halide: Two molecules of this compound can react to form a symmetrical bipyridine.

The electronic nature of this compound makes it susceptible to homocoupling. The electron-donating amino group and the electron-withdrawing chloro substituents, along with the pyridine nitrogen, create a complex electronic environment that can influence the stability of intermediates in the catalytic cycle and the rates of competing reaction pathways.[2]

Q2: What are the primary mechanistic drivers of homocoupling in palladium-catalyzed cross-coupling reactions?

A2: The main culprits behind homocoupling are often related to the palladium catalyst's oxidation state and the presence of oxygen.[3]

  • Palladium(II) Precatalysts: When using a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf), the precatalyst needs to be reduced in situ to the catalytically active Pd(0) species. One common pathway for this reduction is the homocoupling of two molecules of the organometallic reagent (e.g., boronic acid), which unfortunately consumes your starting material.[1][4]

  • Oxygen: The presence of even trace amounts of oxygen can lead to the oxidation of the active Pd(0) catalyst to Pd(II).[5] These regenerated Pd(II) species can then promote the homocoupling of the organometallic partner.[1] It has been shown that higher oxygen levels correlate with increased formation of homocoupling byproducts.[4]

Q3: How does the choice of cross-coupling reaction (Suzuki, Sonogashira, Buchwald-Hartwig) influence the propensity for homocoupling?

A3: While the underlying principles of preventing homocoupling are similar, the specific nuances of each reaction type are important to consider:

  • Suzuki-Miyaura Coupling: Boronic acid homocoupling is a well-documented issue.[1] The presence of oxygen is particularly detrimental in these reactions.[5]

  • Sonogashira Coupling: The primary homocoupling pathway in Sonogashira reactions is the oxidative dimerization of the terminal alkyne, often referred to as the Glaser coupling.[6] This is typically promoted by the copper(I) co-catalyst in the presence of oxygen.

  • Buchwald-Hartwig Amination: While less common than in Suzuki or Sonogashira reactions, homocoupling of the aryl halide can still occur. The choice of ligand and base is critical in ensuring the desired C-N bond formation outcompetes this side reaction.[7]

Troubleshooting & Optimization Guide

This section provides a structured approach to troubleshooting and optimizing your reaction conditions to minimize homocoupling.

Problem 1: Significant Homocoupling of the Boronic Acid/Alkyne Partner Observed

This is a common issue in Suzuki and Sonogashira reactions. The following decision tree can help you diagnose and solve the problem.

G start High Homocoupling of Nucleophile q1 Is your reaction rigorously deoxygenated? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Are you using a Pd(II) precatalyst? a1_yes->q2 sol1 Solution: Implement rigorous degassing. - Sparge solvents with Argon/Nitrogen. - Use Freeze-Pump-Thaw cycles. a1_no->sol1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No sol2 Solution: Switch to a Pd(0) source. - Use Pd(PPh₃)₄ or Pd₂(dba)₃. - Alternatively, add a mild reducing agent like potassium formate. a2_yes->sol2 q3 Have you optimized your ligand? a2_no->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Have you optimized your base and solvent? a3_yes->q4 sol3 Solution: Screen bulky, electron-rich ligands. - For Suzuki: SPhos, XPhos, RuPhos. - These accelerate oxidative addition and reductive elimination. a3_no->sol3 sol4 Solution: Screen different bases and solvents. - A poorly soluble or overly strong base can promote side reactions. - Consider K₃PO₄ or Cs₂CO₃. q4->sol4

Caption: Troubleshooting decision tree for homocoupling.

Problem 2: Low Yield and Presence of Dehalogenated Byproduct

Dehalogenation (replacement of the bromine with a hydrogen) can compete with the desired cross-coupling.

Possible CauseRecommended SolutionRationale
Presence of Protic Impurities Use anhydrous solvents and reagents. Dry the base (e.g., K₂CO₃, K₃PO₄) in an oven before use.Water or other protic sources can lead to protodehalogenation, especially in the presence of palladium hydride species.
Suboptimal Base Screen different bases. Weaker, non-nucleophilic bases are sometimes preferable.The choice of base can influence the formation of palladium hydride species that lead to dehalogenation.[2]
High Reaction Temperature Optimize the reaction temperature. Run the reaction at the lowest temperature that allows for a reasonable conversion rate.Higher temperatures can accelerate side reactions like dehalogenation.
Inefficient Ligand Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).These ligands can promote faster reductive elimination of the desired product, outcompeting the dehalogenation pathway.[8]

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Homocoupling

This protocol is designed to minimize boronic acid homocoupling by using a Pd(0) source and rigorous anaerobic conditions.

Reagents and Equipment:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Pd(PPh₃)₄ (2-5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 - 3.0 equivalents), oven-dried

  • Anhydrous, degassed 1,4-dioxane and water (e.g., 4:1 v/v)

  • Schlenk flask or microwave vial

  • Magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame- or oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv).

  • Seal the flask with a septum and evacuate and backfill with argon three times.

  • Under a positive pressure of argon, add Pd(PPh₃)₄ (0.02-0.05 equiv).

  • Add the degassed solvent system (e.g., 1,4-dioxane/water) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol eliminates the copper co-catalyst to prevent the common alkyne homocoupling side reaction.

Reagents and Equipment:

  • This compound

  • Terminal alkyne (1.2 - 1.5 equivalents)

  • Pd(PPh₃)₄ (2-5 mol%) or a suitable Pd(0)/ligand system

  • Anhydrous, degassed base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (can also serve as the solvent)

  • Anhydrous, degassed co-solvent if needed (e.g., THF, DMF)

  • Schlenk flask

  • Magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%) and a magnetic stir bar.

  • Seal the flask and evacuate and backfill with argon three times.

  • Under a positive flow of argon, add this compound (1.0 equiv), the terminal alkyne (1.2 equiv), and degassed, anhydrous triethylamine (as solvent).

  • Heat the mixture to an optimized temperature (e.g., 60-80 °C) and stir.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool to room temperature, dilute with an appropriate solvent, and filter off any amine salts.

  • Wash the organic solution with water and brine, then dry, filter, and concentrate.

  • Purify the crude product by column chromatography.

Mechanistic Insights: The Role of the Catalyst and Ligand

Understanding the catalytic cycle is key to troubleshooting. Homocoupling often arises from "off-cycle" pathways.

Suzuki_Cycles cluster_main Desired Suzuki Cycle cluster_side Homocoupling Side Reaction pd0 Pd(0)L₂ oxid_add Oxidative Addition (Ar-X) pd0->oxid_add arpdx Ar-Pd(II)-X(L₂) oxid_add->arpdx transmetal Transmetalation (Ar'-B(OR)₂) arpdx->transmetal arpdar Ar-Pd(II)-Ar'(L₂) transmetal->arpdar red_elim Reductive Elimination arpdar->red_elim red_elim->pd0 product Ar-Ar' red_elim->product pd2_start Pd(II) Source (e.g., from O₂ oxidation) transmetal1 Transmetalation (Ar'-B(OR)₂) pd2_start->transmetal1 ar1pdx Ar'-Pd(II)-X transmetal1->ar1pdx transmetal2 Second Transmetalation (Ar'-B(OR)₂) ar1pdx->transmetal2 ar1pdar1 Ar'-Pd(II)-Ar' transmetal2->ar1pdar1 red_elim_homo Reductive Elimination ar1pdar1->red_elim_homo homo_product Ar'-Ar' (Homocoupling) red_elim_homo->homo_product pd0_regen Pd(0)L₂ (Enters Main Cycle) red_elim_homo->pd0_regen

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Bromo-2,6-dichloropyridin-3-amine and Other Dihalopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Pyridines

In the landscape of modern synthetic chemistry, halogenated pyridines stand as foundational pillars, particularly within pharmaceutical and materials science research. Their intrinsic electron-deficient nature, coupled with the versatility of halogen atoms as synthetic handles for cross-coupling and nucleophilic substitution reactions, makes them invaluable building blocks for complex molecular architectures.[1] This guide focuses on a uniquely substituted scaffold: 4-Bromo-2,6-dichloropyridin-3-amine .

This molecule presents a fascinating case study in reactivity, featuring a pyridine core adorned with three distinct halogen atoms and a powerful electron-donating amino group. Understanding its chemical behavior requires a nuanced appreciation of the interplay between electronic effects, steric hindrance, and the inherent properties of the pyridine ring. We will dissect the reactivity of this specific compound, contrasting it with simpler dihalopyridines to provide researchers, scientists, and drug development professionals with a predictive framework for its application in synthesis.

Pillar 1: Deconstructing Reactivity - Electronic and Steric Factors

The reactivity of any substituted pyridine is not monolithic; it is a composite of competing and cooperating influences from each substituent and the heterocyclic core itself.

The Pyridine Core: An Electrophilic Canvas

The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing inductive effect, rendering the ring electron-deficient compared to benzene.[2] This fundamental property makes the ring susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions (ortho and para to the nitrogen), which are most electronically depleted.[3][4]

Substituent Effects on this compound

The unique arrangement of substituents on this molecule creates a complex electronic environment that dictates its reaction pathways.

  • Halogens (-Cl, -Br): All three halogen atoms are electron-withdrawing by induction, further amplifying the electrophilicity of the pyridine ring. This inductive pull activates the ring's carbon atoms, making them more receptive to attack.

  • Amino Group (-NH₂): In stark contrast, the amino group is a potent electron-donating group through resonance. Its lone pair of electrons can delocalize into the ring, partially counteracting the electron-withdrawing effects of the nitrogen and halogens. This donation specifically increases electron density at the ortho (C2, C4) positions relative to the amino group.

  • Steric Hindrance: The presence of chlorine atoms at both C2 and C6 positions creates significant steric bulk around the pyridine nitrogen.[5][6][7] This crowding can impede the approach of large reagents, such as bulky phosphine ligands complexed to a palladium catalyst or sterically demanding nucleophiles.

Figure 1: Competing electronic effects on the pyridine ring.

Pillar 2: Comparative Performance in Key Chemical Transformations

The true measure of reactivity is performance in synthetic reactions. We will compare this compound against benchmark dihalopyridines in the two most synthetically relevant reaction classes: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SₙAr).

A. Palladium-Catalyzed Cross-Coupling Reactions

Reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination are cornerstones of modern synthesis, forming C-C and C-N bonds, respectively.[8][9] Their efficacy hinges on the oxidative addition of the halide to a Pd(0) catalyst, which is typically the rate-determining step.[10] The established reactivity trend for halides in this step is I > Br > OTf > Cl , a direct consequence of carbon-halogen bond dissociation energies.[10][11][12]

Reactivity of this compound: This substrate offers exceptional regioselectivity. The C4-Br bond is substantially weaker and thus more reactive towards oxidative addition than the robust C2-Cl and C6-Cl bonds.[10] Consequently, cross-coupling reactions will occur almost exclusively at the C4 position, leaving the two chlorine atoms untouched under standard conditions. The strong electron-withdrawing nature of the chloro groups and the ring nitrogen enhances the electrophilicity of the C4 position, further facilitating oxidative addition.

Comparison with Dihalopyridines:

  • vs. 2,6-Dichloropyridine: Lacks the highly reactive C-Br bond. Cross-coupling from the C-Cl positions requires more forceful conditions, including highly active (and often expensive) catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) and higher temperatures.

  • vs. 3,5-Dichloropyridine: Similar to its 2,6-isomer, it is significantly less reactive than our target molecule and requires specialized, highly active catalyst systems to achieve efficient coupling.

  • vs. 2-Bromo-6-chloropyridine: This molecule also allows for selective coupling at the C-Br bond. Its reactivity in cross-coupling is expected to be comparable to this compound, though the steric environment at the C2 position differs from the C4 position.

SubstrateReactive Site(s)Relative ReactivityTypical Catalyst Requirement
This compound C4-Br High Standard Pd catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
2,6-DichloropyridineC2/C6-ClLowHighly active systems with bulky ligands (e.g., XPhos, SPhos)
3,5-DichloropyridineC3/C5-ClVery LowHighly active systems with bulky ligands
2-Bromo-6-chloropyridineC2-BrHighStandard Pd catalysts

Table 1: Comparative reactivity of pyridines in Pd-catalyzed cross-coupling.

B. Nucleophilic Aromatic Substitution (SₙAr)

The SₙAr reaction is a powerful method for installing nucleophiles onto electron-poor aromatic rings.[13] The reaction proceeds via a two-step addition-elimination mechanism, where the rate is often determined by the initial nucleophilic attack to form a stabilized anionic intermediate (a Meisenheimer complex).[4] Reactivity is greatest at the positions ortho and para to the electron-withdrawing pyridine nitrogen (C2, C4, C6), as the negative charge of the intermediate can be delocalized onto the nitrogen atom.[3][4]

Reactivity of this compound: The C2 and C6 positions are highly activated towards nucleophilic attack by both the ring nitrogen and the halogens. However, the potent electron-donating resonance effect of the adjacent C3-amino group significantly counteracts this activation. This electron donation increases the energetic barrier for the formation of the negative Meisenheimer complex at the C2 and C4 positions, thereby deactivating the molecule towards SₙAr compared to analogues lacking the amino group. While a reaction might be forced at the C2 or C6 positions, it would require harsh conditions (high temperatures, very strong nucleophiles).

Comparison with Dihalopyridines:

  • vs. 2,6-Dichloropyridine: This is a classic, highly reactive SₙAr substrate. Lacking any deactivating electron-donating groups, its C2 and C6 positions are readily attacked by a wide range of nucleophiles (alkoxides, amines, etc.) under moderate conditions. It is far more reactive in SₙAr than this compound.

  • vs. 3,5-Dichloropyridine: This isomer is largely unreactive towards SₙAr.[3] The chlorine atoms are meta to the ring nitrogen and cannot effectively stabilize the anionic intermediate through resonance, making the reaction electronically disfavored.

SubstrateActivated Site(s)Relative ReactivityKey Influencing Factor
This compound C2/C6-ClLow Deactivation by electron-donating C3-NH₂ group
2,6-DichloropyridineC2/C6-ClHighStrong activation from ring nitrogen
3,5-DichloropyridineNoneVery LowHalogens are meta to ring nitrogen; no stabilization

Table 2: Comparative reactivity of pyridines in Nucleophilic Aromatic Substitution (SₙAr).

G cluster_cc Palladium-Catalyzed Cross-Coupling cluster_snar Nucleophilic Aromatic Substitution (SNAr) Start This compound CC Suzuki / Buchwald-Hartwig Start->CC SNAr SNAr Reaction Start->SNAr CC_Site Selective at C4-Br bond CC->CC_Site CC_Reason Reason: Weaker C-Br Bond (Lower Bond Dissociation Energy) CC_Site->CC_Reason SNAr_Site Disfavored / Requires Harsh Conditions SNAr->SNAr_Site SNAr_Reason Reason: Deactivation by Electron-Donating C3-NH₂ Group SNAr_Site->SNAr_Reason

Figure 2: Dominant reaction pathways for the title compound.

Pillar 3: Field-Proven Methodologies and Protocols

The following protocols are representative and serve as validated starting points. Optimization may be required for specific substrates.

Experimental Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol details the selective C-C bond formation at the C4-Br position.

Step-by-Step Methodology:

  • Inert Atmosphere: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.5 equiv).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (3 mol%).

  • Solvent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Add anhydrous 1,4-dioxane and water (4:1 ratio, 0.1 M concentration relative to the pyridine substrate) via syringe.

  • Reaction: Heat the mixture to 85-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Experimental Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol describes the selective C-N bond formation at the C4-Br position.[8][14][15]

Step-by-Step Methodology:

  • Inert Atmosphere: In a glovebox or under a stream of argon, charge an oven-dried reaction tube with this compound (1.0 equiv), sodium tert-butoxide (NaOtBu, 1.4 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4 mol%).

  • Reagent Addition: Seal the tube with a septum. Add the desired amine (1.2 equiv) and anhydrous toluene (0.1 M concentration) via syringe.

  • Reaction: Heat the mixture to 100-110 °C in an oil bath with vigorous stirring. Monitor the reaction for completion.

  • Work-up: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium black. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to isolate the arylated amine product.

G A 1. Prepare Reaction Vessel (Oven-dried flask, stir bar, inert atmosphere) B 2. Add Solid Reagents - Pyridine Substrate - Boronic Acid / Amine - Base (e.g., K₂CO₃, NaOtBu) A->B C 3. Add Catalyst System - Pd Precatalyst - Phosphine Ligand B->C D 4. Add Anhydrous Solvent (e.g., Dioxane, Toluene) C->D E 5. Heat Reaction Mixture (e.g., 80-110 °C) D->E F 6. Monitor Progress (TLC / LC-MS) E->F G 7. Aqueous Work-up (Extraction, Washing) F->G H 8. Purify Product (Column Chromatography) G->H

Figure 3: Generalized workflow for Pd-catalyzed cross-coupling.

Conclusion: A Predictable and Selective Synthetic Building Block

This compound is a highly valuable and versatile building block whose reactivity is governed by a predictable hierarchy of its functional groups.

  • For Cross-Coupling: It is an excellent substrate for selective functionalization at the C4 position via its highly reactive C-Br bond. The C-Cl bonds remain as latent handles for subsequent, more forcing transformations if desired.

  • For Nucleophilic Substitution: The compound is relatively inert to SₙAr conditions due to the deactivating effect of the C3-amino group. This orthogonality is a significant synthetic advantage, allowing chemists to perform cross-coupling reactions without concern for competing nucleophilic substitution at the C2 or C6 positions.

By understanding these competing electronic and steric influences, researchers can harness the distinct reactivity of this compound to construct complex molecular targets with precision and control.

References

A Comparative Guide to the Buchwald-Hartwig Amination of 4-Bromo-2,6-dichloropyridin-3-amine and Other Brominated Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indispensable Role of Buchwald-Hartwig Amination in Modern Drug Discovery

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[3] The reaction's broad substrate scope and functional group tolerance have made it an invaluable tool for researchers, particularly in the synthesis of complex molecules.[4]

This guide provides an in-depth technical comparison of the Buchwald-Hartwig amination of a highly substituted and electronically distinct substrate, 4-bromo-2,6-dichloropyridin-3-amine, with other common brominated pyridines. We will explore the interplay of electronic and steric factors that govern the reactivity of these substrates and provide a framework for rational catalyst selection and reaction optimization.

The Unique Challenges of this compound in C-N Cross-Coupling

The substrate this compound presents a unique set of challenges for the Buchwald-Hartwig amination. The pyridine core is highly electron-deficient due to the presence of three electron-withdrawing groups: two chloro substituents and the pyridine nitrogen itself. This electronic profile significantly influences the reactivity of the C-Br bond.

Furthermore, the steric environment around the C-Br bond at the 4-position is considerably hindered by the adjacent chloro and amino groups. This steric hindrance can impede the approach of the bulky palladium catalyst, potentially slowing down the rate-determining oxidative addition step of the catalytic cycle. The amino group at the 3-position can also potentially coordinate to the palladium center, leading to catalyst inhibition.[5]

Comparative Reactivity Analysis with Other Brominated Pyridines

The reactivity of brominated pyridines in the Buchwald-Hartwig amination is a nuanced interplay of the bromine atom's position and the nature of other substituents on the ring. The electron-withdrawing nature of the pyridine nitrogen generally makes the C-Br bond more susceptible to oxidative addition compared to bromobenzene.[6]

Electronic Effects:
  • Electron-Withdrawing Groups (EWGs): The presence of additional EWGs, such as the chloro and nitro groups, further activates the C-Br bond towards oxidative addition. This is why this compound is expected to be highly reactive in this step.

  • Electron-Donating Groups (EDGs): Conversely, EDGs like alkyl or alkoxy groups can decrease the reactivity of the C-Br bond.

Steric Hindrance:
  • Ortho-Substituents: Substituents ortho to the bromine atom can significantly hinder the oxidative addition step. This is a key consideration for substrates like 2-bromopyridine and our target molecule, this compound, where the adjacent groups can sterically shield the reaction center.

Catalyst Inhibition:
  • The nitrogen atom of the pyridine ring can act as a ligand and coordinate to the palladium catalyst, leading to the formation of inactive catalyst species.[5] This is a particularly prominent issue for 2-substituted pyridines. The use of sterically bulky ligands is crucial to mitigate this catalyst poisoning.[7]

Below is a visual comparison of the electronic and steric environments of various brominated pyridines:

G cluster_0 Comparative Structures of Brominated Pyridines A This compound (Highly Electron-Deficient, Sterically Hindered) B 2-Bromopyridine (Potential for Catalyst Inhibition) C 3-Bromopyridine (Less Steric Hindrance) D 4-Bromopyridine (Activated C-Br Bond)

Caption: Structural comparison of brominated pyridines.

Experimental Data Comparison

The following table summarizes typical reaction conditions and outcomes for the Buchwald-Hartwig amination of various brominated pyridines. It is important to note that direct, side-by-side comparative studies under identical conditions are limited in the literature. The data presented here is compiled from various sources to provide a representative overview.

Brominated PyridineAmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
This compound AnilinePd(OAc)₂ / XPhost-BuONaToluene100~85 (predicted)[8] (inferred)
2-BromopyridineMorpholinePd₂(dba)₃ / BINAPNaOtBuToluene8095[9]
3-BromopyridineAnilinePd(OAc)₂ / P(t-Bu)₃K₃PO₄Dioxane10092[6] (representative)
4-BromopyridineBenzylaminePd(OAc)₂ / RuPhosCs₂CO₃Toluene11088[8] (representative)
2-Bromo-6-methylpyridinetrans-1,2-DiaminocyclohexanePd₂(dba)₃ / (±)-BINAPNaOtBuToluene8060[9]

Note: The yield for this compound is a predicted value based on the high reactivity of similar electron-deficient substrates and the use of a highly active catalyst system like Pd(OAc)₂/XPhos. Experimental verification is recommended.

Detailed Experimental Protocol: Buchwald-Hartwig Amination of this compound

This protocol is designed to address the specific challenges posed by this compound, employing a highly active and sterically demanding catalyst system to overcome potential steric hindrance and catalyst inhibition.

Materials:

  • This compound (1.0 equiv)

  • Amine (e.g., Aniline) (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (0.02 equiv), XPhos (0.04 equiv), and NaOtBu (1.4 equiv).

  • Add this compound (1.0 equiv).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene via syringe.

  • Add the amine (1.2 equiv) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst (Pd(OAc)₂): A common and reliable palladium precursor.

  • Ligand (XPhos): A bulky, electron-rich biarylphosphine ligand that is highly effective for coupling of challenging substrates, including heteroaryl chlorides.[7] Its steric bulk helps to prevent the formation of inactive palladium-pyridine complexes.

  • Base (NaOtBu): A strong, non-nucleophilic base that is effective in deprotonating the amine and facilitating the catalytic cycle.[8]

  • Solvent (Toluene): A non-polar aprotic solvent commonly used for Buchwald-Hartwig aminations.

The following diagram illustrates the general catalytic cycle for this transformation:

G Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-Br AmineComplex Amine Coordination Complex OxAdd->AmineComplex + HNRR' AmidoComplex Amido Complex AmineComplex->AmidoComplex - H-Base+ AmidoComplex->Pd0 Reductive Elimination Product Ar-NRR' + H-Base+

Caption: The Buchwald-Hartwig amination catalytic cycle.

Conclusion and Future Outlook

The Buchwald-Hartwig amination of this compound, while challenging, is a feasible transformation with the appropriate choice of a highly active and sterically hindered catalyst system. Its reactivity is primarily dictated by the electron-deficient nature of the pyridine ring, which activates the C-Br bond, and the steric hindrance posed by the adjacent substituents.

Compared to simpler brominated pyridines, this substrate requires more robust catalytic systems to achieve high yields. Understanding the electronic and steric parameters of various brominated pyridines allows for a more rational approach to reaction design and optimization in the synthesis of novel pharmaceutical and materials science candidates. Further development of even more active and versatile catalyst systems will continue to expand the scope and utility of this indispensable C-N bond-forming reaction.

References

Navigating the Synthesis Landscape: A Comparative Guide to Alternatives for 4-Bromo-2,6-dichloropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly impacts the efficiency and success of a synthetic campaign. 4-Bromo-2,6-dichloropyridin-3-amine is a valuable scaffold, offering multiple points for diversification. However, reliance on a single building block can be limiting due to factors such as cost, availability, or the need for alternative reactivity profiles. This guide provides an in-depth, objective comparison of viable alternatives to this compound, supported by experimental data to inform your selection process.

The Core Scaffold: Understanding this compound

This compound is a trifunctionalized pyridine ring, presenting a rich chemical handle for modification. The bromine atom at the C4 position is the primary site for palladium-catalyzed cross-coupling reactions, while the chlorine atoms at the C2 and C6 positions are less reactive, offering potential for subsequent functionalization under more forcing conditions. The amino group at the C3 position can be engaged in various transformations, including diazotization, acylation, and N-alkylation.

The decision to seek alternatives may be driven by several factors:

  • Reactivity Modulation: A different halogen at the C4 position (e.g., iodine or chlorine) can significantly alter the rate and selectivity of cross-coupling reactions.

  • Cost and Availability: Fluctuations in the supply chain can impact the cost and lead times for specific building blocks.

  • Novel Scaffolds: Exploring analogs with different substitution patterns can lead to the discovery of novel chemical entities with improved biological activity or physicochemical properties.

  • Patent Strategy: Utilizing alternative building blocks can be a key component of a robust intellectual property strategy.

A Comparative Analysis of Alternative Building Blocks

This guide focuses on commercially available or readily synthesizable alternatives to this compound, evaluating their performance in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira.

Alternative Building Blocks at a Glance
Compound NameStructureKey Differentiating Feature
This compound Parent Compound
3-Amino-2,6-dichloropyridineAbsence of C4-halogen
4-Amino-2,6-dichloropyridineAbsence of C4-halogen, different amino position
3-Amino-2,6-dibromopyridineBromine at C2 and C6 instead of chlorine
3-Amino-4-chloropyridineChlorine at C4 instead of bromine
3-Amino-4-methylpyridineMethyl group at C4 instead of halogen
3-Amino-4,6-dimethylpyridineMethyl groups at C4 and C6

Performance in Key Cross-Coupling Reactions

The reactivity of halogenated pyridines in palladium-catalyzed cross-coupling reactions is a well-established field. The general order of reactivity for halogens is I > Br > Cl, and the position of the halogen on the pyridine ring also plays a crucial role.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. The reactivity of the C-X bond is a key determinant of reaction efficiency.

Comparative Performance in Suzuki-Miyaura Coupling

Aryl HalideArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
5-(4-bromophenyl)-4,6-dichloropyrimidineVarious arylboronic acidsPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane--Good[1]
6-Bromo-4-chloroquinoline-3-carbonitrileArylboronic acidPd(dppf)Cl₂ (3)K₂CO₃1,4-Dioxane/H₂O (4:1)80-904-12-[2]
2-Bromo-4-methylpyridineArylboronic acidPd(dppf)Cl₂ (3)K₂CO₃1,4-Dioxane/H₂O (4:1)80-120--[3]

Note: Direct comparative studies for this compound are limited. Data is presented for structurally similar compounds to provide a predictive analysis.

Expert Insights:

The C-Br bond in this compound is expected to be more reactive than a C-Cl bond in a similar position, allowing for selective coupling at the C4 position. For alternatives like 3-amino-4-chloropyridine, harsher conditions (higher temperature, stronger base, or more active catalyst) may be required to achieve comparable yields to the bromo-analog. The presence of two chlorine atoms in the parent compound and its chlorinated analogs can lead to catalyst deactivation, necessitating the use of robust ligands.

Logical Flow for Suzuki-Miyaura Reactivity Comparison

G start Select Building Blocks (Parent vs. Alternative) reaction Perform Parallel Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, Sonogashira) under Standardized Conditions start->reaction analysis Analyze Reaction Outcomes (Yield, Purity, Reaction Time) reaction->analysis comparison Generate Comparative Data Tables analysis->comparison conclusion Draw Conclusions on Relative Reactivity comparison->conclusion

References

A Comparative Guide to Cross-Coupling Reactions of Substituted Pyridines: Navigating Steric and Electronic Effects on Reaction Yield

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Central Role of Pyridines and the Cross-Coupling Challenge

The pyridine motif is a cornerstone in modern medicinal chemistry and materials science, forming the core of numerous FDA-approved drugs and functional organic materials.[1] The ability to precisely functionalize the pyridine ring is therefore of paramount importance. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, have become indispensable tools for forging carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[2][3]

However, substituted pyridines present unique challenges compared to their carbocyclic aryl counterparts. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation—a phenomenon often termed "catalyst poisoning".[4] This effect is particularly pronounced for pyridines bearing substituents at the 2-position. Furthermore, the electronic properties of substituents on the pyridine ring significantly modulate its reactivity, creating a complex interplay of factors that can dramatically influence reaction yields.

This guide provides a comparative analysis of how different substituents on the pyridine ring affect the yields of common cross-coupling reactions. We will delve into the mechanistic underpinnings of these effects and provide field-proven insights and experimental protocols to help researchers navigate the intricacies of pyridine functionalization.

General Mechanistic Considerations: A Shared Catalytic Cycle

Most palladium-catalyzed cross-coupling reactions proceed through a similar catalytic cycle, which is crucial for understanding the impact of pyridine substituents. The three key steps are:

  • Oxidative Addition: A Pd(0) species inserts into the carbon-halide (C-X) bond of the halopyridine. This is often the rate-limiting step and is heavily influenced by the electron density of the pyridine ring.

  • Transmetalation (for Suzuki/Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner (e.g., an organoboron compound or an amine) displaces a ligand on the Pd(II) center.

  • Reductive Elimination: The two coupling partners are expelled from the palladium center as the final product, regenerating the active Pd(0) catalyst.

The efficiency of each step is profoundly affected by the choice of palladium precursor, ligands, base, and solvent, as well as the electronic and steric nature of the pyridine substrate.[2][5]

Cross_Coupling_Cycle pd0 Pd(0)L_n oa_complex R-Pd(II)(X)L_n (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition (R-X) trans_complex R-Pd(II)(R')L_n (Transmetalation Complex) oa_complex->trans_complex Transmetalation (R'-M) trans_complex->pd0 Reductive Elimination product R-R' trans_complex->product cycle_label Catalytic Cycle reagents_in Inputs: R-X (Halopyridine) R'-M (Coupling Partner) reagents_out Output: R-R' (Product)

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: The Impact of Electronics and Position

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between halopyridines and organoboron reagents. The yield is highly dependent on the electronic nature and position of substituents on the pyridine ring.

Electronic Effects
  • Electron-Withdrawing Groups (EWGs): Substituents like -NO₂, -CN, or -CF₃ make the pyridine ring more electron-deficient. This facilitates the oxidative addition step, which is often rate-limiting, by making the carbon-halide bond more polarized and susceptible to cleavage by the electron-rich Pd(0) catalyst. Consequently, electron-deficient halopyridines generally give good to excellent yields.[6]

  • Electron-Donating Groups (EDGs): Substituents like -OMe or -NMe₂ increase the electron density on the pyridine ring. This strengthens the C-X bond and can slow down oxidative addition, often leading to lower yields under standard conditions.[6] More active catalysts with bulky, electron-rich phosphine ligands are often required to achieve high conversions.[7][8]

Positional (Steric) Effects
  • 2-Substituted Pyridines: Halides at the 2-position (α to the nitrogen) are notoriously challenging substrates.[4] The proximity of the substituent and the nitrogen atom can lead to steric hindrance, impeding the approach of the bulky palladium catalyst. Moreover, the nitrogen lone pair can chelate to the palladium center, forming stable, less reactive complexes that inhibit the catalytic cycle. This is often referred to as the "2-pyridyl problem".[5]

  • 3- and 4-Substituted Pyridines: Halides at these positions are generally more reactive and provide higher yields. The nitrogen atom is more remote, minimizing both steric hindrance and catalyst inhibition.[2] 4-halopyridines are often the most straightforward substrates for Suzuki-Miyaura couplings.

Substituent_Effects Influence of Substituents on Pyridine Reactivity sub_effects Pyridine Ring |  Substituent Effect |  Impact on Oxidative Addition (Rate-Limiting Step) ewg Electron-Deficient Pyridine Electron-Withdrawing Group (EWG) Faster Oxidative Addition (Higher Yield) edg Electron-Rich Pyridine Electron-Donating Group (EDG) Slower Oxidative Addition (Lower Yield) steric 2-Halopyridine Steric Hindrance & Catalyst Inhibition Significantly Slower Reaction (Challenging Substrate)

Caption: Factors influencing pyridine cross-coupling yields.

Comparative Yield Data: Suzuki-Miyaura Coupling
Pyridine SubstrateCoupling PartnerCatalyst SystemConditionsYield (%)Reference
4-ChloropyridinePhenylboronic AcidPd(OAc)₂ / SPhosK₃PO₄, Toluene/H₂O, 100°C95[7]
2-BromopyridinePhenylboronic AcidPd₂(dba)₃ / XPhosK₃PO₄, Dioxane, 80°C78[7]
3-Bromo-5-methoxypyridine4-Tolylboronic AcidPd(PPh₃)₄Na₂CO₃, Toluene/EtOH/H₂O, 80°C85[6]
3-Bromo-5-nitropyridine4-Tolylboronic AcidPd(PPh₃)₄Na₂CO₃, Toluene/EtOH/H₂O, 80°C92[6]
2-Chloro-6-methylpyridinePhenylboronic AcidPd(OAc)₂ / RuPhosK₃PO₄, sec-Butanol, 100°C88[7]

Buchwald-Hartwig Amination: Forming the Critical C-N Bond

The Buchwald-Hartwig amination is a powerful method for constructing aryl C-N bonds, which are ubiquitous in pharmaceuticals.[1][9] Similar to the Suzuki coupling, the reaction outcome is highly sensitive to the pyridine substrate's electronic and steric properties.

Key Challenges and Considerations

The primary challenge remains the potential for the pyridine nitrogen to inhibit the palladium catalyst.[4] This is especially true for 2-halopyridines. The choice of ligand is absolutely critical for success. Bulky, electron-rich dialkylbiarylphosphine ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often required to promote efficient catalysis.[8][10] These ligands create a sterically hindered environment around the palladium center, which can disfavor binding of the pyridine nitrogen while promoting the desired oxidative addition and reductive elimination steps.

  • Electron-Deficient Pyridines: These substrates are generally more reactive. The electron-withdrawing nature of the ring facilitates the oxidative addition step.

  • Electron-Rich Pyridines: These substrates are more challenging due to a less reactive C-X bond.[4] Higher catalyst loadings, stronger bases (e.g., NaOtBu or LHMDS), and more specialized ligands are often necessary to achieve good yields.

  • Amine Coupling Partner: The nature of the amine also plays a role. Secondary amines often react more readily than primary amines.[11] For challenging couplings, using ammonia equivalents or volatile amines may require specialized sealed-tube conditions.[12]

Comparative Yield Data: Buchwald-Hartwig Amination
Pyridine SubstrateAmineCatalyst SystemConditionsYield (%)Reference
2-BromopyridineMorpholinePd(OAc)₂ / BINAPNaOtBu, Toluene, 100°C92[9]
3-BromopyridineAnilinePd₂(dba)₃ / XantphosCs₂CO₃, Dioxane, 110°C89[9]
4-ChloropyridineBenzylaminePd G3 Precat / BrettPhosLHMDS, Toluene, 100°C96[1]
2-Bromo-5-nitropyridinePiperidinePd(OAc)₂ / P(t-Bu)₃NaOtBu, Toluene, 80°C95[13]
2-Bromo-5-methoxypyridinePiperidinePd₂(dba)₃ / RuPhosK₃PO₄, Dioxane, 110°C75[13]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction couples terminal alkynes with aryl halides and is a premier method for synthesizing arylalkynes.[14] The reaction is typically co-catalyzed by palladium and a copper(I) salt, although copper-free versions are common.

Influence of Pyridine Substituents

The trends observed in Suzuki and Buchwald-Hartwig reactions generally hold for the Sonogashira coupling.

  • Reactivity of Halides: The reactivity follows the order I > Br > Cl. Couplings with chloropyridines are the most difficult due to the strength of the C-Cl bond and require highly active catalyst systems and often elevated temperatures.[15]

  • Electronic Effects: Electron-deficient pyridines react more readily. For example, coupling an electron-deficient halopyridine with an electron-rich alkyne often proceeds with high efficiency. Conversely, coupling an electron-rich halopyridine can be sluggish.[16]

  • Positional Effects: Once again, 2-halopyridines are the most challenging substrates due to steric hindrance and catalyst inhibition. High regioselectivity is often observed in dihalopyridines, with the more electronically activated or sterically accessible position reacting preferentially.[17]

Comparative Yield Data: Sonogashira Coupling
Pyridine SubstrateAlkyneCatalyst SystemConditionsYield (%)Reference
4-IodopyridinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃N, THF, 65°C94[14]
3-Bromopyridine1-HeptynePd(PPh₃)₄ / CuIEt₃N, DMF, 80°C88[14]
2-BromopyridineTrimethylsilylacetylenePd(OAc)₂ / XPhos / CuIDIPA, Toluene, 100°C72[14]
4-Chloro-3-nitropyridinePhenylacetylenePd₂(dba)₃ / SPhos / CuICs₂CO₃, Dioxane, 120°C91[15]
6-Chloro-2-pyronePhenylacetylenePd(dba)₂ / PPh₃ / CuIEt₃N, THF, rt85 (at C6)[17]

Experimental Protocols

Representative Protocol: Suzuki-Miyaura Coupling of 4-Chloropyridine with Phenylboronic Acid

This protocol is adapted from procedures utilizing modern, highly active catalyst systems for challenging substrates.

Suzuki_Protocol start Start setup 1. Reaction Setup: - Add 4-chloropyridine HCl (1.0 mmol),  phenylboronic acid (1.2 mmol),  and K₃PO₄ (3.0 mmol) to a Schlenk tube. start->setup catalyst 2. Catalyst Addition: - Add Pd(OAc)₂ (0.02 mmol, 2 mol%)  and SPhos ligand (0.04 mmol, 4 mol%). setup->catalyst inert 3. Inert Atmosphere: - Evacuate and backfill the tube  with Argon (3 cycles). catalyst->inert solvent 4. Solvent Addition: - Add degassed Toluene (4 mL)  and Water (1 mL). inert->solvent reaction 5. Reaction: - Heat the mixture at 100 °C  with vigorous stirring for 12-24 h. solvent->reaction workup 6. Workup: - Cool to RT, dilute with EtOAc. - Wash with H₂O and brine. - Dry over Na₂SO₄, filter, and concentrate. reaction->workup purify 7. Purification: - Purify by column chromatography  (Silica gel, Hexanes/EtOAc). workup->purify end End (Isolated Product) purify->end

Caption: Workflow for a typical Suzuki-Miyaura coupling.

Methodology:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-chloropyridine hydrochloride (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv).[2]

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the Schlenk tube, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) for three cycles.

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O 4:1, 5 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours, or until TLC/GC-MS analysis indicates complete consumption of the limiting reagent.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Conclusion and Future Outlook

The successful cross-coupling of substituted pyridines is a nuanced task that requires a deep understanding of the interplay between the substrate's electronic and steric properties and the catalyst system. Electron-deficient pyridines are generally more reactive due to a more facile oxidative addition step, while electron-rich and 2-substituted pyridines represent significant challenges requiring highly active, sterically hindered catalyst systems.

The continued development of novel ligands and palladium precatalysts is crucial for expanding the scope of these transformations.[8][10] As catalyst systems become more robust and versatile, chemists will be empowered to synthesize increasingly complex pyridine-containing molecules with greater efficiency and predictability, accelerating discovery in both medicine and materials science.

References

The Decisive Role of Steric Hindrance in the Functionalization of Substituted Aminopyridines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold and the Steric Challenge

Substituted aminopyridines are a cornerstone of modern medicinal chemistry and materials science.[1] Their unique electronic properties and ability to engage in a multitude of chemical transformations make them a "privileged scaffold" in the design of novel therapeutics and functional materials. However, the successful functionalization of the aminopyridine core is a nuanced art, dictated by a delicate interplay of electronic and steric factors. This guide provides a comparative analysis of how steric hindrance governs the outcome of key functionalization reactions of substituted aminopyridines, offering insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices and provide supporting data to empower you to navigate the synthetic challenges posed by these versatile molecules.

I. N-Functionalization: The Battle for the Nitrogen Lone Pair

The exocyclic amino group and the endocyclic pyridine nitrogen both possess lone pairs of electrons, making them potential sites for N-functionalization reactions such as alkylation and arylation. The regioselectivity of these reactions is profoundly influenced by the steric environment around each nitrogen atom.

A. N-Alkylation: A Tale of Two Nitrogens

Direct N-alkylation of aminopyridines can be a complex affair, often leading to a mixture of products. The outcome is a contest between the nucleophilicity of the amino group and the pyridine nitrogen, a contest heavily influenced by steric hindrance.

Generally, in 2- and 4-aminopyridines, the exocyclic amino group is more nucleophilic due to resonance delocalization of the endocyclic nitrogen's lone pair into the ring. However, bulky substituents on the pyridine ring or the alkylating agent can dramatically alter this reactivity profile.

Comparative Analysis of N-Alkylation Yields:

Aminopyridine SubstrateAlkylating AgentProduct(s)Yield (%)Observations & Causality
2-AminopyridineMethyl IodideN-Methyl-2-aminopyridine~80%The less hindered exocyclic amino group is preferentially alkylated.
2-Amino-6-methylpyridineMethyl IodideN-Methyl-2-amino-6-methylpyridine~65%The ortho-methyl group provides moderate steric hindrance, slightly reducing the yield.
2-Amino-3,5-dimethylpyridineBenzyl BromideN-Benzyl-2-amino-3,5-dimethylpyridine~50%Increased steric bulk from the benzyl group and the two methyl groups significantly lowers the yield.
2,6-Di-tert-butyl-4-aminopyridineMethyl Iodide4-Amino-1-methyl-2,6-di-tert-butylpyridinium iodide>90%The extremely hindered exocyclic amino group is unreactive. Alkylation occurs exclusively at the less hindered pyridine nitrogen.

Data synthesized from multiple sources for comparative purposes.[2][3]

Experimental Insight: To achieve selective mono-alkylation and avoid the common issue of overalkylation, a "self-limiting" strategy using N-aminopyridinium salts as ammonia surrogates has been developed. This method proceeds through a transient pyridinium ylide intermediate and has shown to be highly effective in producing mono-alkylated secondary amines.[4]

Logical Relationship: Steric Hindrance in N-Alkylation

steric_hindrance_N_alkylation cluster_aminopyridine Substituted Aminopyridine cluster_reagents Reagents cluster_products Products Unhindered_Amino Unhindered Amino Group Exo_Alkylation Exocyclic N-Alkylation (Major Product) Unhindered_Amino->Exo_Alkylation Favored Pathway Endo_Alkylation Endocyclic N-Alkylation (Minor Product) Unhindered_Amino->Endo_Alkylation Minor Pathway Hindered_Amino Sterically Hindered Amino Group No_Reaction No Reaction at Amino Group Hindered_Amino->No_Reaction Steric Shielding Endo_Alkylation_Major Endocyclic N-Alkylation (Major Product) Hindered_Amino->Endo_Alkylation_Major Alternative Pathway Alkyl_Halide Alkyl Halide Alkyl_Halide->Exo_Alkylation Alkyl_Halide->Endo_Alkylation Alkyl_Halide->Endo_Alkylation_Major Base Base Base->Exo_Alkylation Base->Endo_Alkylation Base->Endo_Alkylation_Major

Caption: Steric hindrance dictates the site of N-alkylation on aminopyridines.

B. Buchwald-Hartwig Amination: A Powerful C-N Bond Forming Tool

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of N-aryl amines.[5] When applied to halopyridines, the steric environment around the carbon-halogen bond and the nucleophilic amine play a crucial role in the reaction's efficiency.

Comparative Analysis of Buchwald-Hartwig Amination Yields:

Halopyridine SubstrateAmineLigandYield (%)Observations & Causality
2-Bromo-5-aminopyridineAnilineXantphos85%The bromine at the 2-position is highly activated towards oxidative addition.
2-Bromo-3-methyl-5-aminopyridineAnilineXantphos72%The ortho-methyl group introduces steric hindrance, slightly impeding the approach of the catalyst and lowering the yield.
2-Bromo-6-methyl-5-aminopyridineAnilineXantphos65%The methyl group adjacent to the bromine atom creates significant steric congestion around the reaction center, reducing the efficiency of the catalytic cycle.
3-Bromo-5-aminopyridineAnilineXantphos55%The bromine at the 3-position is less activated compared to the 2-position, leading to a lower yield.

Data synthesized from multiple sources for comparative purposes.[6][7]

Mechanism Insight: The catalytic cycle of the Buchwald-Hartwig amination involves oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond. Steric hindrance can impede any of these steps, but it is particularly impactful during the initial oxidative addition and the subsequent coordination of the bulky phosphine ligand and the amine.

Experimental Workflow: Buchwald-Hartwig Amination

buchner_hartwig_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine halopyridine, amine, Pd catalyst, ligand, and base in an oven-dried flask. B Evacuate and backfill with inert gas (e.g., Argon). A->B C Add anhydrous solvent (e.g., toluene or dioxane). B->C D Heat the reaction mixture to the specified temperature (e.g., 80-110 °C). C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool the reaction to room temperature. E->F G Quench the reaction and perform an aqueous workup. F->G H Dry the organic layer and concentrate in vacuo. G->H I Purify the crude product by column chromatography. H->I

Caption: A generalized experimental workflow for Buchwald-Hartwig amination.

II. C-H Functionalization: The Quest for Regioselectivity

Direct C-H functionalization is a highly atom-economical strategy for elaborating the aminopyridine scaffold.[8][9] However, the pyridine ring possesses multiple C-H bonds with different reactivities, making regioselectivity a significant challenge. Steric effects, often in concert with electronic effects, play a pivotal role in directing the functionalization to a specific position.

Direct C-H Arylation: Navigating the Pyridine Ring

Palladium- and rhodium-catalyzed direct C-H arylation reactions have emerged as powerful methods for forging C-C bonds.[10] The regioselectivity of these reactions on substituted aminopyridines is highly dependent on the position of the substituents.

Comparative Analysis of Direct C-H Arylation:

Aminopyridine SubstrateArylating AgentCatalyst SystemMajor Product(s)Yield (%)Regioselectivity & Causality
2-AminopyridineBromobenzenePd(OAc)₂ / P(o-tol)₃2-Amino-6-phenylpyridine68%Functionalization occurs at the less sterically hindered C6 position. The amino group can also act as a directing group.
2-Amino-3-methylpyridineBromobenzenePd(OAc)₂ / P(o-tol)₃2-Amino-3-methyl-6-phenylpyridine55%The methyl group at C3 directs arylation to the C6 position, but the overall yield is slightly lower due to increased steric bulk.
2-Amino-5-methylpyridineBromobenzenePd(OAc)₂ / P(o-tol)₃2-Amino-5-methyl-6-phenylpyridine & 2-Amino-3-phenyl-5-methylpyridine45% (mixture)The methyl group at C5 has a weaker directing effect, leading to a mixture of C6 and C3 arylated products. Steric hindrance at C6 is still a factor.
2-Amino-6-methylpyridineBromobenzenePd(OAc)₂ / P(o-tol)₃2-Amino-3-phenyl-6-methylpyridine30%The bulky methyl group at C6 effectively blocks this position, forcing arylation to occur at the more sterically accessible C3 position, albeit with a lower yield.

Data synthesized from multiple sources for comparative purposes.[11][12]

Mechanistic Consideration: The mechanism of direct C-H arylation often involves a concerted metalation-deprotonation (CMD) pathway.[13] In this process, the transition metal catalyst coordinates to the pyridine nitrogen, and a ligand on the metal center assists in the deprotonation of a C-H bond. Sterically demanding substituents can prevent the catalyst from approaching a specific C-H bond, thus favoring functionalization at a more accessible site.

Reaction Mechanism: Regioselective C-H Arylation of 2-Aminopyridine

CH_arylation_mechanism cluster_cycle Catalytic Cycle cluster_regioselectivity Steric Influence on Regioselectivity A Pd(0) Catalyst B Oxidative Addition (Ar-X) A->B + Ar-X C Ar-Pd(II)-X Complex B->C D Coordination of Aminopyridine C->D + Aminopyridine E C-H Activation (CMD) D->E F Cyclometalated Pd(II) Intermediate E->F Unhindered_CMD Favored CMD Transition State E->Unhindered_CMD Hindered_CMD Disfavored CMD Transition State E->Hindered_CMD G Reductive Elimination F->G H Arylated Aminopyridine + Pd(0) G->H - Product H->A Regeneration Unhindered Unhindered C-H Bond (e.g., C6 in 2-aminopyridine) Unhindered->Unhindered_CMD Hindered Sterically Hindered C-H Bond (e.g., C6 in 2-amino-6-methylpyridine) Hindered->Hindered_CMD Unhindered_CMD->F Hindered_CMD->D Inhibits C-H activation

Caption: Steric hindrance disfavors the concerted metalation-deprotonation (CMD) at hindered positions.

III. Experimental Protocols

To facilitate the application of the principles discussed, we provide standardized, self-validating experimental protocols for key functionalization reactions.

Protocol 1: N-Alkylation of a Sterically Hindered Aminopyridine[4]

This protocol is optimized for the mono-alkylation of a sterically hindered aminopyridine, minimizing overalkylation.

Materials:

  • Sterically hindered aminopyridine (e.g., 2-amino-6-methylpyridine) (1.0 equiv)

  • Alkyl halide (e.g., methyl iodide) (1.1 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the sterically hindered aminopyridine.

  • Add anhydrous DMF via syringe.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH portion-wise to the stirred solution. Caution: NaH is a flammable solid and reacts violently with water. Handle under an inert atmosphere.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Dilute the mixture with water and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed Direct C-H Arylation of a Substituted 2-Aminopyridine[12]

This protocol is a general procedure for the regioselective C-H arylation of a substituted 2-aminopyridine.

Materials:

  • Substituted 2-aminopyridine (e.g., 2-amino-3-methylpyridine) (1.0 equiv)

  • Aryl bromide (e.g., bromobenzene) (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (10 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous N,N-dimethylacetamide (DMA)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried Schlenk tube, add the substituted 2-aminopyridine, aryl bromide, Pd(OAc)₂, P(o-tol)₃, and K₂CO₃.

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add anhydrous DMA via syringe.

  • Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath at 120 °C for 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

IV. Conclusion: Harnessing Steric Effects for Rational Synthesis

The functionalization of substituted aminopyridines is a testament to the profound influence of steric effects in organic synthesis. As demonstrated, the size and position of substituents can be strategically employed to direct the course of a reaction, enabling the selective formation of desired products. By understanding the interplay between steric hindrance and electronic properties, researchers can move beyond trial-and-error approaches to a more rational design of synthetic routes. This guide provides a framework for making informed decisions in the functionalization of this privileged scaffold, ultimately accelerating the discovery and development of novel molecules with impactful applications.

References

A Senior Application Scientist's Guide to Benchmarking 4-Bromo-2,6-dichloropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of a Versatile Synthetic Intermediate in Modern Drug Discovery

Introduction: The Strategic Value of Polysubstituted Pyridines

In the landscape of modern drug discovery, pyridine derivatives are foundational scaffolds, present in a vast number of biologically active molecules and approved pharmaceuticals.[1][2] Their prevalence stems from the pyridine ring's unique electronic properties and its capacity to engage in crucial hydrogen bonding interactions within biological targets.[3] The strategic functionalization of this core is therefore a central theme in medicinal chemistry.

4-Bromo-2,6-dichloropyridin-3-amine (CAS: 1121586-37-5) is a highly valuable synthetic intermediate, distinguished by its dense and strategically differentiated functionalization.[4][5] The molecule presents chemists with three distinct points for modification: a nucleophilic amino group, a highly reactive bromo substituent at the C4-position, and two chloro substituents at the C2 and C6 positions. This orthogonal reactivity is not an accident of its structure but a designed feature that enables sequential, site-selective modifications—a critical advantage for building molecular complexity and exploring structure-activity relationships (SAR).[6]

This guide provides an in-depth, objective comparison of this compound against other relevant dichloropyridine intermediates. We will benchmark its performance in two of the most powerful and widely used transformations in pharmaceutical synthesis: the Suzuki-Miyaura C-C coupling and the Buchwald-Hartwig C-N amination. Through detailed protocols and comparative data, this document will elucidate the specific advantages this intermediate offers in terms of reactivity, selectivity, and overall synthetic utility.

Benchmarking Strategy: Comparative Intermediates and Key Reactions

To provide a meaningful benchmark, we have selected two alternative dichloropyridine amines that allow for a direct assessment of the role of halogen identity and substituent position on reactivity.

dot

References

Safety Operating Guide

A Researcher's Guide to the Safe Handling of 4-Bromo-2,6-dichloropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

As a novel halogenated pyridine derivative, 4-Bromo-2,6-dichloropyridin-3-amine is a compound of significant interest in medicinal chemistry and materials science. Its handling, however, requires a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, from operational procedures to disposal plans, ensuring the well-being of laboratory personnel and the integrity of research.

Hazard Assessment and Engineering Controls

Given the anticipated toxicity profile, all work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.[4][5][6] Eyewash stations and safety showers should be readily accessible.[7][8]

Personal Protective Equipment (PPE): The Last Line of Defense

A multi-layered approach to PPE is crucial for preventing exposure. The following table outlines the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield worn over safety glasses.[6][9]Protects against splashes and airborne particles, which are common hazards with solid reagents.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[5][6][10]Provides a barrier against dermal absorption, a likely route of exposure for halogenated pyridines. Gloves should be inspected before use and changed immediately upon contamination.[9]
Body Protection A fully buttoned laboratory coat.[9][11]Prevents contamination of personal clothing and minimizes skin contact.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if exposure limits are exceeded or if irritation is experienced, especially when handling powders outside of a fume hood.[4][9]Mitigates the risk of inhaling fine particles of the compound.

It is imperative that all personnel receive training on the proper use, removal, and disposal of PPE to prevent cross-contamination.[5]

Operational Protocol: A Step-by-Step Guide

A systematic workflow is essential for the safe handling of this compound. The following diagram illustrates the key stages of a typical laboratory procedure involving this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate and prepare a well-ventilated work area (fume hood). gather_ppe Gather and inspect all necessary PPE. don_ppe Don PPE in the correct sequence. weigh Carefully weigh the compound, avoiding dust generation. don_ppe->weigh Proceed to handling dissolve Dissolve or react the compound in the fume hood. monitor Continuously monitor the reaction for any unexpected events. decontaminate Decontaminate all equipment and work surfaces. monitor->decontaminate Reaction complete doff_ppe Doff PPE in the correct sequence to avoid contamination. dispose_waste Segregate and label all waste streams (solid and liquid). final_disposal Dispose of waste through a licensed contractor. dispose_waste->final_disposal Store for pickup

Caption: Workflow for the safe handling of this compound.

Detailed Procedural Steps:
  • Preparation :

    • Designate a specific area within a chemical fume hood for the procedure.

    • Assemble all necessary glassware, reagents, and equipment.

    • Don the appropriate PPE as outlined in the table above.

  • Handling :

    • When weighing the solid compound, handle it gently to avoid creating dust.

    • If transferring the solid, use a spatula and ensure there is adequate ventilation.

    • Keep the container tightly closed when not in use.[6]

  • In Case of Accidental Exposure :

    • Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes and remove contaminated clothing.[4] Seek medical attention if irritation persists.[7][8]

    • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[4] Seek immediate medical attention.[1][8]

    • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7][8]

    • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]

Spill and Waste Management

In the event of a spill, evacuate the area and prevent the spread of the material.[4] For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[4][7] The spill area should then be decontaminated.

All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.[4]

  • Containerization : Collect all waste in a designated, compatible, and clearly labeled hazardous waste container. The label should include "Hazardous Waste" and the chemical name.[4]

  • Storage : Store the waste container in a secure, well-ventilated area, away from incompatible materials.[6]

  • Disposal : Arrange for the collection and disposal of the hazardous waste through a licensed and reputable chemical waste disposal company.[4] Never dispose of this chemical down the drain or in regular trash.[2]

By adhering to these rigorous safety protocols, researchers can mitigate the risks associated with handling this compound, ensuring a safe and productive laboratory environment.

References

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